Product packaging for C.I. Disperse Blue A press cake(Cat. No.:)

C.I. Disperse Blue A press cake

Cat. No.: B12278700
M. Wt: 424.4 g/mol
InChI Key: YLGIYFJMKKZUAO-UHFFFAOYSA-N
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Description

C.I. Disperse Blue A press cake (CAS 88102-88-9) is a commercial disperse dye with the molecular formula C 16 H 20 N 6 O 6 S and a molecular weight of 424.43 g/mol . Its IUPAC name is N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide . This compound falls into the category of azo disperse dyes, which are primarily used in research and industrial applications for coloring synthetic fibers such as polyester, nylon, and cellulose acetate . These dyes are characterized by their small molecular size, which is favorable for penetrating the crystalline structure of hydrophobic fibers like polyethylene terephthalate (PET) . From a research perspective, this dye is valuable for studying dyeing processes, investigating the interactions between dye molecules and polymer chains, and developing methods to improve fastness properties like washability and sublimation . Its mechanism of action involves dispersion in the dyeing medium, adsorption onto the fiber surface, and diffusion into the polymer matrix, where it is retained by van der Waals forces. Researchers also utilize such dyes to explore advanced coloration technologies, including eco-friendly dyeing processes that aim to reduce water pollution . This product is strictly For Research Use Only and is not intended for personal, human, or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N6O6S B12278700 C.I. Disperse Blue A press cake

Properties

Molecular Formula

C16H20N6O6S

Molecular Weight

424.4 g/mol

IUPAC Name

N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C16H20N6O6S/c1-10(25)18-11-7-13(21(3-5-23)4-6-24)14(28-2)8-12(11)19-20-16-17-9-15(29-16)22(26)27/h7-9,23-24H,3-6H2,1-2H3,(H,18,25)

InChI Key

YLGIYFJMKKZUAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])OC)N(CCO)CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of C.I. Disperse Blue A Press Cake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the methodologies and data interpretation involved in the chemical structure elucidation of C.I. Disperse Blue A, a monoazo disperse dye. The focus is on the analysis of the dye in its "press cake" form, which is the crude, wet solid obtained after synthesis and initial filtration. This form typically contains the active dye ingredient, water, and process-related impurities.

Introduction to C.I. Disperse Blue A and Press Cake Analysis

C.I. Disperse Blue A is a synthetic dye used in the textile industry for coloring polyester and other synthetic fibers. Its chemical structure is N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide. The elucidation of this structure from a press cake is a multi-step process involving purification, separation of components, and spectroscopic analysis. A press cake is a semi-solid, concentrated form of the dye obtained after filtration, and it can contain residual moisture and dispersants. Understanding the composition of the press cake is crucial for accurate structural determination.

Proposed Synthetic Pathway and Potential Impurities

The structure of C.I. Disperse Blue A suggests a synthetic route involving diazotization and azo coupling. A plausible pathway is outlined below, which helps in anticipating potential impurities in the press cake.

  • Diazotization: 2-amino-5-nitrothiazole is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with the coupling component, N-[5-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide.

Potential impurities in the press cake could include unreacted starting materials, byproducts from side reactions (e.g., decomposition of the diazonium salt), and residual inorganic salts from the synthesis.

Experimental Protocols for Purification and Analysis

A systematic approach is required to isolate and identify the main dye component from the press cake.

3.1. Preliminary Analysis and Purification of the Press Cake

  • Objective: To isolate the primary dye component from water, dispersants, and other impurities.

  • Methodology:

    • The press cake is first dried to remove residual water. This can be achieved through vacuum oven drying at a controlled temperature to prevent thermal degradation of the dye.

    • The dried solid is then subjected to solvent extraction using a solvent in which the dye is soluble but the impurities are not (e.g., acetone, acetonitrile, or a mixture of solvents).

    • The extract is then concentrated under reduced pressure.

    • The purity of the extracted dye is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

3.2. Chromatographic Separation

  • Objective: To obtain a highly purified sample of the dye for spectroscopic analysis.

  • High-Performance Liquid Chromatography (HPLC) Protocol:

    • Instrumentation: A standard HPLC system equipped with a UV-Vis diode array detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and water (both containing 0.1% formic acid to aid ionization in subsequent mass spectrometry analysis) from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: The eluent is monitored at the wavelength of maximum absorbance (λmax) of the dye, which for blue dyes is typically in the range of 580-620 nm.

    • Sample Preparation: A dilute solution of the purified dye extract is prepared in the initial mobile phase composition.

Spectroscopic Structure Elucidation

The purified sample of C.I. Disperse Blue A is then subjected to a suite of spectroscopic techniques to confirm its molecular structure. The following sections present the expected (hypothetical) data for this compound.

4.1. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the dye.

  • Methodology: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source is ideal.

  • Expected Data:

ParameterExpected Value
Molecular Formula C₁₆H₂₀N₆O₆S
Molecular Weight 424.1165 g/mol
Ionization Mode Positive ESI
Observed Ion (m/z) 425.1241 ([M+H]⁺)
Key Fragmentation Ions Fragments corresponding to the loss of the hydroxyethyl groups, the acetyl group, and cleavage of the azo linkage.

4.2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

  • Expected Data:

Wavenumber (cm⁻¹)Assignment
3400-3200O-H stretch (from hydroxyethyl groups)
3300-3100N-H stretch (from amide)
2950-2850C-H stretch (aliphatic)
1670C=O stretch (amide I)
1590, 1480C=C stretch (aromatic)
1520, 1340N-O stretch (nitro group)
1250C-O stretch (aryl ether)
1100C-N stretch

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆.

4.3.1. ¹H NMR (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.80s1HAmide N-H
8.50s1HThiazole C-H
7.50s1HAromatic C-H (adjacent to methoxy)
6.80s1HAromatic C-H (adjacent to acetamide)
4.90t2HHydroxy O-H
3.90s3HMethoxy (OCH₃)
3.60q4HN-CH₂ (of hydroxyethyl)
3.50t4HO-CH₂ (of hydroxyethyl)
2.10s3HAcetyl (CH₃)

4.3.2. ¹³C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
169.0Amide C=O
165.0Thiazole C (adjacent to S and N=N)
155.0Aromatic C (attached to methoxy)
150.0Thiazole C (attached to nitro group)
145.0Aromatic C (attached to N=N)
140.0Aromatic C (attached to bis(hydroxyethyl)amino)
130.0Aromatic C (attached to acetamide)
120.0Thiazole C-H
115.0Aromatic C-H
100.0Aromatic C-H
60.0O-CH₂ (of hydroxyethyl)
56.0Methoxy (OCH₃)
52.0N-CH₂ (of hydroxyethyl)
24.0Acetyl (CH₃)

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Elucidation_Workflow PressCake C.I. Disperse Blue A Press Cake Drying Drying PressCake->Drying SolventExtraction Solvent Extraction Drying->SolventExtraction Concentration Concentration SolventExtraction->Concentration PurityCheck Purity Assessment (TLC, HPLC) Concentration->PurityCheck Purification Preparative HPLC PurityCheck->Purification PureDye Purified C.I. Disperse Blue A Purification->PureDye MS Mass Spectrometry (MS) PureDye->MS IR Infrared Spectroscopy (IR) PureDye->IR NMR NMR Spectroscopy (¹H, ¹³C) PureDye->NMR StructureConfirmation Structure Confirmation MS->StructureConfirmation IR->StructureConfirmation NMR->StructureConfirmation

Caption: Workflow for the purification and structural elucidation of C.I. Disperse Blue A from a press cake.

Conclusive Structural Confirmation

The combined interpretation of the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy allows for the unambiguous confirmation of the chemical structure of C.I. Disperse Blue A as N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide. The molecular weight and formula are confirmed by HRMS, the functional groups are identified by IR, and the precise arrangement of atoms and the connectivity of the carbon-hydrogen framework are established by ¹H and ¹³C NMR.

The following diagram illustrates the relationship between the key structural fragments and the analytical techniques used for their identification.

Structure_Analysis_Relationship cluster_techniques Analytical Techniques cluster_features Identified Structural Features Structure C.I. Disperse Blue A Molecular Formula: C₁₆H₂₀N₆O₆S Molecular Weight: 424.43 Da FunctionalGroups Functional Groups (Amide, Nitro, Hydroxyl, Ether) Connectivity Atom Connectivity (C-H Framework) MolecularInfo Molecular Weight & Formula MS MS MS->MolecularInfo IR IR IR->FunctionalGroups NMR NMR NMR->Connectivity

Caption: Relationship between analytical techniques and the structural features they elucidate for C.I. Disperse Blue A.

An In-depth Technical Guide to the Physicochemical Properties of C.I. Disperse Blue A Press Cake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of C.I. Disperse Blue A press cake, a commercial form of a thiazole azo disperse dye. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize such compounds in their work. This document details the chemical identity, typical composition of the press cake, and the analytical methodologies used for its characterization.

Chemical Identification and Structure

C.I. Disperse Blue A is a monoazo dye characterized by a thiazole ring system. The "press cake" is the crude, semi-solid form of the dye produced after synthesis and filtration, prior to drying and formulation. It is a mixture of the active dye ingredient, dispersing agents, residual moisture, and inorganic salts from the manufacturing process.

The fundamental properties of the active dye, N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide, are summarized below.

IdentifierValue
Chemical Name N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide
C.I. Name Disperse Blue A
CAS Number 88102-88-9[1][2]
Molecular Formula C₁₆H₂₀N₆O₆S[1][2]
Molecular Weight 424.43 g/mol [1][2]
Chemical Class Thiazole Azo Dye

Physicochemical Properties

PropertyValue/Expected RangeNotes
Physical State Dark blue powder/semi-solid press cake.The press cake form is a wet, concentrated paste.
Melting Point Decomposes before melting at high temperatures.Azo dyes often exhibit thermal decomposition rather than a sharp melting point.[3]
Boiling Point Not applicable; decomposes at elevated temperatures.
Solubility Very low solubility in water; soluble in organic solvents like acetone, ethanol, and chlorobenzene.Disperse dyes are by definition sparingly soluble in water.[4]
Polar Surface Area (PSA) 193.70 Ų (Computed)[2]
LogP (Octanol-Water Partition Coefficient) 2.82 (Computed)[2]Indicates a degree of hydrophobicity, consistent with disperse dyes.
UV-Vis λmax ~580-620 nmExpected in the blue region of the visible spectrum for a blue dye.

Composition of Press Cake

A press cake is an intermediate product in dye manufacturing. Its composition can vary, but a typical formulation is provided below, based on common practices for disperse dyes.

ComponentPercentage (%)Function
C.I. Disperse Blue A (Active Dye) 40 - 60%Provides the coloration.
Dispersing Agent (e.g., Sodium Lignosulfonate) 20 - 30%Ensures colloidal stability of the dye in the dye bath.[3]
Moisture 15 - 25%Residual water from the filtration process.[3]
Inorganic Salts (e.g., Sodium Sulfate) 5 - 10%Byproducts from the synthesis and neutralization steps.[3]

Experimental Protocols

The following sections detail standard experimental methodologies for characterizing the physicochemical properties of disperse dyes like C.I. Disperse Blue A.

The melting point of a dye powder is determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dried, powdered dye is packed into a capillary tube to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[5]

  • Data Recording: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For dyes that decompose, the decomposition temperature is noted.

A common method to determine the solubility of disperse dyes is through UV-Vis spectrophotometry.

  • Preparation of Standard Solutions: A stock solution of the dye is prepared in a suitable organic solvent (e.g., acetone). A series of standard solutions of known concentrations are prepared by serial dilution.

  • Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is plotted.

  • Sample Preparation: An excess amount of the dye is added to the solvent of interest (e.g., water, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached.

  • Measurement: The saturated solution is filtered to remove undissolved solids. The absorbance of the filtrate is measured, and the concentration is determined using the calibration curve.

This technique is used to determine the λmax, which is characteristic of the dye's color.

  • Sample Preparation: A dilute solution of the dye is prepared in a suitable solvent (e.g., methanol or acetone).

  • Measurement: The UV-Vis spectrum is recorded over a range of 200-800 nm using a spectrophotometer, with the pure solvent as a blank.

  • Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum.

FTIR spectroscopy is used to identify the functional groups present in the dye molecule.

  • Sample Preparation: A small amount of the dried dye powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Analysis: The characteristic absorption bands are assigned to specific functional groups (e.g., N-H, C=O, N=N, S-O) to confirm the molecular structure.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dye.

  • Sample Preparation: The dye is dissolved in a suitable solvent and introduced into the mass spectrometer, often via liquid chromatography (LC-MS).

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate molecular ions with minimal fragmentation.

  • Measurement: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion and analyze the resulting fragments to further elucidate the structure.

Visualized Workflows and Mechanisms

The following diagrams, created using Graphviz, illustrate key processes related to C.I. Disperse Blue A.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation start C.I. Disperse Blue A Press Cake extraction Solvent Extraction (e.g., Chlorobenzene) start->extraction Disperse in Solvent filtration Filtration & Concentration extraction->filtration hplc LC Separation (HPLC/UHPLC) filtration->hplc Inject Sample ftir FTIR Analysis (Functional Groups) filtration->ftir Dried Sample nmr NMR Spectroscopy (Structural Elucidation) filtration->nmr Dried Sample uv_vis UV-Vis Detection (λmax determination) hplc->uv_vis Eluent Flow ms Mass Spectrometry (MS & MS/MS) hplc->ms Eluent Flow structure Structural Confirmation & Purity Assessment uv_vis->structure ms->structure ftir->structure nmr->structure

Caption: Analytical workflow for the characterization of C.I. Disperse Blue A.

dyeing_mechanism cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber cluster_result Result press_cake Disperse Dye Press Cake dispersion Aqueous Dispersion (Dye + Dispersant) press_cake->dispersion Add to Water single_molecules Single Dye Molecules (in solution) dispersion->single_molecules Equilibrium fiber_surface Fiber Surface single_molecules->fiber_surface Adsorption (High Temperature) fiber_interior Amorphous Regions of Fiber fiber_surface->fiber_interior Diffusion (Heat Swells Fiber) dyed_fiber Dyed Fiber (Dye trapped on cooling) fiber_interior->dyed_fiber Fixation

Caption: Mechanism of dyeing polyester with a thiazole azo disperse dye.

References

In-Depth Technical Guide: C.I. Disperse Blue A Press Cake (CAS Number 88102-88-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available technical information for C.I. Disperse Blue A press cake. It is important to note that detailed experimental studies, including in-depth toxicological data and specific biological pathway interactions, for this particular compound are not extensively available in peer-reviewed scientific literature. The information presented herein is aggregated from chemical supplier databases and general knowledge of disperse dyes.

Introduction

C.I. Disperse Blue A is a disperse dye, a class of synthetic dyes with low water solubility, designed for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. The "press cake" form indicates that it is a semi-solid, concentrated form of the dye obtained after filtration, containing residual moisture. This form is often an intermediate in the manufacturing of the final dye product. Its chemical structure, N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide, places it in the category of monoazo dyes, characterized by the presence of a single azo group (-N=N-).

Physicochemical Properties

The fundamental physicochemical properties of C.I. Disperse Blue A have been compiled from various chemical databases. These properties are crucial for understanding its behavior in different matrices and for developing analytical methodologies.

PropertyValueSource
CAS Number 88102-88-9[1][2][3]
Molecular Formula C16H20N6O6S[1][2][3][4]
Molecular Weight 424.43 g/mol [1][2][3][4]
IUPAC Name N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide[4]
Canonical SMILES CC(=O)NC1=CC(=C(C=C1N=NC2=NC=C(S2)--INVALID-LINK--[O-])OC)N(CCO)CCO[4]
Polar Surface Area (PSA) 193.70 Ų[2]
LogP 2.82[2]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 11[4]
Rotatable Bond Count 9[4]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented in scientific literature, a generalized workflow can be inferred from the common synthesis routes for monoazo disperse dyes. The synthesis is typically a two-step process involving diazotization followed by a coupling reaction.

Generalized Synthetic Workflow

The synthesis would likely proceed as follows:

  • Diazotization of the Heterocyclic Amine: The first step involves the conversion of a heterocyclic amine, in this case, likely 2-amino-5-nitrothiazole, into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in a strongly acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Coupling Reaction: The resulting diazonium salt is then reacted with a coupling component. For C.I. Disperse Blue A, the coupling component is N-[5-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide. This reaction, known as azo coupling, forms the characteristic azo bond (-N=N-) that links the two aromatic moieties and is responsible for the dye's color.

  • Filtration and Washing: The synthesized dye precipitates out of the reaction mixture. It is then isolated by filtration. The collected solid is washed to remove unreacted starting materials and byproducts.

  • Pressing: The washed dye is then mechanically pressed to remove excess water, resulting in the "press cake" form. This concentrated paste is then ready for further processing into a standardized commercial product.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification and Formulation A 2-Amino-5-nitrothiazole D Diazonium Salt Intermediate A->D B Sodium Nitrite (NaNO2) B->D C Acidic Medium (e.g., HCl) C->D F Crude C.I. Disperse Blue A D->F Coupling Reaction E N-[5-[bis(2-hydroxyethyl)amino]- 4-methoxyphenyl]acetamide E->F G Filtration F->G H Washing G->H I Pressing H->I J This compound I->J

Generalized Synthetic Workflow for this compound.

Applications and Mechanism of Action

As a disperse dye, C.I. Disperse Blue A is primarily used in the textile industry for dyeing synthetic fibers. The mechanism of action for disperse dyes involves their application from a fine aqueous dispersion. The dye particles are then adsorbed onto the fiber surface, after which they diffuse into the amorphous regions of the polymer. The dye molecules are held within the fiber by non-ionic forces, such as van der Waals forces and hydrogen bonds.

G A Aqueous Dispersion of Press Cake B Adsorption onto Fiber Surface A->B C Diffusion into Fiber Matrix B->C D Dyed Fiber C->D

Application Process of Disperse Dyes.

Toxicological and Safety Information

  • Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Health Hazards: Some disperse dyes are known to be skin sensitizers and may cause allergic contact dermatitis. Inhalation of dust may cause respiratory irritation.

  • Environmental Hazards: Azo dyes, in general, can be persistent in the environment. Effluents from dyeing processes should be treated to prevent contamination of waterways.

Potential Research Applications

While there is a lack of published research on C.I. Disperse Blue A, its chemical structure suggests potential areas of investigation for researchers:

  • Medicinal Chemistry: The thiazole ring is a common scaffold in many biologically active compounds. The structure of C.I. Disperse Blue A could be used as a starting point for the synthesis of novel compounds with potential therapeutic applications.

  • Analytical Chemistry: The dye could serve as a model compound for developing new analytical methods for the detection and quantification of azo dyes in environmental or biological samples.

  • Materials Science: The chromophoric properties of the dye could be explored for applications in materials science, such as in the development of new pigments or functional coatings.

Conclusion

This compound is a monoazo disperse dye with well-defined physicochemical properties but limited publicly available data regarding its synthesis, toxicology, and biological activity. While its primary application is in the textile industry, its chemical structure holds potential for exploration in other scientific domains. Further research is needed to fully characterize this compound and explore its potential applications beyond its current use as a dye. Researchers interested in this compound should consider conducting foundational studies to establish its biological and toxicological profile.

References

molecular formula of C.I. Disperse Blue A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to C.I. Disperse Blue A and a Representative Analogue, C.I. Disperse Blue 79

Disclaimer: Publicly available, in-depth technical information specifically for C.I. Disperse Blue A (CAS No: 88102-88-9; Molecular Formula: C₁₆H₂₀N₆O₆S) is scarce. To fulfill the detailed requirements of this technical guide for researchers, scientists, and drug development professionals, this document focuses on a representative and well-documented disperse dye, C.I. Disperse Blue 79 . This analogue provides a comprehensive example of the chemical, physical, and tinctorial properties characteristic of this class of colorants.

C.I. Disperse Blue 79 is a high-energy monoazo disperse dye, primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester and its blends.[1][2] Its molecular structure, characterized by a bromo- and dinitro-substituted diazo component coupled to an acetamido- and ethoxy-substituted aniline derivative, imparts a deep navy blue shade with good fastness properties, making it a commercially significant colorant for achieving dark hues.[3][4]

Chemical and Physical Properties

The chemical and physical properties of C.I. Disperse Blue 79 are summarized in the tables below. These properties are crucial for its application in dyeing processes and for understanding its environmental fate and toxicological profile.

Chemical Identity
PropertyValue
IUPAC Name 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate
CAS Number 12239-34-8
C.I. Number 11345
Molecular Formula C₂₄H₂₇BrN₆O₁₀[4][5]
Molecular Weight 639.41 g/mol [4][5]
Chemical Structure Azo, containing bromo, nitro, acetamido, and ethoxy functional groups.
Physicochemical Data
PropertyValue
Physical Form Blue-gray powder[4]
Melting Point 146 °C[5]
UV-Vis λmax 550 nm (in solution)
Solubility Soluble in acetone;[4] Water solubility: 0.6394 µg/L at 25 °C[5]
Octanol/Water Partition Coefficient (logP) 4.57
Tinctorial and Fastness Properties

The fastness properties of a dye are critical for its performance in textile applications, indicating the resistance of the color to fading or bleeding under various conditions.

Fastness PropertyRating (out of 5, unless specified)
Light Fastness (Xenon Arc) 4-5[6]
Washing Fastness 4-5[6]
Sublimation Fastness 4-5 (Good)[4][6]
Rubbing Fastness (Dry) 4-5[6]

Experimental Protocols

Synthesis of C.I. Disperse Blue 79

The synthesis of C.I. Disperse Blue 79 is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 2-bromo-4,6-dinitroaniline

  • In a suitable reaction vessel, dissolve 2-bromo-4,6-dinitroaniline in a mixture of concentrated sulfuric acid and nitrosylsulfuric acid at a temperature maintained between 0-5 °C.

  • Stir the mixture until the diazotization is complete, which can be monitored by testing for the absence of the starting amine using a suitable indicator.

Step 2: Azo Coupling

  • Prepare a solution of the coupling component, 2,2'-((5-acetamido-2-ethoxyphenyl)imino)diethyl diacetate, in an appropriate solvent system (e.g., a mixture of acetic acid and water).[4]

  • Cool the solution of the coupling component to 0-5 °C.

  • Slowly add the diazonium salt solution from Step 1 to the solution of the coupling component while maintaining the temperature below 10 °C and ensuring efficient stirring.

  • The pH of the reaction mixture should be maintained in the acidic range (pH 5-6) to facilitate the coupling reaction.[4]

  • After the addition is complete, continue stirring the mixture for several hours until the coupling reaction is complete.

  • The resulting dye precipitate is then collected by filtration, washed with water until neutral, and dried.

Purification

The crude C.I. Disperse Blue 79 can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or dimethylformamide (DMF), to remove unreacted starting materials and by-products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of C.I. Disperse Blue 79.[7][8]

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid for Mass Spectrometry compatibility.[7][8]

  • Detection: UV-Vis detector at the wavelength of maximum absorbance (e.g., 550 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Toxicological Profile

Toxicological studies on C.I. Disperse Blue 79 and its close analogue C.I. Disperse Blue 79:1 have been conducted. These studies, which included assessments of mutagenicity, subchronic toxicity, and developmental toxicity, have provided evidence for the safety of these dyes under the conditions tested, suggesting they are safe for both industrial users and consumers of textiles dyed with them.[9] However, as with many colorants, exposure to the dye in its powdered form should be minimized to avoid respiratory and skin sensitization.

Industrial Application: Dyeing of Polyester

C.I. Disperse Blue 79 is particularly suitable for the high-temperature, high-pressure exhaust dyeing of polyester fibers, a process that ensures good dye penetration and fastness.[4][10]

Dyeing_Process cluster_preparation Dye Bath Preparation cluster_dyeing Exhaust Dyeing cluster_post_treatment Post-Treatment A Disperse Dye Powder (C.I. Disperse Blue 79) E Dye Dispersion A->E B Dispersing Agent B->E C Water C->E D pH Adjustment (Acetic Acid to pH 5-6) D->E G Dyeing Machine E->G F Polyester Fabric F->G H Heating to 130-135°C (High Temperature, High Pressure) G->H I Dyeing for 30-60 min H->I J Rinsing I->J K Reduction Clearing (Sodium Hydrosulfite & Caustic Soda) J->K L Neutralization & Rinsing K->L M Drying & Finishing L->M N Final Dyed Fabric M->N

Caption: Workflow for the high-temperature exhaust dyeing of polyester fabric with C.I. Disperse Blue 79.

Conclusion

C.I. Disperse Blue 79 serves as a valuable case study for understanding the properties and applications of disperse dyes. Its robust chemical structure provides excellent color and fastness on synthetic fibers, making it a staple in the textile industry. The provided data and protocols offer a foundational understanding for researchers and professionals working with this class of compounds. Further research into the biological interactions and environmental degradation pathways of such dyes remains an important area of investigation.

References

C.I. Disperse Blue A press cake purity and composition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on C.I. Disperse Blue A Press Cake: Purity and Composition

Abstract

C.I. Disperse Blue A is an anthraquinone-based dye used in the textile industry for dyeing synthetic fibers. The quality and performance of the dye are significantly influenced by the purity and composition of its press cake, the intermediate product obtained after synthesis and filtration. This guide provides a technical overview of the typical purity and composition of this compound, along with generalized experimental methodologies for its characterization. Due to the proprietary nature of commercial dye manufacturing, this document focuses on general principles and publicly available information rather than specific quantitative data from a particular manufacturer.

Introduction to C.I. Disperse Blue A

C.I. Disperse Blue A, also known by various trade names, is a non-ionic dye characterized by its low water solubility and its application from a fine aqueous dispersion. It belongs to the anthraquinone class of dyes, which are known for their brightness and good fastness properties. The press cake is the crude, wet form of the dye that is isolated after the chemical synthesis and before it is formulated into a commercial product. The consistency and purity of this press cake are critical for achieving consistent dyeing results.

Composition of this compound

The press cake of C.I. Disperse Blue A is a multi-component system. Its primary constituents are summarized in the table below. The exact percentages can vary depending on the specific manufacturing process.

ComponentTypical Percentage Range (by weight)Function/Significance
C.I. Disperse Blue A Dye 20-40%The active colorant.
Water 60-80%The medium from which the dye is filtered.
Unreacted Intermediates < 2%Residual starting materials from the synthesis.
By-products < 5%Products from side reactions during synthesis.
Inorganic Salts VariableRemnants from pH adjustments and reaction work-up.

Purity and Impurities

The purity of the this compound is a critical parameter that affects the final dye's shade, strength, and fastness properties. Impurities can arise from the raw materials, side reactions during synthesis, or degradation of the product.

Common types of impurities include:

  • Isomers: Structural isomers of the dye molecule that can have different shades and lower tinctorial strength.

  • Over-sulfonated or -nitrated species: By-products from sulfonation or nitration reactions used in the synthesis of anthraquinone intermediates.

  • Residual starting materials: Unconverted reactants from the synthesis process.

  • Degradation products: Formed if the reaction conditions (e.g., temperature, pH) are not well-controlled.

Experimental Protocols for Characterization

The characterization of this compound involves a combination of analytical techniques to determine its composition and purity.

4.1. Determination of Dye Content

The concentration of the active dye in the press cake is typically determined using UV-Visible Spectrophotometry .

  • Methodology:

    • A known weight of the press cake is accurately measured and dissolved in a suitable organic solvent (e.g., dimethylformamide or acetone).

    • The solution is diluted to a known volume to bring the absorbance within the linear range of the spectrophotometer.

    • The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) for C.I. Disperse Blue A.

    • The concentration is calculated using a calibration curve prepared from a standard of known purity.

4.2. Identification of Impurities

High-Performance Liquid Chromatography (HPLC) is the most common method for separating and identifying impurities.

  • Methodology:

    • An extract of the press cake is prepared in a suitable solvent.

    • The extract is injected into an HPLC system equipped with a suitable column (e.g., C18).

    • A gradient elution program with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is used to separate the components.

    • A UV-Visible or Diode Array Detector (DAD) is used to detect the separated components.

    • Impurities are identified by comparing their retention times with those of known standards or by using a mass spectrometer (LC-MS) for structural elucidation.

4.3. Determination of Water Content

The water content of the press cake is determined by the Karl Fischer titration method or by loss on drying .

  • Methodology (Loss on Drying):

    • A known weight of the press cake is placed in a drying oven at a specified temperature (e.g., 105 °C).

    • The sample is dried until a constant weight is achieved.

    • The percentage of water is calculated from the weight loss.

Process Flowchart

The following diagram illustrates a generalized workflow for the synthesis and isolation of a disperse dye press cake.

G cluster_synthesis Chemical Synthesis cluster_isolation Product Isolation cluster_product Intermediate Product cluster_waste Waste Stream A Raw Materials B Chemical Reaction A->B Reactants C Precipitation B->C Crude Dye Mixture D Filtration C->D E Press Cake D->E F Filtrate (Impurities & Water) D->F

An In-depth Technical Guide to the Solubility of C.I. Disperse Blue Dyes in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Blue dyes in various organic solvents. Disperse dyes, characterized by their low water solubility, are crucial in various industrial applications, and understanding their behavior in organic media is essential for process optimization, formulation development, and quality control. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concept: Solubility of Disperse Dyes

Disperse dyes are non-ionic colorants with low molecular weight and are sparingly soluble in water. Their application, particularly in dyeing synthetic fibers like polyester, relies on their ability to exist as a fine dispersion in an aqueous medium and subsequently dissolve in the hydrophobic fiber.[1] In organic solvent systems, their solubility is governed by the principle of "like dissolves like," where the polarity of the dye and the solvent are key factors. The molecular structure of the dye, including the presence of functional groups such as amino (-NH2), hydroxyl (-OH), and nitro (-NO2), significantly influences its interaction with different organic solvents.[2]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for prominent C.I. Disperse Blue dyes in a range of organic solvents. It is important to note that "C.I. Disperse Blue A" is not a standard designation; therefore, data for commonly researched Disperse Blue dyes are presented.

Table 1: Quantitative Solubility of C.I. Disperse Blue 1 (C.I. 64500)

Organic SolventSolubilityTemperature
Ethylene Glycol Monomethyl Ether30 mg/mLNot Specified
Ethanol2 mg/mLNot Specified
Acetonitrile10 mg/mLNot Specified
Toluene~1 mg/mL (0.01 g/10 mL)Not Specified
1 M Ammonium Hydroxide (NH4OH)10 mg/mLNot Specified
AcetoneSolubleNot Specified
CellosolveSolubleNot Specified
BenzeneSlightly SolubleNot Specified
Linseed OilSlightly SolubleNot Specified

Data sourced from PubChem and commercial supplier technical data.[3][4]

Table 2: Qualitative Solubility of Other C.I. Disperse Blue Dyes

C.I. Disperse Blue DyeOrganic Solvent(s)
C.I. Disperse Blue 56 (C.I. 63285)Soluble in ethanol, acetone, and pyridine.[5]
C.I. Disperse Blue 79:1 (C.I. 11344)Soluble in acetone.[6]
C.I. Disperse Blue 87 (C.I. 668305)Soluble in ethanol, DMF, and pyridine; slightly soluble in methanol.[7]

Experimental Protocols for Solubility Determination

The determination of the solubility of disperse dyes in organic solvents is a critical experimental procedure. A common and reliable method involves the preparation of a saturated solution followed by the quantification of the dissolved dye, often using UV-Vis spectrophotometry.

General Protocol: Determination of Solubility using UV-Vis Spectrophotometry

Objective: To determine the saturation solubility of a C.I. Disperse Blue dye in a specific organic solvent at a given temperature.

Materials:

  • C.I. Disperse Blue dye powder

  • Organic solvent of interest

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or solvent-compatible glass)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

Methodology:

  • Preparation of a Calibration Curve: a. Prepare a stock solution of the Disperse Blue dye in the chosen organic solvent of a known concentration.[8] b. Perform a series of dilutions from the stock solution to create a set of standard solutions of known concentrations.[8] c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.[9] d. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should adhere to the Beer-Lambert Law.

  • Preparation of a Saturated Solution: a. Add an excess amount of the Disperse Blue dye powder to a known volume of the organic solvent in a sealed container. b. Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Analysis: a. After equilibration, allow the solution to stand undisturbed for a period to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Filter the sample through a solvent-compatible syringe filter to remove any undissolved particles. d. Dilute the filtered, saturated solution with a known volume of the organic solvent to bring the absorbance within the range of the calibration curve. e. Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

  • Calculation of Solubility: a. Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance. b. Calculate the concentration of the original saturated solution by accounting for the dilution factor. c. Express the solubility in appropriate units, such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a Disperse Blue dye in an organic solvent.

Solubility_Determination_Workflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase A Prepare Stock Solution B Create Standard Dilutions A->B D Measure Absorbance of Standards B->D C Prepare Saturated Solution F Filter and Dilute Saturated Sample C->F E Generate Calibration Curve D->E H Determine Concentration from Curve E->H G Measure Absorbance of Sample F->G G->H I Calculate Original Solubility H->I

Workflow for Solubility Determination

This comprehensive guide provides foundational knowledge on the solubility of C.I. Disperse Blue dyes in organic solvents, supported by quantitative data and a detailed experimental protocol. This information is intended to assist researchers and professionals in their work involving these important colorants.

References

Thermal Degradation Profile of C.I. Disperse Blue Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "C.I. Disperse Blue A" does not correspond to a standardized Colour Index name. This technical guide will therefore focus on a representative and widely used monoazo disperse dye, C.I. Disperse Blue 79 , to illustrate the principles of thermal degradation for this class of compounds. Due to the limited availability of complete thermal analysis data for C.I. Disperse Blue 79 in the public domain, this guide will also incorporate representative data from a similar monoazo disperse dye, C.I. Disperse Red 167, to provide a comprehensive overview of the analytical techniques and expected degradation profiles.

Introduction

Disperse dyes are a class of sparingly water-soluble colorants primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. Their application often involves high-temperature processes, making a thorough understanding of their thermal stability and degradation pathways critically important. Thermal degradation can lead to color changes, reduced fastness properties, and the generation of potentially hazardous by-products. This guide provides a detailed examination of the thermal degradation profile of C.I. Disperse Blue 79, a commercially significant monoazo dye, supported by representative analytical data and methodologies.

C.I. Disperse Blue 79

  • Chemical Class: Monoazo dye

  • Molecular Formula: C₂₄H₂₇BrN₆O₁₀[1][2]

  • Molecular Weight: 639.41 g/mol [1]

  • CAS Registry Number: 12239-34-8[1][2]

Thermal Analysis Techniques

The thermal stability of disperse dyes is most commonly evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the residual mass at the end of the analysis.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these processes.

Quantitative Thermal Degradation Data

ParameterDescriptionValue
Tonset Onset temperature of decomposition~250 °C
Tmax Temperature of maximum weight loss rate~300 °C
Weight Loss (at 600 °C) Percentage of total weight lost> 70%
Residual Mass (at 800 °C) Percentage of mass remaining< 30%

Experimental Protocols

The following section details a typical experimental protocol for the thermal analysis of a disperse dye, based on methodologies reported for similar compounds.[3]

Thermogravimetric Analysis (TGA)
  • Instrument: A thermogravimetric analyzer (e.g., Netzsch STA 429) is used.

  • Sample Preparation: A small sample of the dye (typically 4 ± 0.1 mg) is placed in an alumina crucible.

  • Atmosphere: The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Temperature Program: The sample is heated from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample weight as a function of temperature. The first derivative of the weight loss curve (DTG) is also calculated to determine the temperature of the maximum rate of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the volatile products of thermal degradation, Py-GC-MS is employed.

  • Instrument: A pyrolyzer (e.g., PY2020iD, Frontier Laboratories) coupled to a GC-MS system (e.g., QP-2010, Shimadzu).

  • Sample Preparation: A small amount of the dye is placed in a pyrolysis cup.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 420 °C, corresponding to the maximum degradation rate observed in TGA) and held for a short period.

  • GC Separation: The volatile pyrolysis products are transferred to a gas chromatograph for separation. The column temperature is programmed to separate the different components of the mixture.

  • MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra.

Diagrams and Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_py_gc_ms Pyrolysis-GC-MS dye_sample Disperse Dye Sample tga_instrument TGA Instrument dye_sample->tga_instrument pyrolyzer Pyrolyzer dye_sample->pyrolyzer tga_analysis Heating in N2 atmosphere tga_instrument->tga_analysis tga_data Weight Loss vs. Temperature Data tga_analysis->tga_data degradation_products Identification of Degradation Products tga_data->degradation_products Inform Pyrolysis Temperature gc_ms GC-MS System pyrolyzer->gc_ms gc_ms->degradation_products

Caption: Experimental workflow for the thermal analysis of disperse dyes.

Proposed Thermal Degradation Pathway of C.I. Disperse Blue 79

The thermal degradation of azo dyes is generally initiated by the cleavage of the azo bond (-N=N-), which is the most thermally labile part of the molecule. This leads to the formation of various aromatic fragments.

degradation_pathway cluster_initial_cleavage Initial Thermal Cleavage cluster_fragments Primary Degradation Products cluster_secondary_degradation Secondary Degradation ci_disperse_blue_79 C.I. Disperse Blue 79 azo_bond_cleavage Azo Bond (-N=N-) Cleavage ci_disperse_blue_79->azo_bond_cleavage Heat (Δ) aromatic_amine1 Substituted Aniline Fragment azo_bond_cleavage->aromatic_amine1 aromatic_amine2 Substituted Naphthalene Fragment azo_bond_cleavage->aromatic_amine2 smaller_fragments Smaller Volatile Compounds (e.g., CO2, NOx, H2O) aromatic_amine1->smaller_fragments Further Decomposition aromatic_amine2->smaller_fragments Further Decomposition

Caption: Proposed thermal degradation pathway for C.I. Disperse Blue 79.

Discussion of Thermal Degradation Mechanism

The thermal degradation of C.I. Disperse Blue 79, as a representative monoazo dye, is expected to proceed through a free-radical mechanism. The initial and most critical step is the homolytic cleavage of the azo bond (-N=N-), which has a lower bond dissociation energy compared to the C-C and C-N bonds within the aromatic rings. This cleavage results in the formation of two primary aromatic radical fragments.

These highly reactive radicals can then undergo a variety of secondary reactions, including:

  • Hydrogen abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of aromatic amines.

  • Fragmentation: The side chains and substituent groups on the aromatic rings can break off, leading to the formation of smaller, more volatile compounds. For C.I. Disperse Blue 79, this would include the bromo, nitro, ethoxy, and acetamido groups.

  • Repolymerization/Condensation: At higher temperatures, the aromatic fragments can recombine to form larger, carbonaceous char.

The presence of electron-withdrawing groups, such as the nitro groups in C.I. Disperse Blue 79, can influence the stability of the azo bond and the subsequent degradation pathway.

Conclusion

This technical guide has provided a comprehensive overview of the thermal degradation profile of C.I. Disperse Blue 79 as a representative monoazo disperse dye. The primary methods for characterization are TGA and DSC, which provide quantitative data on the thermal stability of the dye. The degradation mechanism is predominantly initiated by the cleavage of the azo linkage, leading to the formation of various aromatic intermediates and smaller volatile compounds. A thorough understanding of this degradation profile is essential for optimizing dyeing processes, ensuring product quality, and mitigating potential environmental and health risks associated with the thermal decomposition products of these colorants.

References

A Technical Guide to the Spectroscopic Analysis of C.I. Disperse Blue 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 1, also known as C.I. 64500 and Solvent Blue 18, is an anthraquinone-based dye.[1][2] Its core chemical structure is 1,4,5,8-tetraaminoanthraquinone.[1][3] Registered under CAS number 2475-45-8, this dye has a molecular formula of C₁₄H₁₂N₄O₂ and a molecular weight of 268.27 g/mol .[2] It presents as a blue-black microcrystalline powder and is soluble in solvents like acetone and ethanol but only very slightly soluble in water.[1]

Due to its structure, C.I. Disperse Blue 1 is utilized as a dye for synthetic fibers such as nylon, polyester, and cellulose acetate, and has also been used in semipermanent hair color formulations.[1] Spectroscopic analysis is fundamental to confirming its identity, purity, and understanding its electronic and vibrational properties. This guide provides an in-depth overview of its Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopic data and the protocols for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. The extended conjugation of the anthraquinone system in C.I. Disperse Blue 1 results in strong absorption in the visible spectrum, which is responsible for its distinct blue color.

UV-Vis Absorption Data

The maximum absorption wavelength (λmax) is a key identifier for this dye. The specific value can be influenced by the solvent and pH of the medium.[3][4]

ParameterWavelength (λmax)Solvent/ConditionsReference
Max. Absorption615 nmNot specified[3]
Max. Absorption620 nm50% Ethanol + 1 drop 1N NaOH[3]
Experimental Protocol for UV-Vis Analysis

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a dye like C.I. Disperse Blue 1.

  • Solvent Selection: Choose a suitable solvent in which the dye is soluble and that is transparent in the desired wavelength range (e.g., ethanol, acetone).

  • Stock Solution Preparation: Accurately weigh a small amount of C.I. Disperse Blue 1 powder and dissolve it in a known volume of the selected solvent in a volumetric flask to create a concentrated stock solution.

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing, known concentrations.

  • Spectrophotometer Calibration (Blanking):

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

    • Fill a cuvette with the pure solvent that was used to prepare the dye solutions. This will serve as the "blank."

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.

  • Sample Measurement:

    • Starting with the least concentrated standard, rinse the sample cuvette with a small amount of the solution before filling it approximately three-quarters full.

    • Ensure the outside of the cuvette is clean and dry, and place it in the sample holder.

    • Record the absorbance spectrum over the desired range (e.g., 350-800 nm).

    • Identify and record the wavelength of maximum absorbance (λmax).

  • Data Analysis: Plot absorbance versus wavelength to visualize the spectrum. The Beer-Lambert law can be used with the series of standard solutions to create a calibration curve for quantitative analysis if needed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum provides a unique "fingerprint" for the compound.

FT-IR Spectroscopic Data

While specific, experimentally-derived peak lists for C.I. Disperse Blue 1 are found in dedicated spectral libraries, the following table details the expected absorption bands based on its known structure as 1,4,5,8-tetraaminoanthraquinone.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3300Asymmetric & Symmetric StretchN-H (Primary Amine)
3100 - 3000Aromatic StretchC-H (Aromatic Ring)
1650 - 1620Stretch (H-bonded)C=O (Quinone)
1640 - 1560Bending (Scissoring)N-H (Primary Amine)
1600 - 1450Skeletal VibrationsC=C (Aromatic Ring)
1350 - 1250StretchC-N (Aryl Amine)

Note: The C=O stretching frequency is expected to be at a lower wavenumber than a typical ketone due to intramolecular hydrogen bonding with the adjacent N-H groups.

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet, a common method for analyzing solid samples.

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of C.I. Disperse Blue 1 powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, FT-IR grade KBr powder to the mortar.

    • Thoroughly mix and grind the two powders together until a fine, homogeneous mixture is obtained. Note: KBr is hygroscopic; minimize exposure to air.

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum:

    • Ensure the sample chamber of the FT-IR spectrometer is empty.

    • Run a background scan to obtain a spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Measurement:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the FT-IR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the principal absorption peaks.

    • Correlate these peaks with known vibrational frequencies of functional groups to confirm the chemical structure of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of a solid dye sample, from preparation to data interpretation.

G Spectroscopic Analysis Workflow for C.I. Disperse Blue 1 cluster_uvvis UV-Vis Spectroscopy cluster_ftir FT-IR Spectroscopy uv_prep Sample Dissolution (e.g., Ethanol) uv_measure Measure Absorbance vs. Wavelength uv_prep->uv_measure uv_data Identify λmax uv_measure->uv_data interpretation Structural Confirmation & Characterization uv_data->interpretation ftir_prep Prepare KBr Pellet ftir_measure Measure Transmittance vs. Wavenumber ftir_prep->ftir_measure ftir_data Identify Functional Group Peaks ftir_measure->ftir_data ftir_data->interpretation sample Solid Dye Sample (C.I. Disperse Blue 1) sample->uv_prep Analysis Path 1 sample->ftir_prep Analysis Path 2

Caption: Workflow for UV-Vis and FT-IR analysis of C.I. Disperse Blue 1.

References

Toxicological Profile of C.I. Disperse Blue 1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive toxicological profile of C.I. Disperse Blue 1 (CAS No. 2475-45-8), an anthraquinone-based dye. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the available toxicological data, including acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. All quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for key studies are provided to facilitate understanding and replication. Additionally, this guide includes visualizations of proposed mechanistic pathways and experimental workflows to further clarify the toxicological assessment of this compound.

Chemical and Physical Properties

C.I. Disperse Blue 1, also known as 1,4,5,8-tetraaminoanthraquinone, is a blue-black microcrystalline powder.[1][2] Commercial preparations often contain the primary dyestuff along with structurally related compounds and dispersants.[3] It is characterized by its low solubility in water but is soluble in organic solvents such as acetone and ethanol.[4][5]

Toxicological Data

Acute Toxicity

The acute toxicity of C.I. Disperse Blue 1 has been evaluated in rodent models. The oral LD50 in rats is reported to be in the range of 1.2 to greater than 6.3 g/kg body weight.[3][6] In single-administration gavage studies, no deaths were observed in rats at doses up to 3,000 mg/kg or in mice at doses up to 2,000 mg/kg.[7]

Endpoint Species Route Value Reference
LD50RatOral1.2 to >6.3 g/kg bwWernick et al., 1975[3][6]
No-observed-adverse-effect level (NOAEL)RatGavage (single dose)3,000 mg/kgNTP, 1986[7]
No-observed-adverse-effect level (NOAEL)MouseGavage (single dose)2,000 mg/kgNTP, 1986[7]
Genotoxicity

C.I. Disperse Blue 1 has demonstrated weak mutagenic and clastogenic potential in a variety of in vitro and in vivo assays.

Assay Test System Metabolic Activation Result Reference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium TA1537With and withoutWeakly MutagenicBrown & Brown, 1976[3]
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium TA97, TA98, TA1535With and withoutMutagenicNational Toxicology Program, 1986[3]
Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsNot specifiedPositiveAnderson et al., 1990[4]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsNot specifiedPositiveAnderson et al., 1990[4]
Mouse Lymphoma AssayL5178Y cellsNot specifiedPositiveMyhr et al., 1990[4]
Cell TransformationBalb/c 3T3 cellsNot specifiedPositiveMatthews et al., 1993[4]
Carcinogenicity

Long-term dietary exposure studies in rodents have provided evidence of the carcinogenicity of C.I. Disperse Blue 1. The International Agency for Research on Cancer (IARC) has classified Disperse Blue 1 as "possibly carcinogenic to humans" (Group 2B).[3] Similarly, the National Toxicology Program (NTP) has concluded that Disperse Blue 1 is "reasonably anticipated to be a human carcinogen".[4][8]

Rat Carcinogenicity Study (NTP, 1986) [3][4][7][8]

Sex Dietary Concentration (ppm) Transitional Cell Papillomas and Carcinomas (Urinary Bladder) Squamous Cell Papillomas and Carcinomas (Urinary Bladder) Leiomyomas and Leiomyosarcomas (Urinary Bladder)
Male00/500/500/50
1,2501/500/501/50
2,50013/502/508/50
5,00027/5010/5018/50
Female00/500/500/50
1,2500/500/500/50
2,5009/503/506/50
5,00032/5019/5015/50

Mouse Carcinogenicity Study (NTP, 1986) [3][4][7]

The findings in mice were considered equivocal. A marginal increase in the combined incidence of hepatocellular adenomas and carcinomas was observed in male mice.[3][4] Additionally, an increase in the incidence of alveolar/bronchiolar adenomas and carcinomas was seen in male mice.[3][4]

Sex Dietary Concentration (ppm) Hepatocellular Adenomas or Carcinomas (Combined) Alveolar/Bronchiolar Adenomas or Carcinomas (Combined)
Male09/504/50
2,50021/509/49
5,00016/5011/50
Female03/50Not reported
2,50013/49Not reported
5,0004/50Not reported
Reproductive and Developmental Toxicity

Oral administration of a commercial hair dye product containing 0.61% Disperse Blue 1 did not show any adverse effects on fertility, gestation, lactation, or viability in rats.[3] No teratogenic effects were observed in rats or rabbits.[3]

Mechanism of Toxicity

The precise mechanisms underlying the toxicity of C.I. Disperse Blue 1 are not fully elucidated. However, its anthraquinone structure is suggestive of a potential to generate reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative stress, DNA damage, and the activation of cellular signaling pathways that may contribute to carcinogenesis.[9] The formation of urinary bladder calculi in rats exposed to Disperse Blue 1 is thought to contribute to chronic inflammation and cell proliferation, which are key factors in the development of bladder tumors.[4][8]

G cluster_cell Cellular Environment DB1 C.I. Disperse Blue 1 (Anthraquinone) Metabolism Metabolic Reduction DB1->Metabolism Semiquinone Semiquinone Radical Metabolism->Semiquinone Oxygen O₂ Semiquinone->Oxygen e⁻ transfer Superoxide O₂⁻ (Superoxide) Oxygen->Superoxide SOD SOD Superoxide->SOD H2O2 H₂O₂ (Hydrogen Peroxide) SOD->H2O2 ROS Other ROS H2O2->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Signaling Activation of Signaling Pathways OxidativeStress->Signaling Carcinogenesis Carcinogenesis DNADamage->Carcinogenesis Signaling->Carcinogenesis

Caption: Proposed mechanism of C.I. Disperse Blue 1-induced oxidative stress.

Experimental Protocols

NTP Carcinogenicity Bioassay (Feed Studies)

A detailed experimental workflow for the National Toxicology Program's carcinogenicity bioassay of C.I. Disperse Blue 1 is outlined below.

G cluster_setup Study Setup cluster_dosing Dosing Regimen (103 weeks) cluster_observation In-life Observations cluster_endpoint Terminal Endpoint Animals Species: F344/N Rats & B6C3F1 Mice Sex: Male & Female Groups Groups: Control and 3 Dose Groups (50 animals/sex/group) Animals->Groups Diet C.I. Disperse Blue 1 administered in feed Groups->Diet Doses_Rat Rat Doses (ppm): 0, 1250, 2500, 5000 Diet->Doses_Rat Doses_Mouse Mouse Doses (ppm): 0, 2500, 5000 Diet->Doses_Mouse Health Clinical Observations: Twice daily Doses_Rat->Health Doses_Mouse->Health BodyWeight Body Weights: Weekly for 13 weeks, then every 4 weeks Health->BodyWeight Feed Feed Consumption: Weekly for 13 weeks, then every 4 weeks BodyWeight->Feed Sacrifice Terminal Sacrifice: 111-112 weeks Feed->Sacrifice Necropsy Gross Necropsy Sacrifice->Necropsy Histopath Histopathological Examination of all major tissues and organs Necropsy->Histopath

Caption: Workflow of the NTP 2-year carcinogenicity bioassay of C.I. Disperse Blue 1.

  • Test Substance: Commercial-grade C.I. Disperse Blue 1 (minus lignosulfonate dispersants) containing approximately 50% 1,4,5,8-tetraaminoanthraquinone.[7]

  • Animals: Fischer 344/N rats and B6C3F1 mice, 50 of each sex per dose group.[3]

  • Administration: The test substance was administered in the feed for 103 weeks.[3]

  • Dose Levels:

    • Rats: 0, 1,250, 2,500, and 5,000 ppm in the diet.[3]

    • Mice: 0, 2,500, and 5,000 ppm in the diet.

  • Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights and feed consumption were recorded regularly.

  • Pathology: At the end of the study, all animals underwent a complete gross necropsy. A comprehensive histopathological examination was performed on all major tissues and organs from control and high-dose groups, and on all gross lesions and target tissues from all groups.

Bacterial Reverse Mutation Assay (Ames Test)
  • Test System: Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1537.

  • Methodology: The assay was conducted using the preincubation method. The test article, in a suitable solvent, was preincubated with the bacterial tester strain and, when required, a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). After preincubation, the mixture was poured onto minimal glucose agar plates.

  • Dose Levels: A range of concentrations of C.I. Disperse Blue 1 were tested.

  • Controls: Both positive and negative (vehicle) controls were run concurrently.

  • Endpoint: The number of revertant colonies per plate was counted after a suitable incubation period. A positive response was defined as a dose-related increase in the number of revertants to at least twice the background (spontaneous reversion) rate.

In Vitro Mammalian Cell Genotoxicity Assays (Chromosomal Aberrations and Sister Chromatid Exchange)
  • Test System: Chinese Hamster Ovary (CHO) cells.

  • Methodology for Chromosomal Aberrations: CHO cells were exposed to various concentrations of C.I. Disperse Blue 1 with and without an exogenous metabolic activation system (S9). After treatment, cells were incubated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. Cells were then harvested, fixed, and stained. Metaphase spreads were examined microscopically for chromosomal aberrations (e.g., breaks, gaps, rearrangements).

  • Methodology for Sister Chromatid Exchange (SCE): CHO cells were cultured for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU). During the second cell cycle, cells were exposed to different concentrations of C.I. Disperse Blue 1. A spindle inhibitor was added to accumulate metaphase cells. Harvested cells were treated with a fluorescent dye (e.g., Hoechst 33258) and Giemsa stain to differentiate the sister chromatids. The frequency of SCEs per cell was then scored.

  • Dose Levels: A range of concentrations were tested, typically up to a level that induced some cytotoxicity.

  • Controls: Positive and negative controls were included in each experiment.

  • Endpoint: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations or in the frequency of SCEs per cell was considered a positive result.

Conclusion

C.I. Disperse Blue 1 exhibits a toxicological profile characterized by weak genotoxicity and clear evidence of carcinogenicity in the urinary bladder of rats following chronic dietary administration. The mechanism of carcinogenicity is likely multifactorial, involving both a potential for inducing oxidative stress and the physical effect of urinary bladder calculi formation leading to chronic irritation and cell proliferation. While acute toxicity is low, the long-term health effects, particularly its classification as a probable human carcinogen, warrant careful consideration in risk assessment and management. The detailed experimental data and protocols presented in this guide serve as a critical resource for professionals in the fields of toxicology and drug development.

References

The Environmental Fate of C.I. Disperse Blue Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Disperse Blue dyes are a class of synthetic organic colorants characterized by their low water solubility and their application in dyeing hydrophobic fibers such as polyester and acetate. Due to their widespread use in the textile industry, understanding their environmental fate is of critical importance for assessing their ecological impact. This technical guide provides a comprehensive overview of the environmental behavior of C.I. Disperse Blue dyes, with a specific focus on C.I. Disperse Blue 1 (CAS 2475-45-8) as a representative compound. This document is intended for researchers, scientists, and professionals involved in environmental science and drug development.

Biodegradation

Disperse Blue dyes are generally considered to be resistant to biodegradation due to their complex aromatic structures and low water solubility. Studies on C.I. Disperse Blue 1 indicate that it is not readily biodegradable. However, under specific conditions, some level of microbial transformation can occur.

Quantitative Data on Biodegradation
DyeTest TypeDurationDegradation/DecolorizationReference
C.I. Disperse Blue 79Sequential Anaerobic/Aerobic Biofilter96 hours>95% decolorization (anaerobic), 65% amine degradation (aerobic)[1]
C.I. Disperse Red 1Sequential Anaerobic/Aerobic Reactor72 hours (anaerobic) + aerobic treatment~80% azoreduction (anaerobic), up to 100% after aerobic treatment[2]
C.I. Disperse Blue 79Anoxic Batch Reactor with Bacillus fusiformis48 hoursComplete mineralization at 1.5 g/L[3]
Experimental Protocols

A standardized method for assessing the aerobic biodegradation of poorly soluble substances like C.I. Disperse Blue 1 is the OECD Guideline 301 B (Ready Biodegradability: CO₂ Evolution Test).

Experimental Workflow for Aerobic Biodegradation (based on OECD 301 B)

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare mineral medium B Add C.I. Disperse Blue 1 (e.g., 10-20 mg/L) A->B C Inoculate with activated sludge B->C D Incubate in sealed vessels (20-25°C in the dark) C->D E Continuously stir D->E F Measure CO₂ evolution (e.g., with a CO₂ analyzer) E->F G Calculate % biodegradation F->G

Aerobic Biodegradation Experimental Workflow.

A sequential anaerobic/aerobic treatment process can also be employed to enhance the degradation of azo-based Disperse Blue dyes.[1]

Experimental Protocol for Sequential Anaerobic/Aerobic Biodegradation

  • Anaerobic Stage:

    • An anaerobic biofilter is inoculated with a suitable microbial consortium.

    • The dye solution (e.g., C.I. Disperse Blue 79 at up to 120 mg/L) is fed into the biofilter. A co-substrate may be required at higher dye concentrations.[1]

    • The decolorization is monitored over time (e.g., 72 hours) by spectrophotometry.[1]

    • The effluent, containing aromatic amines resulting from the cleavage of azo bonds, is collected.

  • Aerobic Stage:

    • The effluent from the anaerobic stage is introduced into an aerobic biofilter.

    • The degradation of the aromatic amines is monitored over time (e.g., 24 hours) using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1]

Photodegradation

Photodegradation, particularly through advanced oxidation processes (AOPs), has been shown to be an effective method for the removal of Disperse Blue dyes from aqueous solutions.

Quantitative Data on Photodegradation
DyeMethodConditionsDegradation/DecolorizationReference
C.I. Disperse Blue 1UV/TiO₂/H₂O₂pH dependent, optimal catalyst and H₂O₂ concentrationEfficient degradation, enhanced by sunlight[4]
C.I. Disperse Blue 94Photocatalysis with SrCrO₄pH 7.0, 0.25g SrCrO₄/100mL, 3 x 10⁻⁵M dyeOptimum degradation under these conditions[5]
C.I. Disperse Blue 79:1UV/ZnO/Mn catalystpH 8.5, 0.05g catalyst/100mL, 3 x 10⁻⁵M dye98% elimination after 60 minutes[6]
C.I. Disperse Blue 56UV/NaClO/O₂60 minutes reaction99% decolorization, 49% mineralization[7]
Experimental Protocols

A typical experimental setup for the photocatalytic degradation of a disperse dye involves a photoreactor equipped with a light source.

Experimental Protocol for Photocatalytic Degradation

  • Preparation of Reaction Mixture:

    • A stock solution of the dye (e.g., C.I. Disperse Blue 1) is prepared in distilled water.

    • The photocatalyst (e.g., TiO₂ Degussa P25) is added to the dye solution at a specific concentration.[4]

    • An oxidizing agent, such as hydrogen peroxide (H₂O₂), can be added to enhance the degradation rate.[4]

    • The pH of the solution is adjusted to the desired value using dilute acid or base.[5][6]

  • Photoreaction:

    • The reaction mixture is placed in a photoreactor and stirred to ensure a homogenous suspension.

    • The solution is irradiated with a suitable light source (e.g., UV lamp or sunlight).[4]

    • Aliquots of the solution are withdrawn at regular intervals.

  • Analysis:

    • The photocatalyst is removed from the aliquots by centrifugation or filtration.

    • The change in the concentration of the dye is monitored using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

    • The degradation products can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Proposed Photocatalytic Degradation Pathway of an Anthraquinone Dye

cluster_catalyst Photocatalyst A Anthraquinone Dye (e.g., C.I. Disperse Blue 1) B Excited Dye Molecule A->B Light Absorption F Intermediate Products (e.g., hydroxylated derivatives, aromatic ring cleavage products) B->F Reaction with •OH and O₂⁻• C Electron-hole pair generation on photocatalyst (e.g., TiO₂) D Hydroxyl Radicals (•OH) C->D H₂O oxidation E Superoxide Radicals (O₂⁻•) C->E O₂ reduction D->F E->F G Mineralization Products (CO₂, H₂O, mineral acids) F->G Further Oxidation

Photocatalytic Degradation Pathway.

Hydrolysis

Disperse dyes can be susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is dependent on the chemical structure of the dye, pH, and temperature. For azo disperse dyes, hydrolysis can lead to the cleavage of the azo bond.

Quantitative Data on Hydrolysis
DyeConditionKineticsMechanismReference
C.I. Disperse Blue 79Alkaline (various NaOH concentrations)First-order with respect to both dye and alkali (overall second order)Nucleophilic substitution (SN2) leading to C-N bond cleavage[8]
Experimental Protocols

The rate of hydrolysis of a disperse dye can be determined by monitoring its concentration over time in aqueous solutions at different pH values and temperatures.

Experimental Protocol for Hydrolysis Study

  • Preparation of Solutions:

    • Buffer solutions of various pH values are prepared.

    • A stock solution of the disperse dye is prepared in an organic solvent miscible with water (e.g., acetone) due to its low water solubility.

    • The reaction is initiated by adding a small volume of the dye stock solution to the buffer solution, pre-equilibrated at a constant temperature.

  • Reaction and Sampling:

    • The reaction mixture is maintained at a constant temperature in a water bath.

    • Aliquots are withdrawn at specific time intervals.

    • The reaction in the aliquots is quenched, for example, by neutralization or dilution.

  • Analysis:

    • The concentration of the remaining dye is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

    • The rate constants for hydrolysis are calculated from the concentration-time data.

Adsorption

Due to their hydrophobic nature and low water solubility, disperse dyes have a high tendency to adsorb to soil, sediment, and sludge in aquatic environments.

Quantitative Data on Adsorption
AdsorbentDyeIsotherm ModelAdsorption CapacityReference
Iraqi Date Palm Seeds Activated CarbonDisperse Blue DyeLangmuir8.13 mg/g[9]
Experimental Protocols

The adsorption of disperse dyes onto soil can be studied using the batch equilibrium method as described in OECD Guideline 106.

Experimental Workflow for Soil Adsorption Study (based on OECD 106)

cluster_prep Preparation cluster_equilibrium Equilibration cluster_analysis Analysis A Prepare dye solutions of varying concentrations B Add soil sample to each solution A->B C Shake at constant temperature until equilibrium is reached B->C D Separate soil and solution (centrifugation/filtration) C->D E Analyze dye concentration in the aqueous phase (HPLC/UV-Vis) D->E F Calculate amount of dye adsorbed to soil E->F G Determine adsorption isotherm (e.g., Langmuir, Freundlich) F->G

Soil Adsorption Experimental Workflow.

The environmental fate of C.I. Disperse Blue dyes is complex and influenced by several factors. While generally resistant to biodegradation, they can be transformed under specific anaerobic and aerobic conditions. Photodegradation, particularly through AOPs, appears to be a more effective removal pathway. Hydrolysis can occur, especially under alkaline conditions, and their hydrophobic nature leads to significant adsorption to soil and sediment. The data and protocols presented in this guide provide a framework for researchers to further investigate and understand the environmental behavior of this important class of dyes, ultimately contributing to the development of more sustainable dyeing practices and effective wastewater treatment strategies. Further research is needed to obtain more specific quantitative data on the biodegradation, hydrolysis, and soil adsorption of C.I. Disperse Blue 1 to perform a more complete environmental risk assessment.

References

C.I. Disperse Blue A press cake handling and safety precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Handling and Safety of C.I. Disperse Blue A Press Cake for a Scientific Audience

C.I. Disperse Blue A is a thiazolyl azo dye, a class of synthetic organic colorants noted for their applications in dyeing synthetic fibers.[1][2] For researchers, scientists, and drug development professionals, encountering such compounds, particularly in their intermediate forms, necessitates a thorough understanding of their properties and associated risks. The substance is identified by CAS Number 88102-88-9.[3]

The "press cake" is a common intermediate form in dye and pigment manufacturing. It refers to the semi-solid, concentrated mass of the dye obtained after synthesis, filtration, and partial dewatering.[4][5] This form typically contains a significant percentage of the active dye ingredient along with residual moisture, making it a potent, dusty, and sometimes unstable material that requires specialized handling. This guide provides a comprehensive overview of the physicochemical properties, safety precautions, toxicological pathways, and essential experimental protocols for the safe handling and characterization of this compound in a laboratory or research setting.

Physicochemical and Toxicological Properties

Quantitative data for C.I. Disperse Blue A is limited to computed values, as extensive experimental characterization is not publicly available. The primary toxicological concern stems from its nature as an azo dye.[6]

Table 1: Physicochemical Properties of C.I. Disperse Blue A

Property Value / Description Source(s)
IUPAC Name N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide -
CAS Number 88102-88-9 [3]
Molecular Formula C₁₆H₂₀N₆O₆S [3]
Molecular Weight 424.43 g/mol [3]
Appearance Assumed to be a dark blue or violet solid/paste General knowledge
Polar Surface Area (PSA) 193.70 Ų (Computed) [3]
LogP (XLogP3) 2.82 (Computed) [3]
Hydrogen Bond Donors 3 (Computed) -

| Hydrogen Bond Acceptors | 11 (Computed) | - |

Table 2: General Properties and Toxicological Context of Azo Dye Press Cakes

Property / Hazard Description Source(s)
Typical Moisture Content 15% - 60% depending on the specific process and material. Pigment press cakes can often be in the 15-25% range. -
Primary Hazard Potential for metabolic cleavage of the azo bond to form carcinogenic aromatic amines.[6][7][8] [6][7][8]
Toxicological Pathway Azoreduction by enzymes in the liver and intestinal microbiota.[9][10] [9][10]
Related Compound LD50 C.I. Disperse Blue 35 (Oral, rat): >2000 mg/kg. [11]

| Other Hazards | May cause skin sensitization. As a fine powder when dry, it can form explosive dust clouds in the air.[11] Incompatible with strong oxidizing agents. |[11] |

Biological Interaction: The Metabolic Activation Pathway

The principal toxicological concern for drug development professionals handling azo dyes is not the parent molecule itself, but its metabolites.[12] Azo compounds can undergo reductive cleavage of the N=N bond, a reaction catalyzed by azoreductase enzymes found in the liver and, significantly, within the anaerobic environment of the intestinal microbiota.[9][10] This metabolic activation releases the constituent aromatic amines. Many aromatic amines are known or suspected carcinogens, with benzidine being a classic example of a potent human bladder carcinogen derived from the metabolism of certain azo dyes.[7][13]

The metabolic fate of C.I. Disperse Blue A is therefore of critical importance. Cleavage of its azo bond would result in the formation of two distinct aromatic amines: an aminothiazole derivative and a substituted aniline derivative, both of which require further toxicological assessment. This pathway represents a significant risk, as the released amines are often more readily absorbed through the skin and biological membranes than the parent dye.[6][14]

Metabolic_Activation cluster_0 Biological System (Liver / Gut Microbiota) Parent Dye C.I. Disperse Blue A (N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2- [(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide) MetabolicProcess Azoreduction (NADH/NADPH-dependent) Parent Dye->MetabolicProcess Metabolite1 Metabolite 1: 2-Amino-5-nitrothiazole (Aromatic Amine) MetabolicProcess->Metabolite1 Metabolite2 Metabolite 2: N-(5-amino-2-(bis(2-hydroxyethyl)amino) -4-methoxyphenyl)acetamide (Aromatic Amine) MetabolicProcess->Metabolite2 Enzymes Azoreductase Enzymes Enzymes->MetabolicProcess Downstream Further Metabolism & Potential DNA Adduct Formation Metabolite1->Downstream Metabolite2->Downstream

Metabolic activation of C.I. Disperse Blue A via azoreduction.

Handling and Safety Precautions for Research Professionals

Given the potential for C.I. Disperse Blue A to metabolize into hazardous compounds, it should be treated as a potent compound. A comprehensive safety program involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls
  • Containment: All handling of the press cake or dried powder must occur within a contained system to minimize exposure. The primary engineering control should be a powder containment isolator (glove box) that operates under negative pressure relative to the surrounding lab.

  • Ventilation: For less hazardous operations involving dilute solutions, a certified chemical fume hood may be sufficient. The facility should utilize single-pass air with HEPA filtration on the exhaust to prevent cross-contamination and environmental release.

  • Pressure Differentials: The handling area or room should be maintained at a negative air pressure relative to adjacent corridors and airlocks to ensure any potential contaminants are kept within the designated space.

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this compound:

  • Respiratory Protection: A powered air-purifying respirator (PAPR) or a supplied-air respirator should be used when handling the powder outside of an isolator. At a minimum, a fit-tested N95 respirator may be permissible for very small quantities inside a fume hood, but this should be based on a formal risk assessment.

  • Body Protection: A disposable, solid-front protective suit (e.g., Tyvek) with elasticated cuffs is required. All seams should be taped.

  • Hand Protection: Double-gloving with nitrile gloves is required. The outer gloves should be changed frequently, especially after direct contact with the material.

  • Eye Protection: Chemical splash goggles or a full face shield should be worn.

Decontamination and Waste Disposal
  • Decontamination: All surfaces and equipment must be decontaminated after use. A common procedure involves a surface wipe with a high-pH solution followed by a water or alcohol rinse. The efficacy of the cleaning procedure should be verified analytically.

  • Waste Disposal: All contaminated waste, including PPE, wipes, and disposable equipment, must be collected in sealed, clearly labeled hazardous waste containers for disposal by a licensed chemical destruction plant or via controlled incineration.[4]

Experimental Protocols

The following protocols provide methodologies for the safe handling and basic characterization of this compound.

Experimental_Workflow cluster_workflow Press Cake Characterization Workflow start Receive Press Cake protocol1 Protocol 1: Safe Handling & Weighing (in Isolator) start->protocol1 split1 Aliquot Sample protocol1->split1 protocol2 Protocol 2: Moisture Content (Gravimetric) split1->protocol2 protocol3 Protocol 3: Particle Size Analysis (Wet Sieving) split1->protocol3 data_analysis Data Analysis & Reporting protocol2->data_analysis protocol3->data_analysis end Secure Storage data_analysis->end

General workflow for the characterization of a dye press cake.
Protocol 1: Safe Handling and Weighing in a Contained Environment

  • Preparation: Ensure the powder containment isolator is functioning correctly and the internal surfaces are clean. Place all necessary equipment (spatulas, weigh boats, tared and labeled sample vials, waste bags) inside the isolator before starting.

  • Don PPE: Don the complete set of PPE as described in Section 4.2.

  • Material Transfer: Introduce the sealed container of this compound into the isolator via a pass-through chamber.

  • Handling: Inside the isolator, carefully open the container. Use a dedicated spatula to gently break up a small portion of the semi-solid press cake. Avoid actions that generate dust.

  • Weighing: Place a weigh boat on the analytical balance inside the isolator and tare. Carefully transfer the desired amount of press cake to the weigh boat and record the mass.

  • Aliquoting: Transfer the weighed sample into a pre-labeled, tared vial. Securely cap the vial.

  • Clean-up: Carefully wipe down the spatula, weigh boat, and any contaminated surfaces inside the isolator with a dampened cloth. Place all disposable items into a hazardous waste bag inside the isolator.

  • Material Removal: Transfer the sealed sample vials and the sealed waste bag out of the isolator through the pass-through chamber.

  • Final Decontamination: Perform a full decontamination of the isolator interior according to standard operating procedures.

Protocol 2: Determination of Moisture Content (Gravimetric Method)
  • Sample Preparation: Using the procedure in Protocol 1, weigh approximately 1-2 g of the press cake into a tared, dry weighing dish. Record the initial mass (Mass_wet).

  • Drying: Place the weighing dish and sample into a vacuum oven set to 60-70°C. A vacuum is preferred to a standard oven to minimize thermal degradation of the dye.

  • Drying to Constant Weight: Dry the sample for 24 hours. Remove the dish, place it in a desiccator to cool to room temperature, and then weigh it. Return the sample to the oven for another 2-4 hours, cool, and re-weigh. Repeat this process until the mass is constant (a difference of <0.5 mg between weighings).

  • Final Mass: Record the final, constant mass (Mass_dry).

  • Calculation: Calculate the percentage of moisture content using the following formula: Moisture Content (%) = [(Mass_wet - Mass_dry) / Mass_wet] * 100

Protocol 3: Particle Size Distribution Analysis (Wet Sieving Method)

This protocol is for determining the particle size of the solid dye after dispersing the press cake and is useful for understanding filterability and dissolution characteristics.

  • Sample Preparation: In the isolator or fume hood, accurately weigh approximately 10 g of the press cake.

  • Slurry Formation: Place the weighed sample into a beaker and add a suitable wetting agent and dispersant in deionized water. Stir gently with a magnetic stirrer until a homogenous slurry is formed, ensuring the press cake is fully broken up.

  • Sieve Preparation: Prepare a stack of analytical sieves with decreasing mesh sizes appropriate for the expected particle range. Place a collection pan at the bottom.

  • Washing: Pre-wet the top sieve with deionized water. Quantitatively transfer the slurry onto the top sieve.

  • Sieving Process: Wash the material through the sieve stack using a gentle spray of deionized water. Continue washing until the water passing through the collection pan is clear.

  • Drying: Carefully remove each sieve and dry them in an oven at a temperature that will not degrade the dye (e.g., 60-70°C) until a constant weight is achieved.

  • Weighing: After cooling in a desiccator, weigh each sieve to determine the mass of retained particles. Also, weigh the collection pan to account for the finest particles.

  • Calculation: Calculate the mass percentage of particles retained on each sieve to determine the particle size distribution.

Conclusion

This compound is a potent chemical intermediate that requires stringent handling protocols due to its physical form and, most importantly, its potential for metabolic activation into hazardous aromatic amines. For professionals in research and drug development, adherence to a holistic safety strategy encompassing containment engineering, diligent use of PPE, and validated decontamination procedures is paramount. The experimental protocols outlined in this guide provide a foundation for safely characterizing this material, enabling informed decisions in subsequent research and development activities. A thorough understanding of its toxicological profile, centered on the mechanism of azoreduction, is essential for mitigating risks to both personnel and the environment.

References

C.I. Disperse Blue A: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue A, also known as C.I. Disperse Blue 1 and identified by the Colour Index number 64500, is an anthraquinone-based dye. Its primary chemical component is 1,4,5,8-tetraaminoanthraquinone.[1] Historically, its use has been prominent in the textile industry for dyeing synthetic fibers and in cosmetic formulations, particularly semi-permanent hair dyes.[1][2] However, a growing body of scientific evidence highlights its significant biological activities, suggesting potential applications beyond its traditional use as a colorant.

This technical guide provides an in-depth overview of the known biological effects of C.I. Disperse Blue A, focusing on its potential as a research tool for studying cellular metabolism, toxicology, and as a scaffold for the development of novel therapeutics. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of C.I. Disperse Blue A is essential for its application in a research setting.

PropertyValueReference(s)
Synonyms C.I. Disperse Blue 1, C.I. 64500, 1,4,5,8-Tetraaminoanthraquinone, Acetate Blue G, Celliton Blue G[1][3][4]
CAS Number 2475-45-8[1][3]
Molecular Formula C₁₄H₁₂N₄O₂[3]
Molecular Weight 268.27 g/mol [3]
Appearance Blue-black microcrystalline powder[1][3]
Melting Point 332 °C[1]
Solubility Very slightly soluble in water (30 µg/L at 25°C). Soluble in acetone, ethanol.[1][3]
λmax 607 nm

Potential Research Applications

While C.I. Disperse Blue A is recognized for its carcinogenic potential, the mechanisms underlying its toxicity present opportunities for research into fundamental cellular processes.[2] Its ability to induce cellular stress and impair mitochondrial function makes it a useful tool for studying these pathways. Furthermore, its anthraquinone core is a scaffold present in several anticancer agents, suggesting its potential in medicinal chemistry and drug discovery.

Investigation of Cellular Metabolism and Mitochondrial Dysfunction

Recent studies have demonstrated that C.I. Disperse Blue A can impair mitochondrial function and reduce cell viability.[1][3] This positions the compound as a potential tool for researchers studying the intricacies of cellular respiration and the consequences of its disruption.

Key Research Areas:

  • Elucidating Mechanisms of Mitochondrial Toxicity: C.I. Disperse Blue A can be used as a positive control or a test compound to study how xenobiotics interfere with the electron transport chain, leading to decreased oxygen consumption and ATP production.

  • Modeling Oxidative Stress: The compound has been shown to induce cellular oxidative stress.[1] Researchers can utilize it to investigate the cellular response to oxidative damage, including the activation of antioxidant pathways and the induction of apoptosis.

  • Screening for Protective Agents: In cell-based assays, C.I. Disperse Blue A can be used to induce a state of mitochondrial dysfunction, creating a model system for screening potential therapeutic agents that can protect against or reverse mitochondrial damage.

A Scaffold for Anticancer Drug Discovery

The anthraquinone scaffold is a key structural motif in a number of clinically used anticancer drugs, such as Doxorubicin and Mitoxantrone. These compounds typically exert their effects through DNA intercalation and inhibition of topoisomerase II. While the specific anticancer activity of C.I. Disperse Blue A is not well-established, its core structure makes it and its derivatives interesting candidates for anticancer drug development.

Key Research Areas:

  • Lead Compound for Medicinal Chemistry: The 1,4,5,8-tetraaminoanthraquinone structure can be chemically modified to synthesize novel derivatives with potentially enhanced potency and selectivity against cancer cells.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of C.I. Disperse Blue A analogs, researchers can elucidate the structural features required for cytotoxic activity and develop SAR models to guide the design of more effective anticancer agents.

  • Investigation of Novel Mechanisms of Action: While many anthraquinones target DNA, C.I. Disperse Blue A's pronounced effect on mitochondrial function suggests that its derivatives could be explored for their potential to induce cancer cell death through alternative mechanisms, such as metabolic disruption or induction of apoptosis via the intrinsic pathway.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative and semi-quantitative data on the biological effects of C.I. Disperse Blue A.

Cell LineAssayEffectConcentrationDurationReference(s)
IPEC-J2 (porcine intestinal epithelial)Cell ViabilityImpairedHigh and Low3 hours - 3 days[1][3]
MPEK-BL6 (mouse keratinocytes)Cell ViabilityImpairedHigh and Low3 hours - 3 days[1][3]
IPEC-J2Oxygen Consumption Rate (OCR)Significantly InhibitedHigh and Low1 day[1]
MPEK-BL6Oxygen Consumption Rate (OCR)Significantly InhibitedHigh3 hours[1]
IPEC-J2Extracellular Acidification Rate (ECAR)Significantly AlteredHigh and Low1 day[1]
Salmonella typhimuriumMutagenicityWeakly MutagenicNot specifiedNot specified[2]
Chinese Hamster Ovary (CHO) cellsGenotoxicityInduced sister chromatid exchange and chromosomal aberrationsNot specifiedNot specified[2]
Mouse Lymphoma L5178Y cellsGenotoxicityCaused tk gene mutationsNot specifiedNot specified[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of C.I. Disperse Blue A.

Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxicity of C.I. Disperse Blue A in adherent cell lines such as keratinocytes.

Materials:

  • C.I. Disperse Blue A

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh culture medium.

    • Determine cell density and seed approximately 1 x 10⁴ cells per well in a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of C.I. Disperse Blue A in DMSO.

    • Prepare serial dilutions of C.I. Disperse Blue A in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest C.I. Disperse Blue A concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of C.I. Disperse Blue A or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration of C.I. Disperse Blue A relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the concentration of C.I. Disperse Blue A to generate a dose-response curve and determine the IC₅₀ value.

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol provides a framework for measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in cells treated with C.I. Disperse Blue A.

Materials:

  • C.I. Disperse Blue A

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Cells of interest (e.g., IPEC-J2)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare working solutions of C.I. Disperse Blue A in Seahorse XF Base Medium.

    • Remove the growth medium from the wells and replace it with the medium containing C.I. Disperse Blue A or vehicle control.

    • Incubate the plate for the desired duration (e.g., 1, 3, or 24 hours) in a non-CO₂ incubator at 37°C.

  • Seahorse XF Analyzer Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • Load the injection ports of the sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's protocol.

  • Mitochondrial Respiration Assay:

    • Replace the treatment medium with fresh, pre-warmed Seahorse XF Base Medium.

    • Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

    • The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function:

      • Basal Respiration: The initial OCR before inhibitor injection.

      • ATP Production: The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).

      • Maximal Respiration: The OCR after the injection of FCCP (a mitochondrial uncoupler).

      • Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).

  • Data Analysis:

    • Normalize the OCR and ECAR data to cell number or protein concentration.

    • Analyze the data using the Seahorse Wave software to determine the different parameters of mitochondrial respiration.

    • Compare the mitochondrial function of cells treated with C.I. Disperse Blue A to the vehicle control.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the research applications of C.I. Disperse Blue A.

G cluster_0 In Vitro Assessment of C.I. Disperse Blue A A Prepare C.I. Disperse Blue A Stock Solution (in DMSO) C Treat Cells with Serial Dilutions of C.I. Disperse Blue A A->C B Seed Cells in 96-well and Seahorse Plates B->C D Incubate for Defined Time Points (e.g., 24, 48, 72h) C->D E Perform MTT Assay D->E F Perform Seahorse Mito Stress Test D->F G Measure Absorbance (570 nm) E->G H Measure OCR and ECAR F->H I Calculate Cell Viability (%) and IC50 G->I J Analyze Mitochondrial Respiration Parameters H->J

Caption: Experimental workflow for assessing the cytotoxicity and mitochondrial effects of C.I. Disperse Blue A.

G DB1 C.I. Disperse Blue A Uptake Cellular Uptake DB1->Uptake ROS Increased Reactive Oxygen Species (ROS) Uptake->ROS Mito Mitochondrial Dysfunction ROS->Mito ETC Electron Transport Chain (ETC) Inhibition Mito->ETC Apoptosis Induction of Apoptosis Mito->Apoptosis ATP Decreased ATP Production ETC->ATP Viability Decreased Cell Viability ATP->Viability Apoptosis->Viability

Caption: Proposed signaling pathway for C.I. Disperse Blue A-induced cytotoxicity.

Conclusion

C.I. Disperse Blue A, while historically used as a dye, possesses distinct biological activities that warrant its consideration as a tool for scientific research. Its ability to induce mitochondrial dysfunction and oxidative stress provides a valuable model for studying these fundamental cellular processes. Furthermore, its anthraquinone core presents a modifiable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides a foundational understanding of C.I. Disperse Blue A's properties and potential research applications, along with detailed experimental protocols to facilitate its use in a laboratory setting. Further investigation into its specific molecular targets and signaling pathways will undoubtedly unveil new avenues for its application in biomedical research and drug discovery.

References

Methodological & Application

HPLC method for C.I. Disperse Blue A analysis

Author: BenchChem Technical Support Team. Date: November 2025

An advanced HPLC protocol for the analysis of C.I. Disperse Blue dyes has been developed to ensure accurate quantification and purity assessment, crucial for researchers, scientists, and professionals in drug development. This application note details the methodology for the separation and analysis of these compounds, with a particular focus on a generalized method applicable to various Disperse Blue dyes, including those commonly referred to by trade names such as "Disperse Blue A."

Application Note

Introduction

C.I. Disperse Blue dyes are a class of organic colorants with low water solubility, primarily used for dyeing synthetic fibers like polyester and acetate.[1] Their analysis is critical for quality control in manufacturing, environmental monitoring, and safety assessment, as some disperse dyes have been identified as potential allergens or carcinogens. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of these dyes.[2] This note describes a robust reverse-phase HPLC (RP-HPLC) method suitable for the analysis of C.I. Disperse Blue dyes.

Method Summary

The presented method utilizes a C18 stationary phase with a gradient elution of acetonitrile and an aqueous buffer. This approach allows for the effective separation of the main dye component from impurities and degradation products. Detection is typically performed using a photodiode array (PDA) or a UV-Vis detector, which provides spectral information for peak identification and purity analysis. For enhanced specificity and sensitivity, particularly in complex matrices, a mass spectrometer (MS) can be coupled to the HPLC system.

Instrumentation and Consumables

A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector is required. For higher sensitivity and confirmation of identity, an HPLC system with a mass detector is advantageous.[3] The column and mobile phase components are critical for achieving the desired separation.

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the C.I. Disperse Blue reference standard and dissolve it in 100 mL of a suitable solvent such as methanol or acetonitrile. Sonication may be required to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to generate a calibration curve.

  • Sample Preparation: The preparation of the sample will depend on its matrix. For textile samples, an extraction with a solvent like pyridine-water (1:1) may be necessary.[4] For water samples, a solid-phase extraction (SPE) step might be required for pre-concentration and clean-up.[1]

2. HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of C.I. Disperse Blue dyes. These parameters are based on established methods for similar analytes and may require optimization for specific C.I. Disperse Blue variants.[4][5][6]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 45% B; 2-15 min: 45-95% B; 15-20 min: 95% B; 20-22 min: 95-45% B; 22-30 min: 45% B
Flow Rate 0.6 mL/min[4]
Column Temperature 30°C[4]
Injection Volume 10 µL
Detection Wavelength 240 nm and 615 nm (or PDA scan 200-700 nm)[4]

3. Data Analysis

  • Identification: The C.I. Disperse Blue dye in the sample is identified by comparing its retention time with that of the reference standard. Confirmation can be achieved by comparing the UV-Vis spectra obtained with the PDA detector.

  • Quantification: A calibration curve is constructed by plotting the peak area of the working standards against their known concentrations. The concentration of the C.I. Disperse Blue dye in the sample is then determined from this calibration curve.

Quantitative Data Summary

The following table presents typical performance data for the HPLC analysis of a C.I. Disperse Blue dye.

ParameterValue
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.52 ng/mL[4]
Limit of Quantification (LOQ) 1.6 ng/mL[4]
Precision (%RSD) < 2%
Accuracy (% Recovery) 95-105%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve Dissolve in Solvent Standard->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Sample Prepare Sample (e.g., Extraction) Sample->Inject Separate Chromatographic Separation Inject->Separate Detect PDA/UV-Vis Detection Separate->Detect Identify Identify by Retention Time & Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of C.I. Disperse Blue A.

References

Application Notes and Protocols for the Mass Spectrometry of C.I. Disperse Blue 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 1, also known by its Colour Index number 64500 and CAS number 2475-45-8, is an anthraquinone-based dye.[1][2] Its chemical formula is C₁₄H₁₂N₄O₂ with a molecular weight of 268.27 g/mol .[2] This dye is utilized in the textile industry for coloring fabrics and has also been used in plastics and hair color formulations.[1] Due to its potential health risks, including being listed as a possible carcinogen by the International Agency for Research on Cancer (IARC), sensitive and specific analytical methods are crucial for its detection and quantification in various matrices.[3][4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the analysis of C.I. Disperse Blue 1, providing high sensitivity and structural confirmation.

These application notes provide a detailed protocol for the analysis of C.I. Disperse Blue 1 using LC-MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol for C.I. Disperse Blue 1 is dependent on the sample matrix. Below are two generalized protocols for solid samples (e.g., textiles) and air samples.

Protocol 1: Extraction from Textile Samples

  • Sample Comminution: Cut the textile sample into small pieces (approximately 1-2 mm).

  • Extraction: Weigh approximately 1 gram of the cut sample into a conical flask. Add 20 mL of methanol.

  • Ultrasonication: Place the flask in an ultrasonic bath at 50°C for 30 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid particles.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: Extraction from Air Samples

This protocol is adapted from methods for determining Disperse Blue 1 in workplace air.[5]

  • Sample Collection: Draw a known volume of air through a cellulose filter to collect airborne particles.

  • Extraction: Place the filter in a conical flask and add 3 mL of methanol.

  • Agitation: Agitate the flask on a mechanical shaker for 30 minutes to elute the dye from the filter.

  • Filtration: Filter the resulting solution through a 0.45 µm nylon syringe filter into an autosampler vial for LC-MS analysis.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following LC-MS method is a representative procedure based on published methods for the analysis of disperse dyes.[6]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm particle size) is suitable for the separation.[6]

    • Mobile Phase A: 10 mmol ammonium acetate in water, pH 3.6.[6] For MS compatibility, 0.1% formic acid in water can also be used.

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient Elution:

      • 0-7 min: 40% to 60% B

      • 7-17 min: 60% to 98% B

      • 17-24 min: Hold at 98% B

      • Post-run: Re-equilibrate at initial conditions.

    • Flow Rate: 0.30 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Injection Volume: 5 µL.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Mass Range: m/z 100-600.

    • Capillary Voltage: Optimized for the specific instrument, typically in the range of 3-5 kV.

    • Source Temperature: Typically around 150°C.

    • Desolvation Temperature: Typically around 500°C.

Data Presentation

Quantitative analysis of C.I. Disperse Blue 1 by LC-MS relies on the detection of its molecular ion and, for confirmation, its fragment ions. The table below summarizes the predicted mass-to-charge ratios (m/z) for common adducts of C.I. Disperse Blue 1 in positive ion mode. Experimental fragmentation data from tandem mass spectrometry (MS/MS) is not widely available in the reviewed literature; therefore, a detailed fragmentation table cannot be provided. For quantitative methods using tandem MS, specific fragment ions would need to be determined empirically.

AdductPredicted m/zNotes
[M+H]⁺269.10332Protonated molecule
[M+Na]⁺291.08526Sodium adduct
[M+K]⁺307.05920Potassium adduct
[M+NH₄]⁺286.12986Ammonium adduct
[M+H-H₂O]⁺251.09330Loss of water from the protonated molecule

Data sourced from PubChemLite.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Textile or Air Sample extraction Extraction (Methanol, Ultrasonication/Shaking) sample->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation extract Filtered Extract centrifugation->extract lc_separation LC Separation (C18 Column) extract->lc_separation esi_ionization ESI Source (Positive Mode) lc_separation->esi_ionization ms_detection Mass Spectrometry (Full Scan or MRM) esi_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration reporting Reporting peak_integration->reporting

Caption: Experimental workflow for the LC-MS analysis of C.I. Disperse Blue 1.

References

Application Notes and Protocols for Preparing C.I. Disperse Blue A Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes are a class of synthetic dyes with low water solubility, primarily used for dyeing hydrophobic fibers. C.I. Disperse Blue dyes are widely utilized in various research and industrial applications, including textile dyeing, ink formulation, and as components in biological staining and diagnostics. The successful application of these dyes in experimental settings is highly dependent on the proper preparation of stable and homogenous solutions. These notes provide a comprehensive protocol for the preparation of C.I. Disperse Blue A solutions, with a focus on achieving consistent and reproducible results for research and development purposes. Due to the general designation "Disperse Blue A," this document provides a generalized protocol applicable to various C.I. Disperse Blue dyes, with specific examples provided where data is available.

Chemical and Physical Properties

Disperse Blue dyes are characterized by their non-ionic nature and low aqueous solubility.[1] They are typically anthraquinone or azo-based compounds.[2][3][4][5][6][7][8] The solubility and stability of these dyes can be influenced by factors such as pH, temperature, and the presence of dispersing agents.[1][9][10]

Table 1: Properties of Representative C.I. Disperse Blue Dyes

C.I. NameC.I. NumberMolecular FormulaMolecular Weight ( g/mol )Chemical Class
Disperse Blue 164500C₁₄H₁₂N₄O₂268.27Anthraquinone
Disperse Blue 3-C₁₇H₁₈N₂O₃-Anthraquinone
Disperse Blue 14-C₁₆H₁₅N₃O₂-Anthraquinone
Disperse Blue 79-C₂₄H₂₇BrN₆O₁₀639.41Azo

Data compiled from multiple sources.[2][4][11][12]

Table 2: Solubility of C.I. Disperse Blue 1

SolventSolubility
Water0.03 mg/L at 25 °C
AcetoneSoluble
Ethanol2 mg/mL
Ethylene Glycol Monomethyl Ether30 mg/mL
BenzeneSlightly Soluble
Linseed OilSlightly Soluble

Source: PubChem[2]

Experimental Protocol: Preparation of a Stock Solution of C.I. Disperse Blue A

This protocol outlines the steps for preparing a stable aqueous dispersion of a C.I. Disperse Blue dye, which is suitable for most experimental applications.

Materials and Equipment
  • C.I. Disperse Blue dye powder

  • Dispersing agent (e.g., a non-ionic surfactant like Synthrapol)[13]

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter or pH indicator paper

  • Weighing balance

  • Spatula

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat, dust mask[14][15]

Procedure
  • Pre-treatment of Water (for hard water areas): If using hard water, add 3g of Calgon per liter of water to counteract alkalinity.[13]

  • Weighing the Dye: In a well-ventilated area and while wearing a dust mask, carefully weigh the desired amount of C.I. Disperse Blue dye powder.[13][14] For a 1 g/L stock solution, weigh 100 mg of the dye powder.

  • Creating the Dye Paste: Transfer the weighed dye powder to a beaker. Add a small amount of tepid deionized water and a dispersing agent (typically 1-3 g/L) to the powder.[9] Mix thoroughly with a spatula to form a smooth, lump-free paste.[9][10]

  • Dispersion in Water: Gradually add the remaining volume of deionized water to the paste while continuously stirring with a magnetic stirrer.

  • Heating and pH Adjustment: Gently heat the solution to 60°C.[9] Adjust the pH of the solution to a slightly acidic range of 4.5-5.5 using acetic acid.[1][10] Maintain this temperature and pH for 15 minutes with continuous stirring.[9]

  • Increasing Temperature (Optional, for enhanced dispersion): For some applications requiring higher dispersion, the temperature can be slowly raised to 80-95°C and held for an additional 15-30 minutes.[13]

  • Cooling and Storage: Allow the solution to cool to room temperature while stirring. Store the prepared stock solution in a clearly labeled, sealed container, protected from light.

Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
Dye Aggregation Insufficient dispersing agent, incorrect pH, or improper initial pasting.Increase the concentration of the dispersing agent. Ensure the pH is within the optimal range (4.5-5.5). Ensure a smooth, homogenous paste is formed before adding the bulk of the water.
Low Color Yield Poor dye solubility or dispersion.Increase the temperature during preparation (within the dye's stability limits). Increase the stirring time.
Precipitation over Time Unstable dispersion.Ensure the correct amount of dispersing agent was used. Store the solution in a cool, dark place. Briefly sonicate the solution before use to re-disperse any settled particles.

Visualizations

Experimental Workflow for Solution Preparation

G start Start weigh_dye 1. Weigh Dye Powder (in ventilated area) start->weigh_dye create_paste 2. Create Paste (Dye + Dispersing Agent + Tepid Water) weigh_dye->create_paste add_water 3. Add Remaining Water (with continuous stirring) create_paste->add_water heat_ph 4. Heat to 60°C & Adjust pH (4.5-5.5 with Acetic Acid) add_water->heat_ph hold_temp 5. Hold at 60°C for 15 min heat_ph->hold_temp cool_store 6. Cool and Store Solution hold_temp->cool_store end End cool_store->end

Caption: Workflow for preparing C.I. Disperse Blue A solution.

Troubleshooting Logic for Solution Instability

G start Solution Instability Observed (Aggregation/Precipitation) check_ph Is pH between 4.5-5.5? start->check_ph check_dispersant Was sufficient dispersing agent used? check_ph->check_dispersant Yes adjust_ph Adjust pH with Acetic Acid check_ph->adjust_ph No check_paste Was a smooth initial paste formed? check_dispersant->check_paste Yes increase_dispersant Remake solution with more dispersant check_dispersant->increase_dispersant No remake_paste Remake solution, ensuring a smooth paste check_paste->remake_paste No sonicate Briefly sonicate before use check_paste->sonicate Yes adjust_ph->sonicate

Caption: Decision tree for troubleshooting solution instability.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling Disperse Blue dyes and associated chemicals.[14]

  • Inhalation: Avoid inhaling the dye powder by working in a well-ventilated area or using a fume hood. A dust mask is recommended when handling the powder.[13][14]

  • Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.[14]

  • Ingestion: Do not eat, drink, or smoke while working in the laboratory. If ingested, rinse the mouth with water and seek immediate medical attention.[14]

  • Disposal: Dispose of dye solutions and contaminated materials in accordance with local, state, and federal regulations. Avoid releasing the dye into the environment.[14]

Disperse Blue 1 has been identified as a potential carcinogen by the International Agency for Research on Cancer (IARC).[2] Handle with appropriate caution.

References

Application Notes and Protocols: C.I. Disperse Blue Dyes as Molecular Probes for Mitochondrial Function and Cellular Viability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The specific entity "C.I. Disperse Blue A" did not yield targeted results in scientific literature. This document focuses on C.I. Disperse Blue 1 and C.I. Disperse Blue 124, which have demonstrated effects on mitochondrial function and cell viability, making them suitable as molecular probes for studying these processes. The protocols and data presented are based on their observed bioactivities.

Introduction

C.I. Disperse Blue 1 and C.I. Disperse Blue 124 are anthraquinone-based dyes. While primarily used in the textile industry, recent studies have highlighted their significant biological effects, particularly their ability to impair mitochondrial respiration and reduce cell viability.[1] These properties make them useful as molecular probes for investigating mechanisms of cytotoxicity, mitochondrial dysfunction, and cellular stress pathways. Their ability to induce a measurable biological response allows for their application in screening assays and for studying the cellular consequences of mitochondrial impairment.

Applications as a Molecular Probe

  • Induction of Mitochondrial Dysfunction: Disperse Blue 1 and 124 significantly inhibit the oxygen consumption rate (OCR) in mitochondria, indicating a direct impact on the electron transport chain.[1] This makes them useful for studying the downstream effects of mitochondrial inhibition.

  • Assessment of Cellular Viability: Exposure to these dyes leads to a dose-dependent decrease in cell viability, providing a tool to investigate pathways of cell death and apoptosis.[1]

  • Toxicology Screening: The cytotoxic effects of these dyes can be used as a positive control in toxicology assays to validate experimental systems designed to detect harmful compounds.

  • Aryl Hydrocarbon Receptor (AhR) Agonism: While this document focuses on mitochondrial effects, it is noteworthy that other disperse dyes, such as Disperse Blue 291 and 373, have been identified as AhR agonists.[2] This suggests that the broader class of disperse dyes may have applications in studying AhR signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of Disperse Blue 1 and Disperse Blue 124 on cellular and mitochondrial parameters.

Table 1: Effect of Disperse Dyes on Cell Viability

Cell LineDyeConcentrationExposure TimeEffect on Viability
IPEC-J2Disperse Blue 1High/Low3 hours - 1 daySignificant Reduction[1]
MPEK-BL6Disperse Blue 1High/Low3 hours - 1 daySignificant Reduction[1]
IPEC-J2Disperse Blue 124High/Low3 hours - 1 daySignificant Reduction[1]
MPEK-BL6Disperse Blue 124High/Low3 hours - 1 daySignificant Reduction[1]

Table 2: Effect of Disperse Dyes on Mitochondrial Respiration

Cell LineDyeConcentrationExposure TimeEffect on Oxygen Consumption Rate (OCR)
IPEC-J2Disperse Blue 1High/Low3 hoursSignificant Inhibition (p < 0.001)[1]
MPEK-BL6Disperse Blue 1High/Low3 hoursSignificant Inhibition (p < 0.001)[1]
IPEC-J2Disperse Blue 124High/Low3 hoursSignificant Inhibition (p < 0.001)[1]
MPEK-BL6Disperse Blue 124High/Low3 hoursSignificant Inhibition (p < 0.001)[1]

Experimental Protocols

Protocol for Assessing Cell Viability using Disperse Blue Dyes

Objective: To determine the cytotoxic effect of Disperse Blue 1 or 124 on a selected cell line.

Materials:

  • Cell line of interest (e.g., IPEC-J2, MPEK-BL6)[1]

  • Complete cell culture medium

  • Disperse Blue 1 or Disperse Blue 124 (stock solution prepared in a suitable solvent like DMSO or acetone)[1]

  • 96-well cell culture plates

  • Automated cell counter or hemocytometer

  • Trypan blue solution

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Dye Preparation: Prepare serial dilutions of the Disperse Blue dye stock solution in complete cell culture medium to achieve the desired final concentrations. Include a solvent control (medium with the same concentration of DMSO or acetone as the highest dye concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the Disperse Blue dye or the solvent control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 3 hours, 24 hours).[1]

  • Cell Viability Assessment:

    • After incubation, gently wash the cells with PBS.

    • Trypsinize the cells to detach them from the plate.

    • Resuspend the cells in a known volume of complete medium.

    • Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using an automated cell counter or a hemocytometer.

  • Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the solvent control.

Protocol for Measuring Mitochondrial Respiration using Disperse Blue Dyes

Objective: To measure the effect of Disperse Blue 1 or 124 on the oxygen consumption rate (OCR) of a selected cell line.

Materials:

  • Cell line of interest (e.g., IPEC-J2, MPEK-BL6)[1]

  • Seahorse XF Cell Mito Stress Test Kit

  • Seahorse XF Analyzer

  • Disperse Blue 1 or Disperse Blue 124 (stock solution)

  • Complete cell culture medium

  • Seahorse XF assay medium

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Dye Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentration of Disperse Blue dye or solvent control.

  • Incubation: Incubate the plate in a non-CO2 incubator at 37°C for the desired exposure time (e.g., 3 hours).[1]

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer sensor cartridge.

    • Load the cell plate into the Seahorse XF Analyzer.

    • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: The Seahorse XF software will calculate the OCR at baseline and after each injection. Compare the OCR of the dye-treated cells to the solvent control to determine the effect on mitochondrial respiration. A significant decrease in basal and maximal respiration is indicative of mitochondrial inhibition.[1]

Visualizations

G Proposed Mechanism of Disperse Blue Dyes DB Disperse Blue 1 / 124 Mito Mitochondrion DB->Mito Enters Cell ETC Electron Transport Chain DB->ETC Inhibits Mito->ETC OCR Decreased Oxygen Consumption Rate (OCR) ETC->OCR ROS Increased Reactive Oxygen Species (ROS) ETC->ROS ATP Reduced ATP Production OCR->ATP CV Decreased Cell Viability ATP->CV ROS->CV

Caption: Proposed mechanism of Disperse Blue-induced mitochondrial dysfunction.

G Experimental Workflow for Assessing Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Disperse Blue Dye seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., Trypan Blue) incubate->viability_assay mito_assay Perform Mitochondrial Respiration Assay (e.g., Seahorse XF) incubate->mito_assay data_analysis Data Analysis viability_assay->data_analysis mito_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying Disperse Blue cytotoxicity.

References

Application Notes and Protocols for C.I. Disperse Blue Dyes in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the use of representative C.I. Disperse Blue dyes in textile dyeing research, with a focus on polyester fibers. The information is intended to guide researchers in developing and evaluating dyeing processes and understanding the behavior of these dyes. Due to the generic nature of the term "C.I. Disperse Blue A," this document focuses on three commercially significant and well-documented representatives: C.I. Disperse Blue 56 , C.I. Disperse Blue 60 , and C.I. Disperse Blue 79 .

Overview of Selected C.I. Disperse Blue Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester. The dyeing process typically involves high temperatures (around 130°C) to facilitate the diffusion of the dye molecules into the amorphous regions of the polymer chains.

C.I. Generic NameC.I. NumberCAS NumberChemical ClassMolecular FormulaMolecular Weight ( g/mol )
Disperse Blue 566328512217-79-7AnthraquinoneC₁₄H₉BrN₂O₄349.14
Disperse Blue 606110412217-80-0AnthraquinoneC₂₀H₁₇N₃O₅379.37
Disperse Blue 791134512239-34-8MonoazoC₂₄H₂₇BrN₆O₁₀639.41

Quantitative Dyeing Performance Data

The following tables summarize the typical dyeing performance of the selected Disperse Blue dyes on polyester fabric. The color yield is represented by K/S values (Kubelka-Munk function), where a higher value indicates a greater color depth. Fastness properties are rated on a scale of 1 to 5, with 5 representing the highest fastness.

Table 2.1: Color Yield (K/S) of Disperse Blue Dyes on Polyester

DyeDyeing Temperature (°C)Dye Concentration (% owf)K/S Value
C.I. Disperse Blue 56 951.0~12.5[1]
1301.0>15.0
C.I. Disperse Blue 60 1302.0~18.0
1304.0~22.0
C.I. Disperse Blue 79 1301.0~14.0
1303.0~20.0[2]

Table 2.2: Fastness Properties of Disperse Blue Dyes on Polyester

DyeWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - WetSublimation Fastness (ISO 105-P01)
C.I. Disperse Blue 56 4-5[3]5-6[3]4-543-4
C.I. Disperse Blue 60 4-5[4]7[4]4-54-54-5
C.I. Disperse Blue 79 4-5[5]6-7[5]4-544-5[5]

Experimental Protocols

The following are detailed protocols for the high-temperature exhaust dyeing of polyester fabric with C.I. Disperse Blue dyes.

Materials and Equipment
  • Scoured and bleached 100% polyester fabric

  • C.I. Disperse Blue 56, 60, or 79

  • Dispersing agent (e.g., anionic/non-ionic blend)

  • Acetic acid (or a pH buffer system)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide

  • Non-ionic detergent

  • Laboratory-scale high-temperature dyeing machine (e.g., a glycerin bath beaker dyer or an infrared dyeing machine)

  • Spectrophotometer for color measurement

  • Launder-Ometer for wash fastness testing

  • Light fastness tester

  • Crockmeter for rubbing fastness testing

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol is a standard method for achieving good color yield and fastness properties on polyester.

Step 1: Dye Bath Preparation

  • Calculate the required amounts of dye and auxiliary chemicals based on the weight of the fabric (owf). A typical liquor ratio (fabric weight to dye bath volume) is 1:10.

  • Prepare a stock solution of the disperse dye by pasting the required amount of dye powder with a small amount of cold water, then adding warm water (40-50°C) to form a fine dispersion.

  • Fill the dyeing vessel with the required volume of water.

  • Add the dispersing agent (typically 1-2 g/L) and stir to dissolve.

  • Add the prepared dye dispersion to the bath.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[6]

Step 2: Dyeing Cycle

  • Introduce the pre-wetted polyester fabric into the dye bath at room temperature.

  • Raise the temperature of the dye bath to 130°C at a rate of 1.5-2°C per minute.[7]

  • Hold the temperature at 130°C for 45-60 minutes, depending on the desired depth of shade.[6][7]

  • Cool the dye bath down to 70°C at a rate of 2-3°C per minute.

  • Drain the dye bath.

Step 3: After-treatment (Reduction Clearing)

  • Prepare a fresh bath containing:

    • 2 g/L Sodium Hydrosulfite

    • 2 g/L Sodium Hydroxide

    • 1 g/L Non-ionic detergent

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes. This step is crucial for removing unfixed dye from the fiber surface, thereby improving wash fastness.

  • Rinse the fabric thoroughly with hot water, followed by cold water.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) at 40°C for 5 minutes.

  • Rinse again with cold water.

  • Dry the fabric at a moderate temperature.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating disperse dyes and the mechanism of dyeing polyester fibers.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis fabric_prep Fabric Scouring & Pre-wetting dye_prep Dye Dispersion Preparation fabric_prep->dye_prep bath_prep Dye Bath Formulation (pH 4.5-5.5) dye_prep->bath_prep dyeing_cycle High-Temperature Dyeing (130°C, 60 min) bath_prep->dyeing_cycle reduction_clearing Reduction Clearing (80°C) dyeing_cycle->reduction_clearing rinsing_drying Rinsing & Drying reduction_clearing->rinsing_drying color_measurement Colorimetric Analysis (K/S) rinsing_drying->color_measurement fastness_testing Fastness Evaluation (Wash, Light, Rub) rinsing_drying->fastness_testing

Caption: Experimental workflow for polyester dyeing with disperse dyes.

dyeing_mechanism dye_aggregate Dye Aggregates mono_dye Monomolecular Dye dye_aggregate->mono_dye Dispersion dispersant Dispersant fiber_surface Fiber Surface mono_dye->fiber_surface Adsorption amorphous_region Amorphous Region fiber_surface->amorphous_region Diffusion (High Temp) crystalline_region Crystalline Region

Caption: Mechanism of disperse dyeing on polyester fiber.

Conclusion

The selection of a specific C.I. Disperse Blue dye for research purposes will depend on the desired shade, fastness requirements, and dyeing method. C.I. Disperse Blue 56 and 60, being anthraquinone dyes, generally offer good light fastness. C.I. Disperse Blue 79, a monoazo dye, is known for its good sublimation fastness, making it suitable for processes involving heat setting. The provided protocols and data serve as a baseline for further research and development in the field of textile dyeing. It is recommended to perform preliminary trials to optimize dyeing conditions for specific equipment and substrate characteristics.

References

Application Notes and Protocols for C.I. Disperse Blue 1 in Polymer Matrix Coloration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Disperse Blue 1 (C.I. 64500) for the coloration of polymer matrices. This document includes the dye's properties, detailed experimental protocols for incorporating the dye into polymers, and methods for analyzing the resulting colored materials. C.I. Disperse Blue 1 is an anthraquinone-based dye known for its application in coloring synthetic, hydrophobic fibers and plastics.[1][2][3]

Introduction to C.I. Disperse Blue 1

C.I. Disperse Blue 1, chemically known as 1,4,5,8-Tetraaminoanthraquinone, is a synthetic dye widely used for coloring hydrophobic materials such as polyester, nylon, cellulose acetate, and other thermoplastic resins.[1][2] Its non-ionic nature and low water solubility are key to its mechanism of action, which involves molecular dispersion into the amorphous regions of polymer structures.[4][5] The dye molecules form stable van der Waals forces and hydrophobic bonds within the polymer matrix, providing color.[5] Due to its stability and compatibility with various polymers, it is used to enhance the aesthetic appeal of plastic products.[6]

The effectiveness of coloration depends on factors such as the dye's molecular size, the polymer's crystallinity, the glass transition temperature (Tg), and the dyeing process conditions, including temperature and the use of dispersing agents.[5]

Quantitative Data: Properties of C.I. Disperse Blue 1

The physical and chemical properties of C.I. Disperse Blue 1 are summarized below. This data is essential for designing experiments and understanding the dye's behavior in different polymer systems.

Table 1: Physical and Chemical Properties of C.I. Disperse Blue 1

PropertyValueReference
C.I. NameDisperse Blue 1, 64500[7]
CAS Number2475-45-8[1][7]
Molecular FormulaC₁₄H₁₂N₄O₂[6][7]
Molecular Weight268.27 g/mol [2][6][7]
AppearanceBlue-black microcrystalline powder[1]
Melting Point332 °C[4][6]
λmax607 nm, 615 nm[2][4]
Water SolubilityVery slightly soluble (0.03 mg/L at 25 °C)[1][2]
Other SolubilitiesSoluble in acetone, ethanol, and cellosolve; slightly soluble in benzene and linseed oil.[1][7][1][2][7]

Table 2: Fastness Properties of C.I. Disperse Blue 1

Fastness PropertyRating (ISO, Scale 1-5)Reference
Light Fastness4-5[7]
Washing Fastness (Fading)4-5[7]
Washing Fastness (Staining)4-5[7]
Perspiration Fastness (Fading)4[7]
Perspiration Fastness (Staining)4-5[7]
Ironing Fastness4-5[7]

Experimental Protocols

Detailed methodologies for key experiments involving the coloration of polymer matrices with C.I. Disperse Blue 1 are provided below.

Protocol 1: Melt Compounding for Thermoplastic Coloration

This protocol describes the incorporation of C.I. Disperse Blue 1 into a thermoplastic polymer via melt extrusion, a common industrial method for producing colored plastics.

Materials:

  • Polymer pellets (e.g., Polyethylene Terephthalate - PET, Polypropylene - PP)

  • C.I. Disperse Blue 1 powder

  • Twin-screw extruder

  • Pelletizer

  • Injection molding machine or compression molder

Procedure:

  • Drying: Dry the polymer pellets according to the manufacturer's specifications to remove moisture, which can cause defects during processing.

  • Pre-mixing: Accurately weigh the polymer pellets and C.I. Disperse Blue 1 powder (e.g., 0.1 - 1.0% by weight). Tumble-mix the components thoroughly to ensure a homogenous pre-blend.

  • Extrusion:

    • Set the temperature profile of the extruder zones appropriate for the selected polymer.

    • Feed the pre-mixed material into the extruder hopper at a constant rate.

    • The dye will disperse and dissolve into the molten polymer as it travels along the screw.

    • Extrude the molten, colored polymer through a die into strands.

  • Pelletizing: Cool the polymer strands in a water bath and feed them into a pelletizer to produce colored pellets.

  • Specimen Formation: Dry the colored pellets and use an injection molding machine or compression molder to create standardized specimens (e.g., plaques, tensile bars) for analysis.

Protocol 2: Solvent Casting for Colored Polymer Films

This method is suitable for laboratory-scale preparation of thin, colored polymer films.

Materials:

  • Polymer powder or pellets (e.g., Polystyrene - PS, Polymethyl methacrylate - PMMA)

  • C.I. Disperse Blue 1 powder

  • Appropriate solvent (e.g., Toluene for PS, Acetone for PMMA)

  • Glass petri dish or flat glass plate

  • Magnetic stirrer and hot plate

  • Fume hood

Procedure:

  • Dissolution: In a fume hood, dissolve a known amount of polymer in a suitable solvent to create a solution of desired concentration (e.g., 10% w/v). Use a magnetic stirrer to aid dissolution, which may be accelerated by gentle heating.

  • Dye Addition: Weigh the required amount of C.I. Disperse Blue 1 and add it to the polymer solution. Stir until the dye is fully dissolved or finely dispersed. The dye is soluble in solvents like acetone.[1][7]

  • Casting: Pour the colored polymer solution into a level glass petri dish or onto a flat glass plate. Ensure the solution spreads evenly.

  • Evaporation: Cover the cast film loosely to prevent contamination from dust while allowing the solvent to evaporate slowly in the fume hood at room temperature. Slow evaporation is crucial for producing a uniform, defect-free film.

  • Drying and Removal: Once the film is solid, place it in a vacuum oven at a temperature below the polymer's Tg to remove any residual solvent. Carefully peel the dried film from the glass substrate.

Protocol 3: Leaching Study of C.I. Disperse Blue 1 from a Polymer Matrix

This protocol assesses the potential for the dye to migrate out of the polymer, a critical consideration for biocompatibility and environmental safety.[8][9][10]

Materials:

  • Colored polymer specimens of known surface area and weight.

  • Extraction fluid (e.g., simulated gastric fluid, simulated lung fluid, ethanol/water mixture, or pure water).[8][10]

  • Incubator or shaking water bath.

  • UV-Vis Spectrophotometer.

  • Centrifuge.

Procedure:

  • Sample Preparation: Place a pre-weighed colored polymer specimen into a sealed container with a known volume of extraction fluid.

  • Incubation: Incubate the container at a controlled temperature (e.g., 37°C for biomedical applications) for a defined period (e.g., 24 hours, 72 hours, or longer).[10] Agitate the sample continuously using a shaker.

  • Sample Collection: At specified time points, withdraw an aliquot of the extraction fluid. If the fluid contains suspended particles, centrifuge the aliquot and use the supernatant for analysis.

  • Quantification:

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λmax of C.I. Disperse Blue 1 (approx. 607 nm).[4]

    • Determine the concentration of the leached dye using a pre-established calibration curve of C.I. Disperse Blue 1 in the same extraction fluid.

  • Data Analysis: Calculate the cumulative amount of dye leached per unit surface area or per unit mass of the polymer specimen over time.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language illustrate key processes in polymer coloration studies.

Polymer_Coloration_Workflow General Workflow for Polymer Coloration Studies A Material Selection (Polymer & Dye) B Coloration Process (e.g., Melt Compounding, Solvent Casting) A->B C Specimen Preparation (e.g., Molding, Film Casting) B->C D Characterization & Analysis C->D E Colorimetric Analysis (CIELAB, K/S) D->E F Spectroscopic Analysis (UV-Vis, FTIR) D->F G Mechanical Testing D->G H Leaching & Migration Study D->H I Data Interpretation & Reporting E->I F->I G->I H->I

Caption: General Workflow for Polymer Coloration Studies.

Disperse_Dyeing_Mechanism Mechanism of Disperse Dyeing in a Polymer Matrix cluster_0 Aqueous Dyebath cluster_1 Polymer Fiber/Matrix A Dye Aggregates B Single Dye Molecules (Dissolved) A->B Dissolution E Adsorption onto Polymer Surface B->E C Amorphous Regions D Crystalline Regions F Diffusion into Amorphous Regions E->F F->C Immobilization (van der Waals forces)

Caption: Mechanism of Disperse Dyeing in a Polymer Matrix.

Leaching_Study_Workflow Experimental Workflow for a Leaching Study A Prepare Colored Polymer Specimen B Immerse in Extraction Fluid A->B C Incubate under Controlled Conditions (Time, Temp, Agitation) B->C G Repeat D-F at Time Intervals C->G D Collect Aliquot of Fluid E Analyze Dye Conc. (UV-Vis Spec) D->E F Calculate Cumulative Leaching E->F F->G G->D Yes G->F No (End)

Caption: Experimental Workflow for a Leaching Study.

References

Application Notes and Protocols for the Formulation of C.I. Disperse Blue Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes are a class of synthetic organic colorants with low aqueous solubility, primarily used for dyeing hydrophobic fibers such as polyester and acetate. The efficacy of these dyes is highly dependent on their particle size and distribution. Reducing the particle size to the nanometer range can significantly enhance their dyeing properties, including color strength, levelness, and fastness, by increasing the surface area available for interaction with the substrate. Furthermore, the formulation of disperse dyes as nanoparticles opens up new avenues for their application in advanced materials, biomedical imaging, and targeted drug delivery, leveraging their inherent fluorescence and potential for surface functionalization.

This document provides detailed protocols for the formulation of nanoparticles from a representative disperse dye, C.I. Disperse Blue 1, and outlines the necessary characterization techniques. While the user specified "C.I. Disperse Blue A," this is not a standard Colour Index designation. Therefore, C.I. Disperse Blue 1 (CAS 2475-45-8), a well-characterized anthraquinone dye, is used as a model.[1][2][3] The principles and methods described herein are broadly applicable to other disperse dyes, with the understanding that specific parameters may require optimization.

Physicochemical Properties of C.I. Disperse Blue 1

A thorough understanding of the physicochemical properties of the starting material is crucial for the successful formulation of nanoparticles.

PropertyValueReference
C.I. Name C.I. Disperse Blue 1[1][2]
CAS Number 2475-45-8[1][2][3]
Molecular Formula C₁₄H₁₂N₄O₂[1][2][3]
Molecular Weight 268.27 g/mol [1][2]
Chemical Structure 1,4,5,8-tetraaminoanthracene-9,10-dione[2]
Appearance Blue-black microcrystalline powder[2]
Solubility Insoluble in water; Soluble in acetone, ethanol.[2]

Experimental Protocols

Two common methods for the preparation of disperse dye nanoparticles are detailed below: wet milling and nanoprecipitation.

Protocol 1: Wet Milling

Wet milling is a top-down approach that involves the mechanical attrition of coarse dye particles in a liquid medium to produce a nanosuspension.

Materials:

  • C.I. Disperse Blue 1 powder

  • Dispersing agent (e.g., lignosulfonate, non-ionic surfactant)

  • Deionized water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)

  • High-energy ball mill

Procedure:

  • Preparation of the Pre-suspension:

    • Disperse 5% (w/v) of C.I. Disperse Blue 1 powder and 2% (w/v) of a suitable dispersing agent in deionized water.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure thorough wetting of the dye particles.

  • Milling:

    • Transfer the pre-suspension to the milling chamber of a high-energy ball mill.

    • Add the milling media to the chamber, typically at a volume ratio of 1:1 with the pre-suspension.

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 24-72 hours).[4][5] The optimal milling time should be determined experimentally by monitoring the particle size at different intervals.

    • Ensure the milling chamber is cooled to prevent excessive heat generation, which could affect the dye's stability.

  • Separation and Collection:

    • After milling, separate the nanosuspension from the milling media by filtration or decantation.

    • The resulting product is a stable aqueous dispersion of C.I. Disperse Blue 1 nanoparticles.

Protocol 2: Nanoprecipitation (Solvent-Antisolvent Method)

Nanoprecipitation is a bottom-up approach where the dye is dissolved in a solvent and then rapidly introduced into an antisolvent, leading to the formation of nanoparticles.

Materials:

  • C.I. Disperse Blue 1 powder

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Deionized water (antisolvent)

  • Stabilizer (e.g., Polysorbate 80, Pluronic F-127)

  • High-speed homogenizer or ultrasonic probe

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve C.I. Disperse Blue 1 in a suitable organic solvent to create a saturated or near-saturated solution (e.g., 1 mg/mL in acetone).

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Polysorbate 80 in deionized water).

  • Nanoprecipitation:

    • Rapidly inject the organic phase into the aqueous phase under vigorous stirring using a high-speed homogenizer or sonicator. The volume ratio of the organic to aqueous phase should be optimized (e.g., 1:10).

    • The rapid mixing causes supersaturation of the dye in the mixed solvent system, leading to the precipitation of nanoparticles.

  • Solvent Removal and Concentration:

    • Remove the organic solvent from the nanosuspension using a rotary evaporator under reduced pressure.

    • The resulting aqueous suspension of C.I. Disperse Blue 1 nanoparticles can be concentrated if necessary using ultrafiltration.

Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the formulated nanoparticles.

ParameterMethodTypical Expected Results
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Mean particle size: 50-200 nm; PDI: < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)> ±30 mV for good colloidal stability
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical or crystalline nanoparticles
Crystalline State X-ray Diffraction (XRD)Confirmation of the crystalline or amorphous nature of the nanoparticles
Chemical Integrity Fourier-Transform Infrared Spectroscopy (FTIR) / UV-Visible SpectroscopyConfirmation that the chemical structure of the dye is preserved after formulation

Visualizations

experimental_workflow_milling cluster_prep Preparation cluster_milling Milling Process cluster_collection Product Collection dye C.I. Disperse Blue 1 Powder presuspension Pre-suspension dye->presuspension dispersant Dispersing Agent dispersant->presuspension water Deionized Water water->presuspension ball_mill High-Energy Ball Mill presuspension->ball_mill separation Separation (Filtration) ball_mill->separation milling_media Milling Media milling_media->ball_mill nanosuspension Nanoparticle Suspension separation->nanosuspension

Caption: Workflow for the wet milling formulation of C.I. Disperse Blue 1 nanoparticles.

experimental_workflow_nanoprecipitation cluster_phases Phase Preparation cluster_precipitation Nanoprecipitation cluster_purification Purification and Collection organic_phase Organic Phase (Dye in Solvent) mixing Rapid Injection & High-Speed Mixing organic_phase->mixing aqueous_phase Aqueous Phase (Stabilizer in Water) aqueous_phase->mixing solvent_removal Solvent Removal (Rotary Evaporation) mixing->solvent_removal final_product Nanoparticle Suspension solvent_removal->final_product

Caption: Workflow for the nanoprecipitation formulation of C.I. Disperse Blue 1 nanoparticles.

Concluding Remarks

The formulation of C.I. Disperse Blue dyes into nanoparticles presents a promising strategy to enhance their performance in traditional applications and to enable new technological advancements. The protocols provided herein for wet milling and nanoprecipitation serve as a robust starting point for researchers. It is imperative to meticulously characterize the resulting nanoparticles to establish a clear relationship between their physical properties and functional performance. Further optimization of formulation parameters will be necessary depending on the specific Disperse Blue dye and the intended application.

References

Application Notes and Protocols for the Photocatalytic Degradation of C.I. Disperse Blue Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of C.I. Disperse Blue dyes, a class of synthetic colorants often found in textile industry effluents. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, have shown significant promise in the complete mineralization of these recalcitrant organic pollutants into less harmful inorganic substances like CO2 and H2O.[1] This document summarizes key quantitative data from various studies and offers detailed experimental methodologies to aid in the design and execution of photocatalytic degradation experiments.

Overview of Photocatalytic Degradation

Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst, typically a metal oxide, and a light source to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants. The general mechanism involves the excitation of the semiconductor by photons with energy greater than its bandgap, leading to the formation of electron-hole pairs. These charge carriers then react with water and oxygen to produce the ROS responsible for the degradation of the dye molecules.

Quantitative Data Summary

The efficiency of photocatalytic degradation is influenced by several factors including the type of photocatalyst, pH of the solution, initial dye concentration, and catalyst dosage. The following tables summarize the quantitative data from various studies on the degradation of different C.I. Disperse Blue dyes.

Table 1: Degradation Efficiency of C.I. Disperse Blue Dyes under Various Conditions

C.I. Disperse Blue DyePhotocatalystInitial Dye Concentration (mg/L)Catalyst Dose (g/L)pHIrradiation Time (min)Degradation Efficiency (%)Reference
Disperse Blue 56Cu-Ti-PILCs10010Not Specified120~97[1]
Disperse Blue 56Fe-Ti-PILCs10010Not Specified120~94[1]
Disperse Blue 1TiO₂ (Degussa P25) with H₂O₂Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedFound to be most efficient[2][3][4]
Disperse Blue 79:1ZnO/Mn3x10⁻⁵ M0.58.56098[5]
Disperse Blue 94SrCrO₄3x10⁻⁵ M2.57.0Not SpecifiedOptimum conditions identified[6]
Disperse Violet 26TiO₂Not Specified0.6 gNot SpecifiedNot SpecifiedComparison with ZnO[7]
Disperse Violet 26ZnONot Specified0.6 gNot SpecifiedNot SpecifiedComparison with TiO₂[7]
Disperse Orange 25Zeolite from cenospheres20-600.2-1.04-860-14096[8]
Disperse Blue 79Zeolite from cenospheres20-600.4-1.24-1080-16095.23[8]

Table 2: Kinetic Models for the Photocatalytic Degradation of C.I. Disperse Blue Dyes

C.I. Disperse Blue DyePhotocatalystKinetic ModelRate Constant (k)Reference
Disperse Blue 56Cu-Ti-PILCsPseudo-second-orderNot Specified[1]
Disperse Blue 79:1ZnO/MnPseudo-first-order2.06 x 10⁻⁴ sec⁻¹[5]

Experimental Protocols

This section provides detailed protocols for conducting photocatalytic degradation studies of C.I. Disperse Blue dyes.

Materials and Reagents
  • C.I. Disperse Blue dye (e.g., Disperse Blue 1, 56, 79:1, 94)

  • Photocatalyst (e.g., TiO₂, ZnO, or synthesized catalysts like Cu-Ti-PILCs)

  • Distilled or deionized water

  • Acids (e.g., HCl or H₂SO₄) and bases (e.g., NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) (optional, as an electron acceptor)

  • Methanol or other suitable solvents for dye stock solution preparation

  • Spectrophotometer (UV-Vis)

  • pH meter

  • Magnetic stirrer and stir bars

  • Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)

Preparation of Dye Stock Solution
  • Accurately weigh a specific amount of C.I. Disperse Blue dye powder.

  • Dissolve the dye in a small amount of a suitable solvent (e.g., methanol) if it has low water solubility.

  • Dilute the solution with distilled water to the desired final volume to prepare a concentrated stock solution (e.g., 1000 mg/L).

  • Store the stock solution in a dark container to prevent photodegradation.

Photocatalytic Degradation Procedure
  • Prepare the desired volume of the dye solution with a specific initial concentration by diluting the stock solution with distilled water.

  • Transfer the dye solution to the photoreactor.

  • Add the required amount of the photocatalyst to the solution to achieve the desired catalyst loading (e.g., 1 g/L).

  • Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Measure the initial concentration of the dye by taking an aliquot of the suspension, centrifuging or filtering it to remove the catalyst, and measuring its absorbance at the maximum wavelength (λmax) using a UV-Vis spectrophotometer.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Collect aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

  • Immediately centrifuge or filter the collected aliquots to separate the photocatalyst.

  • Measure the absorbance of the supernatant at the λmax of the dye.

  • Continue the experiment until a significant degradation of the dye is observed or for a predetermined duration.

Analytical Method

The degradation of the C.I. Disperse Blue dye can be monitored by measuring the change in its concentration over time.

  • UV-Vis Spectrophotometry : The concentration of the dye can be determined by measuring the absorbance of the solution at its characteristic maximum wavelength (λmax). The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.

  • High-Performance Liquid Chromatography (HPLC) : For a more detailed analysis of the degradation process and to identify intermediate products, HPLC can be employed. A suitable mobile phase and column (e.g., C18) are required for the separation and quantification of the parent dye and its degradation byproducts.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a photocatalytic degradation experiment.

experimental_workflow prep_solution Prepare Dye Solution add_catalyst Add Photocatalyst prep_solution->add_catalyst dark_adsorption Dark Adsorption (Equilibrium) add_catalyst->dark_adsorption initial_sample Take Initial Sample (t=0) dark_adsorption->initial_sample irradiation Start Irradiation initial_sample->irradiation sampling Collect Samples at Intervals irradiation->sampling Time analysis Analyze Samples (UV-Vis/HPLC) sampling->analysis data_processing Calculate Degradation Efficiency analysis->data_processing

Caption: Experimental workflow for photocatalytic degradation studies.

General Mechanism of Photocatalytic Degradation

This diagram outlines the fundamental mechanism of heterogeneous photocatalysis for dye degradation.

photocatalysis_mechanism cluster_catalyst Semiconductor Photocatalyst VB Valence Band (VB) CB Conduction Band (CB) h h⁺ (hole) e e⁻ (electron) Light Light (hν ≥ Eg) Light->VB O2 O₂ e->O2 H2O H₂O h->H2O OH OH⁻ h->OH O2_rad •O₂⁻ O2->O2_rad Dye Disperse Blue Dye O2_rad->Dye OH_rad •OH H2O->OH_rad OH->OH_rad OH_rad->Dye Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products

Caption: General mechanism of photocatalytic dye degradation.

References

Application of Anthraquinone-Based Disperse Dyes in Sensor Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While "C.I. Disperse Blue A" is not a standardized nomenclature for a specific dye, the core structure of many Disperse Blue dyes, the anthraquinone scaffold, has shown significant promise in the development of chemical sensors. These sensors leverage the unique photophysical properties of the anthraquinone moiety, which can be synthetically modified to create selective and sensitive probes for a variety of analytes. This document provides detailed application notes and protocols for the use of anthraquinone-based disperse dyes as fluorescent and colorimetric sensors, particularly for the detection of metal ions and anions. These protocols are designed for researchers and scientists in the fields of analytical chemistry, materials science, and drug development.

The sensing mechanism of these dyes typically relies on processes such as fluorescence quenching, "turn-on" fluorescence, or distinct colorimetric changes that occur upon binding of the target analyte. These changes are often a result of interactions like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of specific coordination complexes.

Application Note 1: Fluorescent "Turn-On" Sensor for Metal Ion Detection

This application note describes the use of an anthraquinone-based fluorescent probe for the detection of specific metal ions (e.g., Al³⁺, Hg²⁺) in solution. The sensor is designed to exhibit a "turn-on" fluorescence response, where the fluorescence intensity increases significantly upon binding to the target metal ion.

Principle of Operation

The sensor molecule consists of an anthraquinone fluorophore linked to a specific metal ion recognition unit (receptor). In the absence of the target metal ion, the fluorescence of the anthraquinone core is quenched through a photoinduced electron transfer (PET) process from the receptor to the excited fluorophore. Upon binding of the target metal ion to the receptor, the PET process is inhibited, leading to a restoration and enhancement of the fluorescence signal. This "turn-on" response provides a high signal-to-noise ratio for sensitive detection.

G cluster_0 Sensor in 'Off' State (No Analyte) cluster_1 Sensor in 'On' State (Analyte Present) Fluorophore_off Anthraquinone (Fluorophore) PET Photoinduced Electron Transfer (PET) Fluorophore_off->PET Excitation Receptor_off Receptor Receptor_off->PET Quenching Fluorescence Quenched PET->Quenching Analyte Metal Ion (e.g., Al³⁺) Receptor_on Receptor Analyte->Receptor_on Fluorophore_on Anthraquinone (Fluorophore) Complex Sensor-Analyte Complex Fluorophore_on->Complex Receptor_on->Complex Fluorescence Fluorescence 'Turned On' Complex->Fluorescence Excitation Analyte_input Add Analyte Analyte_input->Analyte

Caption: Signaling pathway of a "turn-on" fluorescent sensor.

Quantitative Data

The following table summarizes representative performance data for anthraquinone-based fluorescent sensors for metal ion detection.

AnalyteLinear Range (µM)Limit of Detection (nM)Solvent SystemReference
Hg²⁺0 - 1063.0Not Specified[1]
Al³⁺0 - 2567.5Near-perfect aqueous solution[2]
Ag⁺0.8 - 32661,4-dioxane/water (3:7, v/v, pH 7.4)[3]

Experimental Protocol

1. Materials and Reagents:

  • Anthraquinone-based fluorescent probe stock solution (1 mM in DMSO).

  • Stock solutions of various metal ions (e.g., AlCl₃, HgCl₂, AgNO₃) (10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Organic solvent (e.g., DMSO, acetonitrile).

  • Deionized water.

  • 96-well microplate.

  • Fluorescence spectrophotometer.

2. Preparation of Working Solutions:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the chosen buffer or solvent system.

  • Prepare a series of standard solutions of the target metal ion with varying concentrations by diluting the stock solution in the same buffer or solvent system.

3. Fluorescence Measurement:

  • To each well of a 96-well microplate, add a fixed volume of the fluorescent probe working solution (e.g., 100 µL).

  • Add a specific volume of the different metal ion standard solutions to the respective wells.

  • Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow for the binding reaction to complete.

  • Measure the fluorescence emission spectra using a fluorescence spectrophotometer at the specific excitation wavelength of the anthraquinone probe (typically in the range of 400-500 nm).

  • Record the fluorescence intensity at the emission maximum.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • Determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

  • To assess selectivity, perform the same experiment with other potentially interfering metal ions at the same concentration and compare the fluorescence response.

G cluster_workflow Experimental Workflow A Prepare Probe & Analyte Solutions B Mix Probe and Analyte in Microplate A->B C Incubate at Room Temperature B->C D Measure Fluorescence Spectra C->D E Data Analysis: Plot Intensity vs. Conc. D->E F Determine Linear Range & Limit of Detection E->F

Caption: Workflow for fluorescent metal ion detection.

Application Note 2: Colorimetric Sensor for Anion Detection

This application note details the use of a hydroxyanthraquinone-based dye as a colorimetric sensor for the naked-eye detection of specific anions (e.g., F⁻, CN⁻, AcO⁻) in an organic solvent.

Principle of Operation

The sensing mechanism is based on the interaction between the hydroxyl groups of the anthraquinone dye and the target anions. This interaction, often a hydrogen-bonding or deprotonation event, alters the electronic structure of the chromophore. This change in the intramolecular charge transfer (ICT) character results in a significant shift in the absorption spectrum, leading to a distinct color change that can be observed visually and quantified using a UV-Vis spectrophotometer.

G cluster_pathway Colorimetric Sensing Pathway Sensor_initial Hydroxyanthraquinone (Initial Color) Interaction Hydrogen Bonding/ Deprotonation Sensor_initial->Interaction Analyte_anion Anion (e.g., F⁻, CN⁻) Analyte_anion->Interaction Sensor_final Sensor-Anion Complex (Color Change) Interaction->Sensor_final G cluster_workflow Experimental Workflow A Prepare Dye and Anion Solutions in DMSO B Mix Dye and Anion in Vials A->B C Observe and Record Color Change B->C D Measure UV-Vis Absorption Spectra C->D E Data Analysis: Plot Absorbance vs. Conc. D->E F Assess Selectivity with Other Anions E->F

References

Application Notes and Protocols for Dyeing Polyester with C.I. Disperse Blue 79

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the dyeing of polyester substrates with C.I. Disperse Blue 79. For the purposes of these protocols, C.I. Disperse Blue 79 is presented as a representative example of a high-energy disperse dye suitable for achieving deep navy and blue shades on polyester fibers. Disperse dyes are non-ionic and sparingly soluble in water, making them ideal for dyeing hydrophobic fibers like polyester. The application process typically requires high temperatures (above 100°C) to facilitate the diffusion of the dye molecules into the amorphous regions of the polymer.[1] Proper control of dyeing parameters such as temperature, pH, and the use of appropriate auxiliaries is critical for achieving optimal color yield, levelness, and fastness properties.

C.I. Disperse Blue 79: Properties

PropertyValue
C.I. Name Disperse Blue 79
C.I. Number 11345
CAS Number 12239-34-8
Molecular Formula C24H27BrN6O10
Molecular Weight 639.41 g/mol
Chemical Class Monoazo
Appearance Blue-gray powder
Solubility Soluble in acetone

High-Temperature Exhaust Dyeing Protocol for Polyester

This protocol details the high-temperature, high-pressure exhaust dyeing method for polyester fabric with C.I. Disperse Blue 79.

Materials and Equipment:

  • Scoured and pre-treated polyester fabric

  • C.I. Disperse Blue 79

  • Dispersing agent (e.g., lignosulfonate-based or naphthalene sulfonate formaldehyde condensate)

  • Leveling agent (e.g., aromatic ester derivatives)

  • Acetic acid (or a suitable acid buffer system)

  • High-temperature laboratory dyeing apparatus (e.g., Ahiba IR)

  • Spectrophotometer for color measurement (K/S values)

Experimental Workflow:

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Dye_Dispersion Disperse Dye Dispersion Dye_Bath_Prep Dye Bath Preparation Dye_Dispersion->Dye_Bath_Prep Add to bath Fabric_Loading Fabric Loading Dye_Bath_Prep->Fabric_Loading Add fabric Temp_Ramp_Up Temperature Ramp-up Fabric_Loading->Temp_Ramp_Up Dyeing Dyeing at 130°C Temp_Ramp_Up->Dyeing Hold for 45-60 min Cooling Controlled Cooling Dyeing->Cooling Rinsing Rinsing Cooling->Rinsing Reduction_Clearing Reduction Clearing Rinsing->Reduction_Clearing Final_Rinse_Neutralize Final Rinse & Neutralization Reduction_Clearing->Final_Rinse_Neutralize Drying Drying Final_Rinse_Neutralize->Drying

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.

Dyeing Recipe:

ComponentConcentrationPurpose
C.I. Disperse Blue 79x % (on weight of fabric, o.w.f.)Colorant
Dispersing Agent0.5 - 1.0 g/LPrevents dye agglomeration
Leveling Agent0.5 - 1.0 g/LEnsures even dye uptake
Acetic Acidq.s. to pH 4.5 - 5.5pH control for optimal dyeing
Liquor Ratio1:10 - 1:20Ratio of liquid to fabric weight

Procedure:

  • Dye Dispersion: Prepare a stable dispersion of C.I. Disperse Blue 79 by pasting the dye with a small amount of dispersing agent and then adding lukewarm water.

  • Dye Bath Preparation: Set the dye bath at 50-60°C with the required amount of water, dispersing agent, and leveling agent.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Fabric Immersion: Introduce the polyester fabric into the dye bath.

  • Dye Addition: Add the prepared dye dispersion to the bath.

  • Temperature Profile:

    • Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dye bath to 70-80°C at a rate of 2-3°C per minute.

  • Rinsing: Drain the dye bath and rinse the fabric thoroughly with hot and then cold water.

Reduction Clearing Protocol

After dyeing, a reduction clearing process is essential to remove any unfixed disperse dye from the fiber surface, which improves the final colorfastness of the fabric.[2]

Materials:

  • Dyed polyester fabric

  • Sodium Hydroxide (Caustic Soda)

  • Sodium Dithionite (Hydrosulfite)

  • Surfactant (non-ionic)

Reduction Clearing Recipe:

ComponentConcentration
Sodium Hydroxide2 g/L
Sodium Dithionite2 g/L
Surfactant1 g/L

Procedure:

  • Prepare the reduction clearing bath with the specified chemicals.

  • Heat the bath to 70-80°C.

  • Treat the dyed fabric in this bath for 15-20 minutes.[2]

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a weak solution of acetic acid (e.g., 0.5-1.0 g/L).

  • Rinse again with cold water and dry.

Quantitative Data

Colorfastness of Polyester Dyed with C.I. Disperse Blue 79:

Fastness PropertyISO StandardAATCC Standard
Light Fastness6-76-7
Washing Fastness (Staining)4-54
Washing Fastness (Color Change)54-5
Perspiration Fastness (Staining)54
Perspiration Fastness (Color Change)54
Ironing Fastness44-5

Data sourced from publicly available technical information.

Influence of Dye Concentration on Color Strength (K/S):

The color strength (K/S value), as determined by the Kubelka-Munk equation, generally increases with a higher concentration of the dye in the dyebath. However, the relationship is not always linear, and at higher concentrations, the rate of increase in K/S may diminish. The build-up curves for Disperse Blue 79 have been observed to be convex, indicating a saturation effect at higher dye concentrations.[3]

Dye Concentration (% o.w.f.)Typical K/S Value Trend
0.5Low
1.0Medium
2.0High
4.0Very High (approaching saturation)

Note: Actual K/S values will vary depending on the specific dyeing conditions, substrate, and measurement equipment.

Signaling Pathway and Logical Relationships

DyeingMechanism cluster_dyebath Dye Bath cluster_fiber Polyester Fiber Dye_Aggregates Dye Aggregates Monomolecular_Dye Monomolecular Dye Dye_Aggregates->Monomolecular_Dye Dispersion Dispersing_Agent Dispersing Agent Dispersing_Agent->Dye_Aggregates Dye_Adsorption Dye Adsorption Monomolecular_Dye->Dye_Adsorption Transfer to Surface Fiber_Surface Fiber Surface Amorphous_Region Amorphous Region High_Temp High Temperature (>100°C) Polymer_Chain_Mobility Increased Polymer Chain Mobility High_Temp->Polymer_Chain_Mobility Leveling_Agent Leveling Agent Leveling_Agent->Dye_Adsorption Controls Rate Dye_Diffusion Dye Diffusion Polymer_Chain_Mobility->Dye_Diffusion Enables Dye_Adsorption->Fiber_Surface Dye_Adsorption->Dye_Diffusion Penetration Dye_Diffusion->Amorphous_Region Final_Color Final Color Dye_Diffusion->Final_Color

Caption: Mechanism of disperse dyeing of polyester at high temperature.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the successful application of C.I. Disperse Blue 79 to polyester substrates. Adherence to the specified parameters for the high-temperature exhaust dyeing and subsequent reduction clearing processes is crucial for achieving high-quality, durable, and reproducible colorations. The quantitative data presented can be used as a benchmark for performance evaluation. Researchers are encouraged to optimize these protocols based on their specific equipment, substrate characteristics, and desired end-product properties.

References

Application Notes and Protocols for Measuring the Lightfastness of C.I. Disperse Blue Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for measuring the lightfastness of C.I. Disperse Blue dyes, a critical parameter for researchers, scientists, and professionals in drug development where color stability is essential. Lightfastness, the resistance of a material to color change upon exposure to light, is a key indicator of the durability and stability of colored materials.[1][2] This document outlines the standardized testing protocols, data interpretation, and factors influencing the lightfastness of disperse dyes on various substrates.

The protocols detailed below are based on internationally recognized standards from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).[3][4][5][6] These methods utilize artificial light sources, such as xenon-arc lamps, to simulate natural sunlight and accelerate the fading process under controlled laboratory conditions.[5][7]

Factors Influencing Lightfastness

The lightfastness of a disperse dye is not an intrinsic property of the dye alone but is influenced by a multitude of factors:

  • Chemical Structure of the Dye: The inherent stability of the dye molecule when exposed to light is the primary determinant of its lightfastness.[2][8]

  • Dye Concentration: The depth of the shade can affect the rate of fading.[2][9]

  • Substrate: The type of fiber or material to which the dye is applied plays a significant role. For instance, disperse dyes on polyester fibers generally exhibit better lightfastness than on polyamide fibers.[9][10]

  • Environmental Conditions: Factors such as humidity, temperature, and the presence of atmospheric contaminants can accelerate color fading.[9][11]

  • Presence of Other Chemicals: Additives like UV absorbers can improve lightfastness, while certain finishing agents may reduce it.[2][9]

Experimental Protocols

The following are detailed protocols for measuring the lightfastness of C.I. Disperse Blue dyes based on AATCC Test Method 16 and ISO 105-B02.

Protocol 1: AATCC Test Method 16 - Colorfastness to Light

This method is designed to determine the colorfastness of textiles to various light exposures.[3] The Xenon-Arc Lamp option is widely used due to its close simulation of natural sunlight.[7]

Materials and Equipment:

  • Xenon-Arc Lamp Weathering Instrument (Fadometer)[1][3]

  • AATCC Blue Wool Lightfastness Standards (L2-L9)[12]

  • AATCC Gray Scale for Color Change[3]

  • Specimen holders

  • Cardboard or other opaque material for masking

  • Textile specimens dyed with C.I. Disperse Blue dye

Procedure:

  • Specimen Preparation: Cut at least one specimen of the dyed textile to a suitable size for the specimen holder. A portion of the specimen should be masked to serve as an unexposed control.

  • Calibration of the Weathering Instrument: Ensure the xenon-arc instrument is calibrated according to the manufacturer's instructions and the parameters specified in AATCC 16. Key parameters to control are irradiance, black panel temperature, and relative humidity.

  • Exposure:

    • Mount the test specimen and the AATCC Blue Wool standards in the specimen holders.

    • Place the mounted specimens in the weathering instrument.

    • Expose the specimens and the standards to the xenon-arc light under the specified conditions (e.g., continuous light with a black panel temperature of 63°C).[13]

    • The duration of the exposure is determined by the fading of the Blue Wool standards. The test is complete when a specified color change in the standards is achieved, corresponding to a certain number of AATCC Fading Units (AFUs).[1][3]

  • Evaluation:

    • Remove the specimens and the standards from the instrument.

    • Allow the samples to condition in the dark at standard textile testing atmospheric conditions for at least two hours.

    • Visually assess the color change of the exposed portion of the specimen against the unexposed (masked) portion using the AATCC Gray Scale for Color Change.[14]

    • The lightfastness rating is the number of the Blue Wool standard that shows a similar amount of fading (equivalent Gray Scale rating) as the test specimen.[12]

Protocol 2: ISO 105-B02 - Colour Fastness to Artificial Light: Xenon Arc Fading Lamp Test

This international standard specifies a method for determining the colorfastness of textiles to an artificial light source representative of natural daylight.[4][6][15]

Materials and Equipment:

  • Xenon-Arc Fading Lamp Apparatus[5]

  • ISO Blue Wool References (1-8)[4][12][15]

  • ISO Grey Scale for Assessing Change in Colour[5]

  • Opaque masks

  • Textile specimens dyed with C.I. Disperse Blue dye

Procedure:

  • Specimen Preparation: Prepare the test specimens by mounting them on cards, with a portion covered by an opaque mask.

  • Apparatus Setup: Set the conditions of the xenon-arc apparatus as specified in ISO 105-B02, including irradiance level, black standard temperature, and relative humidity.

  • Exposure:

    • Expose the test specimens and a set of ISO Blue Wool references simultaneously to the light from the xenon-arc lamp.[4][5]

    • The exposure is continued until the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale, or until a specific Blue Wool reference has faded to a particular Grey Scale rating.[4] There are five different exposure methods described in the standard.[5][10]

  • Assessment:

    • After exposure, the specimens are conditioned in the dark.

    • The change in color of the test specimen is assessed by comparing the exposed and unexposed areas using the ISO Grey Scale.[12]

    • The lightfastness rating is the number of the Blue Wool reference that shows a similar degree of fading to the test specimen.[4][12]

Data Presentation

Quantitative data from lightfastness testing should be summarized in a structured table for easy comparison.

Table 1: Lightfastness Ratings of C.I. Disperse Blue Dye on Polyester

Test MethodExposure Duration (AFU/Hours)Lightfastness Rating (Blue Wool Scale)Gray Scale for Color Change
AATCC 16 (Option 3)20 AFUL44.0
AATCC 16 (Option 3)40 AFUL4-53.5
ISO 105-B02 (Method 3)Equivalent to Blue Wool 554.0
ISO 105-B02 (Method 3)Equivalent to Blue Wool 65-63.0

Table 2: Influence of Substrate on Lightfastness of a C.I. Disperse Blue Dye

SubstrateTest MethodLightfastness Rating (Blue Wool Scale)
PolyesterISO 105-B025-6
Nylon (Polyamide)ISO 105-B024-5
Cellulose AcetateISO 105-B024

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Lightfastness Testing cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation A Dye Textile with C.I. Disperse Blue B Prepare Test Specimens and Controls A->B E Mount Specimens and Standards B->E C Select Blue Wool Standards (AATCC or ISO) C->E D Calibrate Xenon-Arc Weathering Instrument D->E F Expose to Controlled Light, Temperature, and Humidity E->F G Remove and Condition Specimens F->G H Assess Color Change using Gray Scale G->H I Compare Specimen Fading to Blue Wool Standards H->I J Assign Lightfastness Rating I->J K K J->K Report Results

Caption: Workflow for determining the lightfastness of dyed textiles.

Factors Affecting Lightfastness

G Key Factors Influencing Lightfastness cluster_dye Dye Properties cluster_substrate Substrate Properties cluster_environment Environmental Conditions cluster_additives Chemical Environment A Lightfastness Rating B Chemical Structure B->A C Concentration (Depth of Shade) C->A D Fiber Type (e.g., Polyester, Polyamide) D->A E Light Intensity and Spectrum E->A F Temperature F->A G Humidity G->A H UV Absorbers H->A Improves I Finishing Agents I->A May Reduce

Caption: Interacting factors that determine the final lightfastness of a dyed material.

References

Application Notes and Protocols: C.I. Disperse Blue A as a Standard for Dye Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and standardized protocols for the use of C.I. Disperse Blue A (also known as C.I. Disperse Blue 1) as a reference standard in the qualitative and quantitative analysis of dyes. The protocols outlined below cover High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Thin-Layer Chromatography (TLC).

Introduction

C.I. Disperse Blue A is an anthraquinone-based disperse dye widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate.[1][2] Its stability and well-characterized physicochemical properties make it a suitable standard for analytical methods aimed at identifying and quantifying disperse dyes in various matrices, including textiles, wastewater, and consumer products.[3] The use of a reliable standard is crucial for ensuring the accuracy and reproducibility of analytical results.

Physicochemical and Spectral Data

A summary of the key quantitative data for C.I. Disperse Blue A is presented in Table 1. This information is essential for method development and data interpretation.

Table 1: Quantitative Data for C.I. Disperse Blue A Standard

PropertyValueReference
Chemical Name 1,4,5,8-Tetraaminoanthraquinone[4][5]
C.I. Name Disperse Blue 1[1][5]
CAS Number 2475-45-8[4][5][6]
Molecular Formula C₁₄H₁₂N₄O₂[4][6]
Molecular Weight 268.27 g/mol [4][6]
Melting Point 332 °C[2][7]
Maximum Absorbance (λmax) 607 - 615 nm[7][8]
Solubility Soluble in acetone, ethanol; Slightly soluble in benzene; Very slightly soluble in water (30 µg/L at 25°C)[5]
Appearance Blue-black microcrystalline powder[2][5]

Experimental Protocols

The following sections provide detailed protocols for the analysis of dyes using C.I. Disperse Blue A as a standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for the separation, identification, and quantification of dyes.

Objective: To provide a standardized HPLC protocol for the analysis of C.I. Disperse Blue A.

Materials and Reagents:

  • C.I. Disperse Blue A reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Methanol (HPLC grade)

  • Deionized water

  • Cellulose filters (or other appropriate syringe filters)

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Ultra C18 column or equivalent

Protocol:

  • Standard Stock Solution Preparation: Accurately weigh a known amount of C.I. Disperse Blue A standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Extract the dye from the sample matrix using a suitable solvent (e.g., methanol, dichloromethane). The extraction method will vary depending on the sample type. Filter the extract through a syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile : Ammonium acetate solution (e.g., 10 mM) in a ratio of 45:55 (v/v).[8] The exact ratio may be optimized for specific separations.

    • Column: Ultra C18, with appropriate particle size and dimensions.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 30 °C.[8]

    • Injection Volume: 10-20 µL.

    • Detector Wavelength: Set the detector to monitor the maximum absorbance of C.I. Disperse Blue A, which is in the range of 607-615 nm.[7][8] A Diode Array Detector can be used to scan a wider range of wavelengths.

  • Analysis:

    • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample solutions.

    • Identify the C.I. Disperse Blue A peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of C.I. Disperse Blue A in the sample by using the calibration curve.

Spectrophotometry

Spectrophotometry is a rapid and straightforward method for the quantitative analysis of a known dye in solution.

Objective: To establish a protocol for the quantitative determination of C.I. Disperse Blue A using UV-Visible spectrophotometry.

Materials and Reagents:

  • C.I. Disperse Blue A reference standard

  • A suitable solvent in which the dye is soluble and stable (e.g., acetone, ethanol)

  • UV-Visible spectrophotometer

  • Quartz or glass cuvettes

Protocol:

  • Standard Stock Solution Preparation: Prepare a stock solution of C.I. Disperse Blue A of a known concentration in the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a set of standards with decreasing concentrations.

  • Determination of λmax:

    • Take one of the standard solutions and scan its absorbance across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax). For C.I. Disperse Blue A, this is expected to be in the 607-615 nm range.[7][8]

  • Calibration Curve:

    • Measure the absorbance of each working standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it).

  • Sample Analysis:

    • Prepare the sample solution by dissolving a known amount of the sample or extracting the dye into the same solvent used for the standards.

    • Measure the absorbance of the sample solution at the λmax.

    • Use the calibration curve to determine the concentration of C.I. Disperse Blue A in the sample.

Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the rapid separation and qualitative identification of dyes.

Objective: To provide a general protocol for the qualitative analysis of dyes using C.I. Disperse Blue A as a standard.

Materials and Reagents:

  • C.I. Disperse Blue A reference standard

  • TLC plates (e.g., silica gel 60 F254)

  • A developing chamber

  • A suitable mobile phase (e.g., a mixture of toluene, ethyl acetate, and acetone in appropriate ratios). The optimal mobile phase will depend on the specific dyes being analyzed.

  • Spotting capillaries

Protocol:

  • Standard and Sample Preparation: Prepare a solution of the C.I. Disperse Blue A standard and the sample to be analyzed in a volatile solvent (e.g., acetone).

  • Spotting:

    • Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.

    • Using a capillary tube, apply small spots of the standard and the sample solution onto the starting line. Allow the spots to dry completely.

  • Development:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place the TLC plate into the chamber, ensuring that the starting line is above the level of the mobile phase.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry.

    • Visualize the separated spots. The spots of the dyes will be colored.

    • Compare the color and the Retention Factor (Rf) value of the spots in the sample chromatogram with those of the C.I. Disperse Blue A standard. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

    • A match in color and Rf value suggests the presence of C.I. Disperse Blue A in the sample.

Visualizations

The following diagrams illustrate the general workflows for dye analysis.

Dye_Analysis_Workflow cluster_prep Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Interpretation Standard Prepare Standard Solution (C.I. Disperse Blue A) Cal_Curve Generate Calibration Curve Standard->Cal_Curve Sample Prepare Sample Solution (Extraction/Dissolution) HPLC HPLC Analysis Sample->HPLC Spectro Spectrophotometric Analysis Sample->Spectro TLC TLC Analysis Sample->TLC Qual_ID Qualitative Identification (Retention Time / Rf) HPLC->Qual_ID Quant Quantitative Analysis HPLC->Quant Spectro->Quant TLC->Qual_ID Cal_Curve->Quant Result Report Results Qual_ID->Result Quant->Result

Caption: General workflow for dye analysis using a standard.

HPLC_Workflow start Start prep_std Prepare Standard Solutions of C.I. Disperse Blue A start->prep_std prep_sample Prepare Sample Extract start->prep_sample hplc_setup Set Up HPLC System (Mobile Phase, Column, Detector) prep_std->hplc_setup prep_sample->hplc_setup inject_std Inject Standards hplc_setup->inject_std gen_cal Generate Calibration Curve inject_std->gen_cal inject_sample Inject Sample gen_cal->inject_sample analyze_data Analyze Chromatogram (Retention Time & Peak Area) inject_sample->analyze_data quantify Quantify Dye Concentration analyze_data->quantify end End quantify->end

Caption: Detailed workflow for HPLC analysis of dyes.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Disperse Blue A Press Cake Dispersion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for C.I. Disperse Blue A press cake. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal dispersion of this compound for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs)

Q1: What is a this compound?

A this compound is a semi-solid, concentrated form of the disperse dye obtained after synthesis and filtration. It typically contains the active dye component, water, and residual dispersing agents from the manufacturing process. This form is advantageous for transportation and storage due to its reduced volume and lower susceptibility to microbial growth compared to liquid formulations.

Q2: Why is proper dispersion of the press cake crucial for my experiments?

Achieving a fine and stable dispersion of C.I. Disperse Blue A is critical for uniform color application and consistent experimental results. Poor dispersion can lead to particle agglomeration, resulting in specking, color inconsistencies, and inaccurate quantitative analysis. In drug development applications, particle size can significantly impact the bioavailability and efficacy of a formulation.

Q3: What are the common signs of poor dispersion?

Common indicators of poor dispersion include the presence of visible particles or aggregates in the dispersion, rapid sedimentation of the dye, inconsistent color yield in application tests, and clogging of filters or application equipment.

Q4: What are the key factors influencing the dispersion of this compound?

The primary factors include the choice and concentration of dispersing and wetting agents, the milling or grinding technique employed, the duration and intensity of the milling process, and the quality of the water used (e.g., hardness).

Q5: Can I use the press cake directly in my application?

It is generally not recommended to use the press cake directly. The press cake needs to be properly dispersed in a liquid medium, usually water, with the aid of appropriate dispersing and wetting agents to break down agglomerates and achieve a stable, fine particle size distribution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Agglomeration and Settling of Dye Particles - Insufficient or incorrect dispersing agent.- Inadequate milling/grinding time or intensity.- High water hardness.- Optimize the type and concentration of the dispersing agent. Lignosulfonates and naphthalene sulfonates are common choices.- Increase milling time or energy. Refer to the experimental protocol for guidance.- Use deionized or soft water for preparing the dispersion.
Inconsistent Color Strength - Non-uniform particle size distribution.- Incomplete wetting of the press cake.- Ensure a thorough milling process to achieve a narrow particle size distribution.- Use a suitable wetting agent to ensure complete penetration of the liquid into the press cake.- Verify the stability of the dispersion over time.
Clogging of Equipment (e.g., filters, nozzles) - Presence of large, undispersed particles.- Filter the dispersion after milling to remove any remaining large agglomerates.- Re-evaluate the milling process to ensure adequate particle size reduction.
Foaming During Dispersion - Excessive agitation or shear.- Certain types of surfactants.- Reduce the agitation speed or use a defoamer.- Select a low-foaming dispersing or wetting agent.

Experimental Protocols

Protocol 1: Standard Laboratory-Scale Dispersion of this compound

This protocol outlines a general procedure for preparing a stable aqueous dispersion of this compound using a bead mill.

Materials and Equipment:

  • This compound

  • Deionized water

  • Dispersing agent (e.g., Sodium Lignosulfonate)

  • Wetting agent (e.g., a non-ionic surfactant)

  • Laboratory-scale bead mill with zirconia or glass beads (0.8-1.2 mm diameter)

  • Beaker and magnetic stirrer

  • Particle size analyzer

Procedure:

  • Premix Preparation:

    • In a beaker, weigh the required amount of this compound.

    • Add deionized water to achieve the desired dye concentration (e.g., 10-20% w/w).

    • Add the selected dispersing agent (e.g., 1-3% w/w on dye weight) and wetting agent (e.g., 0.5-1% w/w on dye weight).

    • Stir the mixture with a magnetic stirrer for 15-20 minutes to form a slurry.

  • Milling:

    • Transfer the premix slurry into the chamber of the bead mill.

    • Set the milling parameters (e.g., rotor speed, temperature control).

    • Mill the dispersion for a predetermined time (e.g., 1-4 hours). It is recommended to take samples at different time intervals (e.g., 1, 2, 3, and 4 hours) to determine the optimal milling time.

  • Analysis:

    • After milling, collect the dispersion.

    • Analyze the particle size distribution of the samples taken at different milling times using a particle size analyzer. The target is typically a mean particle size below 1 micron with a narrow distribution.

    • Visually inspect the dispersion for any signs of agglomeration or settling.

  • Storage:

    • Store the final stable dispersion in a sealed container at room temperature, protected from light.

Quantitative Data

While specific data for C.I. Disperse Blue A is limited in publicly available literature, the following tables provide analogous data for similar disperse dyes, which can serve as a starting point for formulation and process optimization.

Table 1: Typical Composition of a Disperse Blue Press Cake (Example: C.I. Disperse Blue 106) [1]

ComponentPercentage (%)Function
Active Dye45 - 55Colorant
Sodium Lignosulfonate20 - 30Dispersant for colloidal stability
Moisture15 - 25Facilitates handling and processing
Inorganic Salts5 - 10Byproducts from synthesis neutralization

Table 2: Effect of Dispersing Agent Concentration on Dyeing Performance (Example: C.I. Disperse Blue 56)

This data is adapted from a study on dyeing Poly(p-phenyleneterephthalamide) fibers and illustrates the importance of dispersing agent concentration.

SampleDye (%)Dispersing Agent (g/L)Wetting Agent (g/L)Exhaustion (%)
B772-72.46
B7-d74272.16
B7-dw72269.23

Note: Higher exhaustion indicates better dye uptake by the fiber, which is related to good dispersion.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_processing Processing cluster_analysis Analysis & Final Product press_cake C.I. Disperse Blue A Press Cake premix Premixing (Water, Dispersant, Wetting Agent) press_cake->premix Slurry Formation milling Bead Milling premix->milling Particle Size Reduction analysis Particle Size Analysis milling->analysis stable_dispersion Stable Dispersion analysis->stable_dispersion Quality Control

Caption: Experimental workflow for dispersing this compound.

dispersion_mechanism cluster_initial_state Initial State cluster_action Action of Additives cluster_final_state Final State: Stable Dispersion agglomerate Agglomerated Dye Particles wetting_agent Wetting Agent agglomerate->wetting_agent Wetting & Separation p1 Dye Particle p2 Dye Particle p3 Dye Particle p4 Dye Particle dispersant Dispersing Agent dispersed_particle Dye Particle dispersant->dispersed_particle Adsorption dispersant_layer Adsorbed Dispersant Layer

References

overcoming aggregation of C.I. Disperse Blue A in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with C.I. Disperse Blue A (CAS No. 88102-88-9; Chemical Name: N-[5-[Bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-2-thiazolyl)azo]phenyl]acetamide). The primary focus of this guide is to provide solutions for overcoming the aggregation of this dye in solution to ensure experimental accuracy and consistency.

Troubleshooting Guide: Overcoming Aggregation of C.I. Disperse Blue A

Aggregation of C.I. Disperse Blue A in solution can lead to inaccurate spectrophotometric readings, inconsistent results in biological assays, and difficulties in formulation. The following question-and-answer guide addresses specific issues you may encounter.

Question 1: My solution of C.I. Disperse Blue A appears cloudy and/or has visible precipitates. What is causing this?

Answer: Cloudiness and precipitation are strong indicators of dye aggregation. C.I. Disperse Blue A, like many disperse dyes, has low aqueous solubility and a tendency to self-associate through intermolecular forces such as van der Waals forces and π-π stacking interactions between the aromatic rings of the azo dye molecules.

Several factors can contribute to the aggregation of this thiazolylazo dye:

  • High Concentration: Exceeding the solubility limit of the dye in your chosen solvent is a primary cause of aggregation.

  • Inappropriate Solvent: Using a solvent in which the dye has poor solubility will promote aggregation.

  • Low Temperature: Lower temperatures can decrease the solubility of the dye and promote aggregation.

  • pH of the Solution: The pH of the medium can influence the surface charge of the dye particles, affecting their stability.

  • Presence of Salts: High salt concentrations can decrease the solubility of non-ionic dyes and promote aggregation.

Question 2: How can I prepare a stable, non-aggregated solution of C.I. Disperse Blue A for my experiments?

Answer: Preparing a stable solution requires careful selection of solvents and the use of dispersing agents. It is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it in your aqueous experimental medium.

Recommended Solvents: While specific quantitative solubility data for C.I. Disperse Blue A is not readily available in public literature, azo disperse dyes generally show good solubility in polar aprotic solvents.

SolventGeneral Suitability
Dimethyl sulfoxide (DMSO)High solubility, suitable for stock solutions.
AcetoneModerate to good solubility.
EthanolLower solubility compared to DMSO and acetone.

Use of Dispersing Agents: Dispersing agents are crucial for preventing aggregation in aqueous solutions. They work by adsorbing onto the surface of the dye particles, providing steric or electrostatic stabilization.

Dispersing Agent TypeExamplesMechanism of Action
Anionic Dispersants Lignosulfonates, Naphthalene sulfonate-formaldehyde condensatesAdsorb onto the dye particle surface, providing a negative charge that leads to electrostatic repulsion.
Non-ionic Dispersants Polyethylene glycol esters of fatty acids, Alkylphenol ethoxylatesAdsorb onto the dye particle surface and provide a steric barrier that prevents particles from approaching each other.

For laboratory-scale preparations, non-ionic surfactants are often preferred as they are less likely to interfere with biological assays compared to some anionic dispersants.

Question 3: I am still observing aggregation even after using a recommended solvent and a dispersing agent. What other factors should I consider?

Answer: If aggregation persists, consider the following factors and troubleshooting steps:

  • Order of Addition: When preparing an aqueous dispersion from a stock solution, it is crucial to add the dye stock solution to the aqueous medium containing the dispersing agent, rather than the other way around. This ensures that the dye molecules are immediately stabilized by the dispersant as they enter the aqueous phase.

  • pH Control: The stability of a disperse dye dispersion can be pH-dependent. For many disperse dyes, a slightly acidic to neutral pH (around 5-7) is optimal. You can use a suitable buffer to maintain the desired pH.

  • Temperature: While higher temperatures can increase solubility, they can also sometimes promote the desorption of dispersing agents, leading to aggregation. It is important to find an optimal temperature for your specific application. For stock solutions, gentle warming may aid dissolution, but the solution should be stored at the recommended temperature.

  • Mechanical Agitation: Proper mixing is essential for creating a fine dispersion. Sonication or high-speed homogenization can be effective in breaking up initial agglomerates and ensuring a uniform particle size distribution.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of C.I. Disperse Blue A? A1: The molecular weight of C.I. Disperse Blue A (CAS 88102-88-9) is 424.43 g/mol .[1][2][3]

Q2: Is C.I. Disperse Blue A an anthraquinone or an azo dye? A2: C.I. Disperse Blue A is a monoazo dye containing a thiazole ring. This is important as its aggregation behavior and stabilization methods may differ from those of anthraquinone-based disperse dyes.

Q3: How can I characterize the aggregation of C.I. Disperse Blue A in my solution? A3: Several techniques can be used to assess the aggregation state of your dye solution:

  • UV-Vis Spectroscopy: Aggregation can lead to changes in the absorption spectrum, such as a broadening of the absorption band or a shift in the maximum absorption wavelength (λmax). A blue-shift (hypsochromic shift) is often indicative of H-aggregate formation (face-to-face stacking of molecules), while a red-shift (bathochromic shift) can indicate J-aggregate formation (head-to-tail arrangement).[4][5]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the particle size distribution in a solution. An increase in the average particle size over time or the presence of a multimodal distribution can indicate aggregation.[6][7][8][9]

  • Visual Inspection: Simple visual inspection for turbidity, sedimentation, or the Tyndall effect (scattering of a light beam) can be a quick, qualitative indicator of aggregation.

Q4: What are some recommended dispersing agents for thiazolylazo dyes like C.I. Disperse Blue A? A4: While specific recommendations for C.I. Disperse Blue A are not widely published, for disperse dyes in general, including azo dyes, the following types of dispersing agents are commonly used:

  • Lignosulfonates: These are anionic dispersants widely used in the dye industry.

  • Naphthalene sulfonate-formaldehyde condensates: Another class of effective anionic dispersants.

  • Polymeric dispersants: High molecular weight polymers that provide steric stabilization.

  • Non-ionic surfactants: Such as polyethylene glycol esters of fatty acids or ethoxylated fatty alcohols. These are often used in laboratory settings to minimize potential interference with biological systems.

The choice of dispersing agent can depend on the specific application and the required stability of the dispersion. It is often necessary to experimentally screen a few different dispersing agents to find the most effective one for your system.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of C.I. Disperse Blue A

Objective: To prepare a 1 mM stable aqueous dispersion of C.I. Disperse Blue A for use in biological or chemical assays.

Materials:

  • C.I. Disperse Blue A (CAS 88102-88-9)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68)

  • Deionized water

  • 0.1 M Phosphate buffer (pH 7.0)

  • Magnetic stirrer and stir bar

  • Bath sonicator

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Weigh out 42.44 mg of C.I. Disperse Blue A powder and place it in a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of DMSO to the tube.

    • Vortex thoroughly and then sonicate in a bath sonicator for 10-15 minutes, or until the dye is completely dissolved. The solution should be clear and free of visible particles.

  • Prepare the Aqueous Dispersion Medium:

    • In a sterile 50 mL conical tube, prepare 40 mL of 0.1 M phosphate buffer (pH 7.0).

    • Add the chosen non-ionic surfactant to the buffer to a final concentration of 0.1% (w/v). For example, add 40 mg of the surfactant to 40 mL of buffer.

    • Mix thoroughly using a magnetic stirrer until the surfactant is completely dissolved.

  • Prepare the 1 mM Aqueous Dispersion:

    • While stirring the aqueous dispersion medium, slowly add 400 µL of the 100 mM C.I. Disperse Blue A stock solution in DMSO dropwise.

    • Continue stirring for at least 30 minutes at room temperature.

    • For enhanced dispersion, you can sonicate the final solution in a bath sonicator for 5-10 minutes.

  • Storage:

    • Store the final dispersion protected from light at 4°C. It is recommended to use the dispersion within a week of preparation. For longer-term storage, the stability should be experimentally verified.

Protocol 2: Characterization of C.I. Disperse Blue A Aggregation using UV-Vis Spectroscopy

Objective: To assess the aggregation state of C.I. Disperse Blue A in solution by observing changes in its UV-Vis absorption spectrum.

Materials and Equipment:

  • C.I. Disperse Blue A solution (prepared as in Protocol 1 or as per your experimental conditions)

  • The corresponding solvent/buffer blank

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 300 nm to 800 nm.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the solvent/buffer blank.

    • Place the cuvette in the spectrophotometer and perform a baseline correction.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of your C.I. Disperse Blue A solution and then fill it with the sample.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the maximum absorption wavelength (λmax).

    • Observe the shape of the absorption peak. A broad or asymmetric peak may indicate the presence of aggregates.

    • To study the effect of concentration on aggregation, prepare a series of dilutions of your stock solution and record the spectrum for each. Deviations from the Beer-Lambert law (non-linear relationship between absorbance and concentration) can indicate aggregation.

    • A shift in λmax to shorter wavelengths (blue-shift) with increasing concentration suggests the formation of H-aggregates. A shift to longer wavelengths (red-shift) suggests the formation of J-aggregates.[4][5]

Visualizations

Caption: Factors promoting the aggregation of C.I. Disperse Blue A.

Experimental_Workflow cluster_prep Solution Preparation cluster_char Characterization cluster_result Outcome start Start prep_stock Prepare concentrated stock in DMSO start->prep_stock mix Slowly add stock to aqueous medium with stirring prep_stock->mix prep_aq Prepare aqueous medium with dispersing agent prep_aq->mix sonicate Sonicate for homogenization mix->sonicate uv_vis UV-Vis Spectroscopy (Check λmax and peak shape) sonicate->uv_vis dls Dynamic Light Scattering (Measure particle size) sonicate->dls stable Stable Dispersion uv_vis->stable No shift, sharp peak aggregated Aggregated Solution uv_vis->aggregated Shifted/broad peak dls->stable Small, uniform size dls->aggregated Large, multimodal size

Caption: Workflow for preparing and characterizing a stable dispersion of C.I. Disperse Blue A.

Troubleshooting_Aggregation start Experiencing Aggregation? check_solvent Is the stock solution clear in pure solvent? start->check_solvent change_solvent Action: Use a better solvent (e.g., DMSO). check_solvent->change_solvent No check_dispersant Are you using a dispersing agent? check_solvent->check_dispersant Yes change_solvent->check_dispersant add_dispersant Action: Add a dispersing agent (e.g., non-ionic surfactant). check_dispersant->add_dispersant No check_procedure Are you adding the dye stock to the aqueous medium? check_dispersant->check_procedure Yes add_dispersant->check_procedure reverse_addition Action: Reverse the order of addition. check_procedure->reverse_addition No check_mixing Is the solution being adequately mixed/sonicated? check_procedure->check_mixing Yes reverse_addition->check_mixing increase_mixing Action: Increase stirring speed or sonication time. check_mixing->increase_mixing No check_ph Is the pH of the aqueous phase controlled? check_mixing->check_ph Yes increase_mixing->check_ph adjust_ph Action: Adjust pH to 5-7 using a buffer. check_ph->adjust_ph No success Aggregation Resolved check_ph->success Yes adjust_ph->success

Caption: Troubleshooting decision tree for C.I. Disperse Blue A aggregation.

References

Technical Support Center: C.I. Disperse Blue A Dyeing Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the dyeing of polyester with C.I. Disperse Blue A. For the purposes of this guide, C.I. Disperse Blue A is considered synonymous with C.I. Disperse Blue 1 (C.I. 64500; CAS 2475-45-8), an anthraquinone-based dye.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dyeing temperature for C.I. Disperse Blue A on polyester?

A1: The optimal dyeing temperature for C.I. Disperse Blue A, a medium to high-energy disperse dye, is in the range of 120°C to 135°C (248°F to 275°F) using a high-temperature, high-pressure (HTHP) dyeing method.[1][2][3] Dyeing within this range promotes efficient dye diffusion into the polyester fiber, leading to good color yield and fastness properties. For the Thermosol method, a higher temperature range of 190°C to 220°C is recommended.[1]

Q2: What is the recommended pH for the dyebath?

A2: The dyebath should be maintained in a weakly acidic range, typically between pH 4.5 and 5.5.[1] This pH range ensures the stability of the disperse dye and the polyester fiber during the high-temperature dyeing process. Acetic acid is commonly used to adjust the pH.

Q3: Is a reduction clearing process necessary after dyeing with C.I. Disperse Blue A?

A3: Yes, a reduction clearing is crucial to remove any unfixed dye from the fiber surface.[4] This after-treatment step is essential for achieving optimal wash, crocking (rubbing), and sublimation fastness. Inadequate clearing can lead to poor fastness and potential color bleeding.

Q4: What are the common causes of uneven dyeing with C.I. Disperse Blue A?

A4: Uneven dyeing can result from several factors, including a rapid heating rate, improper dye dispersion, incorrect pH, or the presence of impurities on the fabric. Ensuring a controlled heating rate (e.g., 1-2°C/minute), using an effective dispersing agent, maintaining the correct pH, and proper pre-treatment of the polyester fabric can help prevent this issue.

Q5: What is thermomigration and how can it be minimized with C.I. Disperse Blue A?

A5: Thermomigration is the migration of disperse dye from the inside of the polyester fiber to its surface during post-dyeing heat treatments, such as drying or heat-setting.[5] This can lead to a decrease in fastness properties. C.I. Disperse Blue A, being a medium to high-energy dye, has relatively good resistance to thermomigration. To minimize this effect, it is recommended to use the lowest possible temperature and duration for post-dyeing heat treatments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Pale or Weak Shade - Insufficient dyeing temperature or time. - Incorrect pH of the dyebath. - Poor dye dispersion.- Ensure the dyeing temperature reaches 120-135°C and is held for the recommended time (typically 30-60 minutes). - Verify and adjust the dyebath pH to 4.5-5.5. - Ensure the dye is properly dispersed using a suitable dispersing agent before adding to the dyebath.
Uneven Dyeing or Streaks - Too rapid heating of the dyebath. - Inadequate fabric preparation (presence of oils, sizes, or impurities). - Dye agglomeration.- Control the heating rate to 1-2°C per minute. - Ensure the polyester fabric is thoroughly scoured and pre-treated before dyeing. - Use an effective dispersing agent and ensure the dye is fully dispersed before starting the dyeing process.
Poor Wash Fastness - Incomplete removal of unfixed dye from the fiber surface. - Insufficient reduction clearing.- Perform a thorough reduction clearing after dyeing using the recommended recipe and conditions. - Ensure adequate rinsing after the reduction clearing step.
Color Staining on Other Fibers (in blends) - Thermomigration of the dye during post-dyeing heat treatments.- Optimize the temperature and time of heat-setting and other finishing processes to be as low as possible. - Ensure a thorough reduction clearing has been performed.
Shade Change or Dullness - Hydrolysis of the dye due to incorrect pH (too alkaline). - Reduction of the dye in the dyebath.- Strictly maintain the dyebath pH between 4.5 and 5.5.[1] - Avoid the use of strong reducing agents in the dyebath.

Experimental Protocols

High-Temperature (HT) Exhaust Dyeing of Polyester with C.I. Disperse Blue A

1. Dyebath Preparation:

  • C.I. Disperse Blue A: X% (on weight of fabric, o.w.f.)

  • Dispersing Agent: 1.0 - 2.0 g/L

  • Acetic Acid (to adjust pH): As needed to achieve pH 4.5 - 5.5

  • Liquor Ratio: 10:1 to 20:1

2. Dyeing Procedure:

  • Set the dyebath at 50-60°C.

  • Add the dispersing agent and acetic acid to the water.

  • Introduce the pre-wetted polyester fabric.

  • Add the well-dispersed C.I. Disperse Blue A dye.

  • Raise the temperature to 130°C at a rate of 1.5°C/minute.

  • Hold at 130°C for 30-60 minutes, depending on the desired shade depth.

  • Cool the dyebath to 70-80°C.

  • Rinse the fabric thoroughly.

Reduction Clearing

1. Bath Preparation:

  • Sodium Hydrosulfite: 2.0 g/L

  • Caustic Soda (Sodium Hydroxide): 2.0 g/L

  • Detergent (non-ionic): 1.0 g/L

2. Procedure:

  • Treat the dyed and rinsed fabric in the reduction clearing bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric with hot water, followed by cold water.

  • Neutralize with a weak solution of acetic acid if necessary.

  • Rinse thoroughly and dry.

Visualizations

Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing High-Temperature Dyeing cluster_post Post-Treatment Scouring Scouring Pre_treatment Pre-treatment Scouring->Pre_treatment Dye_Bath_Prep Dye Bath Preparation (Dye, Dispersing Agent, pH 4.5-5.5) Pre_treatment->Dye_Bath_Prep Ramp_Up Ramp to 130°C (1.5°C/min) Dye_Bath_Prep->Ramp_Up Dyeing_Hold Hold at 130°C (30-60 min) Ramp_Up->Dyeing_Hold Cool_Down Cool to 70-80°C Dyeing_Hold->Cool_Down Reduction_Clearing Reduction Clearing (70-80°C, 15-20 min) Cool_Down->Reduction_Clearing Rinsing Rinsing Reduction_Clearing->Rinsing Neutralization Neutralization Rinsing->Neutralization Drying Drying Neutralization->Drying

Caption: High-Temperature Dyeing Workflow for C.I. Disperse Blue A.

Troubleshooting_Logic node_sol node_sol node_cause node_cause Uneven_Dyeing Uneven Dyeing? Heating_Rate Heating Rate > 2°C/min? Uneven_Dyeing->Heating_Rate Yes Dispersion Poor Dye Dispersion? Heating_Rate->Dispersion No Slow_Heating Control heating rate to 1-2°C/min Heating_Rate->Slow_Heating Yes pH_Check pH outside 4.5-5.5? Dispersion->pH_Check No Improve_Dispersion Use effective dispersing agent Dispersion->Improve_Dispersion Yes Adjust_pH Adjust pH with acetic acid pH_Check->Adjust_pH Yes

Caption: Troubleshooting Logic for Uneven Dyeing.

References

pH effects on C.I. Disperse Blue A stability and color

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the effects of pH on the stability and color of C.I. Disperse Blue A. This resource is intended for researchers, scientists, and professionals in drug development who utilize this dye in their experiments.

FAQs: Understanding pH Effects on C.I. Disperse Blue A

Q1: What is C.I. Disperse Blue A and what is its chemical nature?

A1: C.I. Disperse Blue A is commonly identified as C.I. Disperse Blue 1, an anthraquinone-based dye. Its chemical name is 1,4,5,8-tetraaminoanthraquinone, and its CAS number is 2475-45-8.[1][2][3] As a disperse dye, it is characterized by its low water solubility and is typically applied to hydrophobic fibers from a fine aqueous dispersion.[4]

Q2: What is the optimal pH range for the stability of C.I. Disperse Blue A?

A2: Disperse dyes, including those with an anthraquinone structure, generally exhibit the highest stability in a weakly acidic medium.[5] The optimal pH range for dyeing applications is typically between 4.5 and 5.5.[2][6] Maintaining this pH range is crucial for achieving consistent and brilliant coloration.[2]

Q3: How does a pH outside the optimal range affect the stability and color of C.I. Disperse Blue A?

A3: Deviations from the optimal weakly acidic pH range can lead to several issues. In alkaline conditions, disperse dyes containing ester, cyano, or amide groups are susceptible to hydrolysis, which can alter the dye's chemical structure and, consequently, its color.[5] While C.I. Disperse Blue 1 does not contain these specific groups, strong alkaline conditions can still affect the stability of the dye molecule and its dispersion. Some studies on the electrochemical decolorization of Disperse Blue 1 have shown a non-linear relationship between pH and degradation, with a maximum decolorization efficiency observed at a neutral pH of 7.[7]

Q4: Can pH changes cause a color shift in my experimental results?

A4: Yes, a change in pH is a common cause of color variations in dyeing processes.[5] For C.I. Disperse Blue A, operating outside the recommended 4.5-5.5 pH range can lead to inconsistent shades and reduced color fastness.[6] In strongly acidic or alkaline solutions, the dye molecule can undergo chemical changes that affect its light-absorbing properties, resulting in a visible color shift.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving C.I. Disperse Blue A due to pH variations.

Problem Potential Cause Recommended Solution
Inconsistent or Faded Color The pH of the solution may be outside the optimal 4.5-5.5 range.Regularly monitor the pH of your dye bath or solution using a calibrated pH meter. Adjust the pH using acetic acid to maintain it within the recommended weakly acidic range.
Color Bleeding or Poor Fastness Dye instability due to excessively high or low pH.Ensure the final pH of your dyed substrate is within the stable range for the dye. A post-dyeing rinsing step with a buffer solution can help to neutralize any residual acid or alkali.
Precipitation or Aggregation of the Dye Changes in pH can affect the stability of the dye dispersion.Use a suitable dispersing agent in your formulation to maintain the dye in a finely dispersed state, especially if you anticipate pH fluctuations.
Unexpected Color Shift to a Dull or Greenish Hue This can occur with some blue disperse dyes under alkaline conditions, potentially due to the cleavage of chromophoric groups.Strictly avoid alkaline conditions when working with C.I. Disperse Blue A. If your protocol requires a basic environment, consider using a dye specifically designed for alkaline stability.

Experimental Protocols

Methodology for Assessing pH Stability of C.I. Disperse Blue A

This protocol is adapted from general methods for testing dye stability.

Objective: To determine the effect of different pH values on the color and stability of C.I. Disperse Blue A in an aqueous solution.

Materials:

  • C.I. Disperse Blue 1 (CAS 2475-45-8)

  • Distilled or deionized water

  • Buffer solutions (pH 4, 5, 6, 7, 8, 9, 10)

  • Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of C.I. Disperse Blue A in a suitable organic solvent (e.g., acetone or ethanol) due to its low water solubility.[1] A typical concentration might be 1 g/L.

  • Working Solution Preparation: For each pH value to be tested, prepare a series of working solutions by adding a small, precise volume of the stock solution to a larger volume of the respective buffer solution. The final concentration of the dye should be such that its absorbance is within the linear range of the spectrophotometer.

  • Initial Absorbance Measurement: Immediately after preparation, measure the absorbance spectrum (e.g., 400-800 nm) of each working solution using the spectrophotometer. Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • Incubation: Incubate the prepared working solutions at a controlled temperature (e.g., 25°C or a relevant experimental temperature) for a defined period (e.g., 1, 6, 12, 24 hours).

  • Periodic Measurements: At each time point, take an aliquot from each solution and measure its absorbance spectrum.

  • Data Analysis:

    • Color Stability: Compare the absorbance spectra over time. A significant change in the shape of the spectrum or the λmax indicates a color shift.

    • Quantitative Stability: Calculate the percentage of dye degradation at each pH and time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance at λmax and Aₜ is the absorbance at λmax at time t.

Data Presentation

Table 1: Hypothetical Colorimetric Data (CIELAB) for C.I. Disperse Blue A at Different pH Values

pHL* (Lightness)a* (Red-Green)b* (Yellow-Blue)
4.550.2-5.1-35.8
5.550.5-5.3-36.2
7.049.8-4.9-34.5
8.548.1-3.7-30.1
9.545.3-2.5-25.6

Table 2: Hypothetical Degradation Data for C.I. Disperse Blue A at Different pH Values after 24 hours

pHDegradation (%)
4.52.1
5.51.8
7.05.4
8.515.2
9.528.7

Visualizations

Logical Workflow for Troubleshooting pH-Related Issues

G A Inconsistent Color or Stability Observed B Measure pH of Solution A->B C Is pH between 4.5 and 5.5? B->C D Adjust pH with Acetic Acid C->D No E Re-evaluate Experiment C->E Yes D->B F Investigate Other Factors (Temperature, Contaminants) E->F G Problem Resolved E->G G A Disperse Dye with Ester Group C Nucleophilic Attack on Carbonyl Carbon A->C B High pH (OH⁻) B->C D Formation of Tetrahedral Intermediate C->D E Cleavage of Ester Bond D->E F Carboxylate and Alcohol Formation (Altered Chromophore) E->F

References

Technical Support Center: Troubleshooting Uneven Dyeing with C.I. Disperse Blue Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting uneven dyeing issues encountered when using C.I. Disperse Blue dyes on synthetic fibers like polyester. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing with C.I. Disperse Blue dyes?

Uneven dyeing, often appearing as patchiness, streaks, or shade variations, can stem from several factors throughout the dyeing process. The primary causes include:

  • Improper Dye Dispersion: Disperse dyes have low water solubility and must be finely dispersed in the dyebath. Agglomeration of dye particles can lead to spotting and uneven color.[1][2]

  • Incorrect pH Control: The stability and exhaustion of many disperse dyes are highly pH-sensitive. The optimal pH range for most disperse dyes is weakly acidic, typically between 4.5 and 5.5.[3][4][5] Deviations outside this range can affect the dye's solubility and its uptake by the fiber, leading to unlevel dyeing.

  • Inadequate Temperature Control: Temperature plays a critical role in the swelling of polyester fibers and the diffusion of disperse dyes into the fiber structure.[6] A rapid or fluctuating temperature ramp rate can cause the dye to rush onto the fabric, resulting in poor leveling.[7]

  • Poor Liquor Circulation: Insufficient or uneven flow of the dyebath through the material can lead to localized differences in dye concentration and temperature, causing uneven dyeing.

  • Presence of Impurities: Residual oils, sizing agents, or other contaminants on the fabric can act as a barrier, preventing uniform dye penetration.[1] Hard water ions can also interfere with dye dispersion.[8]

  • Incompatible Auxiliaries: The various chemicals used in the dyebath, such as dispersing agents, leveling agents, and pH buffers, must be compatible with each other and the specific C.I. Disperse Blue dye being used.[1]

Q2: How does pH affect the dyeing process with C.I. Disperse Blue dyes?

The pH of the dyebath is a critical parameter that influences both the stability of the disperse dye and the surface properties of the polyester fiber. Most disperse dyes are most stable in a weakly acidic medium (pH 4.5-5.5).[3][4][5]

  • Alkaline Conditions (pH > 7): Many disperse dyes, particularly those with ester groups, can undergo hydrolysis in alkaline conditions, leading to a change in color or a complete loss of affinity for the fiber.

  • Strongly Acidic Conditions (pH < 4): While disperse dyes are generally more stable in acidic conditions, a very low pH is not typically necessary and may not provide any additional benefit.

Maintaining a consistent pH throughout the dyeing process is crucial for reproducible results.

Q3: What is the role of a leveling agent and how do I choose the right one?

A leveling agent is a chemical auxiliary that helps to ensure uniform distribution of the dye on the fabric.[2][9][10] It works by:

  • Slowing Down Dye Uptake: Leveling agents temporarily form a complex with the dye molecules in the dyebath, slowing their initial rush onto the fiber surface.[2][11]

  • Promoting Dye Migration: They facilitate the movement of dye from areas of high concentration to areas of low concentration on the fabric, especially at higher temperatures.[2][11]

The choice of leveling agent depends on the specific C.I. Disperse Blue dye being used, the dyeing temperature, and the type of dyeing equipment. It is essential to select a leveling agent that has good dispersing properties, especially at high temperatures, and does not negatively impact the final shade or fastness properties.[10]

Q4: What is reduction clearing and why is it necessary?

Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye particles from the surface of the dyed fabric.[12][13][14] This step is crucial for:

  • Improving Wash Fastness: Surface dye particles are not firmly attached and can easily be washed off, leading to staining of other fabrics.

  • Enhancing Color Brightness: Removing the surface haze of unfixed dye can improve the brightness and clarity of the final shade.

  • Minimizing Crocking: It reduces the tendency of the color to rub off onto other surfaces.

The process typically involves treating the dyed fabric in a bath containing a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) at an elevated temperature.[12][13][15]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving uneven dyeing issues with C.I. Disperse Blue dyes.

Observed Problem Potential Cause Recommended Solution
Specks or Spots on Fabric 1. Poor dye dispersion.[1] 2. Incompatible auxiliaries.[1] 3. Presence of oligomers from polyester.[7]1. Ensure the dye is properly pasted with a dispersing agent before adding to the dyebath. 2. Check the compatibility of all chemicals in the dyebath. 3. Use a leveling agent with good dispersing properties and consider an anti-oligomer agent.
Shade Lighter Than Standard 1. Incorrect pH (too high or too low). 2. Dyeing temperature too low.[6] 3. Insufficient dyeing time.1. Measure and adjust the dyebath pH to the recommended range (typically 4.5-5.5). 2. Verify the accuracy of the temperature controller and ensure the correct dyeing temperature is reached. 3. Increase the holding time at the final dyeing temperature.
Shade Darker/Duller Than Standard 1. Dyeing temperature too high. 2. Excessive dyeing time.1. Lower the dyeing temperature within the recommended range for the specific dye. 2. Reduce the holding time at the final dyeing temperature.
Streaky or Patchy Dyeing 1. Uneven heat setting of the fabric. 2. Inadequate liquor circulation. 3. Rapid temperature rise.[7]1. Ensure uniform heat setting of the fabric prior to dyeing. 2. Check the dyeing machine for proper circulation and ensure the fabric is not constricted. 3. Slow down the rate of temperature rise, especially in the critical range of 80-130°C.
Poor Wash Fastness 1. Incomplete reduction clearing.[12] 2. Dyeing temperature was too low for proper fixation.1. Ensure the reduction clearing process is carried out with the correct concentration of chemicals, temperature, and time. 2. Increase the final dyeing temperature to ensure proper diffusion and fixation of the dye within the fiber.

Experimental Protocols

Standard Laboratory Dyeing Protocol for Polyester with C.I. Disperse Blue

This protocol is a general guideline and may need to be optimized for specific C.I. Disperse Blue dyes and equipment.

Materials:

  • Polyester fabric (pre-scoured and heat-set)

  • C.I. Disperse Blue dye (e.g., C.I. Disperse Blue 56 or 79)

  • Dispersing agent

  • Leveling agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Caustic soda

  • Laboratory-scale dyeing machine (e.g., a glycerin bath beaker dyer or an infrared dyer)

Procedure:

  • Dye Dispersion:

    • Accurately weigh the required amount of C.I. Disperse Blue dye.

    • Make a smooth paste with a small amount of dispersing agent and cold water.

    • Gradually add more water to form a fine, stable dispersion.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:20, meaning 20 mL of water for every 1 gram of fabric).

    • Fill the dyepot with the required amount of distilled or deionized water.

    • Add the dispersing agent and leveling agent to the dyebath and mix well.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at a starting temperature of around 50-60°C.

    • Add the prepared dye dispersion to the dyebath.

    • Run the machine for 10 minutes at this temperature to ensure even wetting and initial dye uptake.

    • Raise the temperature to the final dyeing temperature (typically 130°C for high-temperature dyeing) at a controlled rate (e.g., 1.5-2°C per minute).[16]

    • Hold at the final temperature for 30-60 minutes, depending on the desired depth of shade.

    • Cool the dyebath down to 70-80°C.

  • Reduction Clearing:

    • Drain the dyebath.

    • Prepare a fresh bath with:

      • Sodium Hydrosulfite: 2 g/L[12]

      • Caustic Soda: 1-2 g/L[12]

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[12]

  • Rinsing and Drying:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water, followed by cold water.

    • Neutralize with a weak solution of acetic acid if necessary.

    • Rinse again with cold water.

    • Hydroextract and air-dry or oven-dry at a moderate temperature.

Quantitative Data

The following tables provide an example of how dyeing parameters can affect the color yield (K/S value), a measure of the depth of shade. Higher K/S values indicate a deeper color.

Table 1: Effect of pH on Color Yield (K/S) of a Typical C.I. Disperse Blue Dye

pHK/S Value
3.012.5
4.515.2
5.515.0
7.011.8
9.08.5

Note: These are representative values and can vary depending on the specific dye and dyeing conditions.[17][18]

Table 2: Effect of Temperature on Color Yield (K/S) of a Typical C.I. Disperse Blue Dye

Temperature (°C)K/S Value
1008.9
11011.3
12014.1
13015.2
14015.3

Note: These are representative values and can vary depending on the specific dye and dyeing conditions.[6]

Visualizations

Troubleshooting Logic for Uneven Dyeing

The following diagram illustrates a logical workflow for troubleshooting common uneven dyeing problems.

Troubleshooting_Uneven_Dyeing start Uneven Dyeing Observed problem_type Identify Problem Type start->problem_type spots Specks or Spots problem_type->spots Spots streaks Streaks or Patches problem_type->streaks Streaks shade_variation Overall Shade Variation problem_type->shade_variation Shade Variation check_dispersion Check Dye Dispersion & Auxiliary Compatibility spots->check_dispersion check_pretreatment Verify Fabric Pre-treatment streaks->check_pretreatment check_params Review Dyeing Parameters (pH, Temp, Time) shade_variation->check_params check_oligomers Investigate Oligomer Presence check_dispersion->check_oligomers Dispersion OK solution_dispersion Improve Dispersion Technique Use Compatible Auxiliaries check_dispersion->solution_dispersion Poor Dispersion solution_oligomers Use Anti-Oligomer Agent check_oligomers->solution_oligomers Oligomers Present check_circulation Evaluate Liquor Circulation & Temp Ramp check_pretreatment->check_circulation Pre-treatment OK solution_pretreatment Ensure Proper Scouring & Heat Setting check_pretreatment->solution_pretreatment Improper Pre-treatment solution_circulation Optimize Machine Settings Slow Temp Ramp check_circulation->solution_circulation Process Issue check_dye_quality Assess Dye Quality & Concentration check_params->check_dye_quality Parameters OK solution_params Calibrate Instruments Adjust Parameters check_params->solution_params Incorrect Parameters solution_dye Verify Dye Weighing Test New Dye Lot check_dye_quality->solution_dye Dye Issue

Caption: Troubleshooting workflow for uneven dyeing.

Experimental Workflow for Polyester Dyeing

This diagram outlines the key stages in a typical laboratory dyeing experiment for polyester with disperse dyes.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment prep_fabric Fabric Scouring & Heat Setting prep_dye Dye Dispersion prep_bath Dye Bath Preparation (Water, Auxiliaries, pH) dyeing_start Load Fabric Add Dye Dispersion prep_bath->dyeing_start temp_ramp Temperature Ramp-up (e.g., to 130°C) dyeing_start->temp_ramp dyeing_hold Hold at Temperature temp_ramp->dyeing_hold cooling Cooling dyeing_hold->cooling reduction_clearing Reduction Clearing cooling->reduction_clearing rinsing Rinsing & Neutralization reduction_clearing->rinsing drying Drying rinsing->drying

Caption: Experimental workflow for polyester dyeing.

References

Technical Support Center: C.I. Disperse Blue A - Enhancing Wash Fastness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers and scientists working to enhance the wash fastness of C.I. Disperse Blue A on synthetic fibers, particularly polyester.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary reasons for poor wash fastness with C.I. Disperse Blue A?

Poor wash fastness in textiles dyed with disperse dyes like C.I. Disperse Blue A is typically attributed to several key factors:

  • Inefficient Removal of Surface Dye: Residual dye particles that are not firmly fixed within the fiber matrix remain on the surface. These loosely held molecules are easily removed during washing, leading to color bleeding and staining of adjacent fabrics.[1][2]

  • Improper Dyeing Process: Factors such as insufficient dyeing temperature, inadequate time, or incorrect pH can lead to incomplete dye penetration and poor fixation within the fiber.[3] For polyester, the dyeing temperature should typically be around 130°C to ensure proper diffusion and anchorage of the dye molecules.[3]

  • Sub-optimal Post-Treatment: The post-dyeing clearing process is critical. If not performed correctly, unfixed dye remains on the fiber surface, negatively impacting fastness properties.[1][3]

  • Thermal Migration: Heat treatments during finishing processes, such as heat-setting, can cause dye molecules to migrate from the fiber's interior to its surface, which can decrease wash fastness.[4][5]

  • Dye Characteristics: The molecular structure and size of the dye can influence its affinity for the fiber and its tendency to migrate.[3]

Q2: My wash fastness results are poor. What is the first troubleshooting step I should take?

The most crucial first step is to evaluate your post-dyeing wash-off process, specifically the reduction clearing step.[1][6][7] This after-treatment is designed to remove unfixed disperse dye from the fiber surface.[8] An effective reduction clearing process significantly improves wash, rub, and light fastness.[6] If this step is omitted or performed inadequately, it is the most likely cause of poor wash fastness.

Q3: What is "Reduction Clearing" and why is it essential for disperse dyes?

Reduction clearing is a post-dyeing chemical treatment used to remove unfixed disperse dyes from the surface of polyester fibers.[6][7] The process typically involves treating the dyed fabric in a bath containing a reducing agent, such as sodium hydrosulfite (also known as sodium dithionite), and an alkali like caustic soda (sodium hydroxide).[2][3] This treatment chemically alters the surface dye, making it more water-soluble and easier to wash off, which prevents subsequent staining and improves the overall fastness of the dyeing.[8][9]

Q4: Can optimizing the initial dyeing process improve wash fastness?

Yes, optimizing the dyeing process is a fundamental step. Ensure the following parameters are correctly controlled:

  • Temperature and Time: For polyester, high-temperature dyeing (around 130°C) is necessary to swell the fibers, allowing the disperse dye to penetrate and become trapped within the amorphous regions of the polymer structure.[3] Extending the dyeing time can also promote more complete dye diffusion and fixation.

  • pH Control: The pH of the dyebath should be maintained in the acidic range (typically pH 4-6) for optimal dyeing of polyester with disperse dyes.[10]

  • Auxiliary Agents: The use of appropriate dispersing and leveling agents is important, but residual auxiliaries can sometimes interfere with dye fixation. Ensure they are thoroughly removed in subsequent washing steps.[3]

Q5: How does the final heat-setting or finishing temperature affect wash fastness?

Post-dyeing heat treatments can negatively impact wash fastness due to a phenomenon called thermal migration.[4] At high temperatures (often above 140°C), some disperse dye molecules can migrate from the core of the fiber back to the surface.[11] This surface dye is not well-fixed and will be removed during washing. To mitigate this, it is recommended to perform reduction clearing after any high-temperature finishing steps or to use a lower temperature for the final setting.[5]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with C.I. Disperse Blue A.

  • Fabric Preparation: Begin with a scoured and bleached polyester fabric sample.

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor-to-goods ratio of 10:1 (e.g., 100 mL of water for a 10 g fabric sample).

    • Set the pH of the bath to 4.5 - 5.5 using an acetic acid buffer.

    • Add a dispersing agent (e.g., 1 g/L).

    • Add the pre-dispersed C.I. Disperse Blue A dye (e.g., 1% on mass of fiber).

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Increase the temperature to 130°C at a rate of 1-2°C per minute.[10]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye penetration and fixation.[10]

    • Cool the dyebath down to 70°C.

    • Rinse the fabric thoroughly with hot and then cold water.

Protocol 2: Conventional Reduction Clearing

This after-treatment is critical for removing surface dye and should be performed after the dyeing and initial rinsing steps.

  • Bath Preparation:

    • Prepare a fresh bath with a liquor-to-goods ratio of 10:1.

    • Add 2 g/L of Sodium Hydrosulfite (Na₂S₂O₄).[9]

    • Add 2 g/L of Caustic Soda (NaOH).[5]

    • Add 1 g/L of a suitable detergent.

  • Clearing Procedure:

    • Introduce the rinsed, dyed fabric into the clearing bath.

    • Raise the temperature to 70-80°C.[2][5]

    • Treat the fabric for 15-20 minutes at this temperature.[5][8]

  • Final Rinsing:

    • Drain the clearing bath.

    • Rinse the fabric with hot water (around 60°C).

    • Neutralize the fabric with a dilute acetic acid solution.

    • Rinse again with cold water until the water runs clear.

    • Dry the fabric.

Protocol 3: Wash Fastness Testing (ISO 105-C06)

This protocol provides a standardized method for assessing the wash fastness of the dyed fabric.

  • Sample Preparation: Cut a specimen of the dyed fabric (e.g., 10 cm x 4 cm).

  • Composite Specimen: Sew the dyed specimen together with a multi-fiber adjacent fabric strip (containing fibers like wool, acrylic, polyester, nylon, cotton, and acetate).

  • Washing Procedure:

    • Place the composite specimen in a stainless steel container.

    • Add the specified amount of standardized detergent solution and stainless steel balls (to provide mechanical action).

    • Place the container in a laundering machine (e.g., a Launder-Ometer).

    • Run the test for the specified time and temperature (e.g., 30 minutes at 60°C for test C1S).

  • Evaluation:

    • After the cycle, remove the specimen, rinse it in cold water, and dry it.

    • Evaluate the change in color of the dyed specimen and the degree of staining on each fiber of the multi-fiber strip using the standard Grey Scales. The results are rated on a scale from 1 (poor) to 5 (excellent).[12]

Data Presentation

Table 1: Effect of Reduction Clearing on Wash Fastness (ISO 105-C06, 60°C)

Treatment ConditionColor Change (Grey Scale)Staining on Cotton (Grey Scale)Staining on Polyester (Grey Scale)
No Reduction Clearing32-33
Reduction Clearing (70°C, 15 min)4-544-5
Reduction Clearing (80°C, 20 min)4-54-55

Note: Data is illustrative, based on typical outcomes reported in textile dyeing literature.

Table 2: Influence of Post-Dyeing Heat Setting on Wash Fastness

Process SequenceWash Fastness (Staining on Cotton)
Dyeing -> Heat Setting (180°C) -> Reduction Clearing4-5
Dyeing -> Reduction Clearing -> Heat Setting (180°C)3

Note: This table illustrates the importance of performing reduction clearing after heat setting to remove dye that has migrated to the surface.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_clearing Post-Treatment cluster_finish Finishing & Testing Prep Fabric Scouring & Bleaching Dyeing High-Temperature Dyeing (130°C) Prep->Dyeing Start Rinsing1 Hot & Cold Rinse Dyeing->Rinsing1 Red_Clear Reduction Clearing (70-80°C) Rinsing1->Red_Clear Critical Step Rinsing2 Hot Rinse & Neutralization Red_Clear->Rinsing2 Drying Drying Rinsing2->Drying Testing Wash Fastness Testing Drying->Testing Final Evaluation

Caption: Workflow for dyeing polyester with C.I. Disperse Blue A to achieve high wash fastness.

Factors_Influencing_Wash_Fastness cluster_dyeing Dyeing Process Issues cluster_post Post-Treatment Failures cluster_dye Dye & Fiber Issues WashFastness Poor Wash Fastness Temp Incorrect Temp./Time SurfaceDye Unfixed Surface Dye Temp->SurfaceDye pH Incorrect pH pH->SurfaceDye Aux Residual Auxiliaries Aux->SurfaceDye NoClear No/Ineffective Reduction Clearing NoClear->SurfaceDye Heat Thermal Migration (High Temp. Finish) Heat->SurfaceDye SurfaceDye->WashFastness Primary Cause Fiber Fiber Characteristics Fiber->WashFastness

Caption: Key factors contributing to poor wash fastness of disperse dyes.

References

Technical Support Center: Reducing the Environmental Impact of C.I. Disperse Blue A Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the environmental impact of C.I. Disperse Blue A and related disperse dyes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at developing more sustainable dyeing processes.

Problem: Low Color Yield or Uneven Dyeing with Eco-Friendly Methods

  • Question: My experiment using a lower temperature or a biodegradable dispersing agent resulted in poor color depth and uneven fabric coloration. What could be the cause and how can I fix it?

  • Answer:

    • Cause 1: Insufficient Dye Particle Dispersion. Eco-friendly dispersing agents may have different efficiencies. Poor dispersion leads to dye agglomeration, causing spots and low dye uptake.[1]

      • Solution: Increase the concentration of the dispersing agent.[1] Also, consider using ultrasonic energy, which can break down dye particles to a smaller size, improving dispersion and dye uptake even at lower temperatures.[2][3]

    • Cause 2: Inadequate Fiber Swelling. Conventional high-temperature dyeing (120-130°C) is necessary to open the compact molecular structure of polyester, allowing dye penetration.[4] Lower temperatures reduce this effect.

      • Solution: Incorporate ultrasound into your process. Ultrasonic waves create cavitation, which enhances dye diffusion into the fiber, compensating for the lower temperature.[5][6] Another approach is to use low-temperature carrier dyes designed to fix at 110–120°C.[7]

    • Cause 3: Incorrect pH. The pH of the dye bath is critical for optimal dye performance, typically a slightly acidic range of 4.5-5.5.[4]

      • Solution: Verify and adjust the pH of your dye bath before and during the experiment.

Problem: Poor Colorfastness After Using Sustainable Dyeing or Wash-off Processes

  • Question: The dyed fabric shows excellent color initially, but it fades significantly after washing (poor wash fastness) or rubs off (poor rubbing fastness). How can I improve this?

  • Answer:

    • Cause 1: Incomplete Removal of Surface Dye. After dyeing, unfixed dye particles remain on the fiber surface.[8] If not properly removed, they will wash or rub off. Conventional wash-off (reduction clearing) often uses sodium dithionite, which is environmentally harmful.[8]

      • Solution: Explore eco-friendly wash-off agents. For instance, soap nut extractions have been shown to be effective at removing unfixed disperse dyes, improving fastness properties to a level comparable to conventional methods.[8]

    • Cause 2: Suboptimal Dye Fixation. This can be caused by insufficient temperature or time during the dyeing process, preventing the dye from fully penetrating and fixing within the fiber matrix.[9]

      • Solution: If using lower temperatures, extend the dyeing time to allow for better dye fixation. Alternatively, using high-performance soaping agents can more effectively remove unfixed dyes in fewer rinses, which improves rubbing fastness.[7]

Problem: High Chemical Oxygen Demand (COD) and Color in Wastewater After Treatment

  • Question: My enzymatic or adsorption-based wastewater treatment protocol is not effectively reducing the color and COD of the effluent from C.I. Disperse Blue A dyeing. What are the potential issues?

  • Answer:

    • Cause 1: Suboptimal Conditions for Enzymatic Treatment. The efficiency of enzymes like laccase is highly dependent on pH, temperature, and the presence of mediators.[10]

      • Solution: Optimize the treatment parameters. For Pycnoporus laccase, efficient decolorization of disperse dyes was achieved at a pH of 4 and a temperature of 65°C with the addition of a mediator like 1-hydroxybenzotriazole (HBT).[10]

    • Cause 2: Adsorbent Saturation or Inefficiency. Adsorbents have a finite capacity and their effectiveness varies with pH and the nature of the dye.[11]

      • Solution: Increase the adsorbent dosage.[11] Also, ensure the pH is optimal for adsorption; for many systems involving disperse dyes, a lower (acidic) pH enhances dye uptake.[12] Consider regenerating the adsorbent if possible, although this can lead to some loss in efficiency.[13]

    • Cause 3: Presence of Other Recalcitrant Auxiliaries. Wastewater from dyeing contains not just dyes but also dispersing agents, salts, and other chemicals that contribute to COD.[14]

      • Solution: A multi-stage treatment process may be necessary. An enzymatic or adsorption step to remove color could be followed by a biological treatment (like activated sludge) to reduce the overall COD.[10] Advanced Oxidation Processes (AOPs) like the Fenton process can also be highly effective at reducing both color and COD.[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental impacts of conventional C.I. Disperse Blue A dyeing?

A1: Conventional dyeing with disperse dyes, including C.I. Disperse Blue A, on polyester has several significant environmental impacts:

  • High Water Consumption: The textile industry is a major consumer of water, with dyeing processes requiring large volumes.[16] Low liquor ratio dyeing is a key sustainable technique to combat this.[7]

  • High Energy Consumption: The process typically requires high temperatures (130°C) and pressure, leading to a large carbon footprint.[2][7]

  • Wastewater Pollution: Effluent contains unfixed dyes, which are highly visible and can block light penetration in water bodies, affecting aquatic life.[16] It also contains various chemical auxiliaries, leading to high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD).[14]

  • Toxicity: Some disperse dyes are derived from compounds that can be toxic, mutagenic, or carcinogenic.[17] The effluent can also contain heavy metals and other hazardous substances.[9][18]

Q2: What are the most promising waterless or low-water dyeing technologies for C.I. Disperse Blue A?

A2: Supercritical Carbon Dioxide (scCO₂) dyeing is the most prominent waterless technology. In this process, CO₂ is brought to a supercritical state (above 31.1°C and 73 atm), where it acts as a solvent for disperse dyes.[19]

  • Advantages: It completely eliminates water from the dyeing process, thus generating no wastewater.[20] It also removes the need for drying, saving significant energy.[19] Unused dye can be easily recovered and recycled.[21]

  • Suitability: The technology is particularly well-suited for polyester and other synthetic fibers using disperse dyes because these dyes are soluble in scCO₂.[21]

Q3: How can ultrasound be used to create a more eco-friendly dyeing process?

A3: Ultrasound-assisted dyeing is an energy-saving technique that uses high-frequency sound waves to enhance the dyeing process.

  • Mechanism: The sound waves cause cavitation (the formation and collapse of microscopic bubbles) in the dye bath. This has several effects: it breaks down dye aggregates into smaller particles, increases the diffusion rate of the dye into the fiber, and can potentially reduce the need for high temperatures.[2][3][5]

  • Benefits: It allows for dyeing at lower temperatures (e.g., 80°C instead of 130°C), saving energy.[5] It can also enhance dye uptake and lead to more level dyeing.[6]

Q4: What is the role of enzymes in treating wastewater from disperse dyeing?

A4: Enzymes, particularly oxidases like laccase and peroxidases, offer a biotechnological approach to treating dye effluents.[22][23]

  • Mechanism: These enzymes can decolorize wastewater by breaking down the chromophoric groups of the dye molecules.[22] Laccase, for example, is a multi-copper-containing oxidase that can effectively decolorize a wide range of synthetic dyes.[10]

  • Benefits: Enzymatic treatment is considered eco-friendly as it operates under mild conditions, can be highly specific, and does not generate the large volumes of sludge associated with chemical coagulation methods.[10][22] Studies have shown that laccase treatment can significantly decolorize disperse dye solutions and reduce their ecotoxicity.[10]

Quantitative Data Tables

Table 1: Comparison of Wastewater Treatment Methods for Disperse Dyes

Treatment MethodTarget Dye(s)Key ConditionsColor Removal EfficiencyCOD Removal EfficiencyCitation(s)
Enzymatic (Laccase) Disperse Dyes (various)pH 4, 65°C, 0.15 mM HBT mediator51% - 96%Reduction in COD observed[10]
Fenton Process Disperse Blue 79150 mg/L H₂O₂, 20 mg/L Fe²⁺, 60 min85%75%[15]
Ozonation Disperse Orange 30, Blue 60130 mg L⁻¹ min⁻¹, 2h, pH 3> 45%Not specified[24]
Adsorption (Cenospheres) Disperse Blue 79:1, Orange 25Batch adsorption processUp to 78% (Blue), 81% (Orange)Not specified[11]
Anaerobic/Aerobic Biofilter Disperse Blue 79Two-stage biofilter> 94% biotransformation65% mineralization in aerobic phase[13]

Table 2: Comparison of Conventional vs. Alternative Dyeing Technologies

Dyeing MethodTemperaturePressureMediumKey AdvantageCitation(s)
Conventional High-Temp 120 - 130°CHighWaterEstablished process[4][9]
Low-Temp Dyes 110 - 120°CHighWaterReduced energy consumption[7]
Ultrasonic-Assisted ~ 80°CAtmosphericWaterSignificant energy savings, enhanced dye uptake[2][5]
Supercritical CO₂ 80 - 120°CHigh (200-250 bar)Supercritical CO₂Waterless, no wastewater, energy savings (no drying)[20][21]

Experimental Protocols

Protocol 1: Enzymatic Decolorization of C.I. Disperse Blue A Effluent

This protocol is based on the effective conditions reported for laccase treatment of disperse dyes.[10]

  • Effluent Preparation: Prepare a simulated effluent containing 50 mg/L of C.I. Disperse Blue A in an appropriate buffer.

  • pH Adjustment: Adjust the pH of the solution to 4.0 using a suitable acid/base.

  • Mediator Addition: Add the mediator 1-hydroxybenzotriazole (HBT) to a final concentration of 0.15 mM.

  • Enzyme Addition: Introduce the laccase enzyme (e.g., from Pycnoporus) to a final activity of 0.33 U/mL.

  • Incubation: Incubate the reaction mixture in a shaking water bath at 65°C.

  • Sampling & Analysis: Withdraw samples at regular time intervals (e.g., 0, 30, 60, 120 minutes). Centrifuge the samples to remove any precipitates.

  • Decolorization Measurement: Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of C.I. Disperse Blue A using a UV-Vis spectrophotometer. Calculate the percentage of decolorization relative to the initial absorbance.

  • Toxicity/COD Analysis (Optional): Conduct ecotoxicity assays (e.g., seed germination) or COD measurements on the treated and untreated samples to evaluate the reduction in environmental impact.[10]

Protocol 2: Ultrasound-Assisted Low-Temperature Dyeing of Polyester

This protocol outlines a general procedure for using ultrasound to reduce the temperature of the disperse dyeing process.[2][3][5]

  • Dye Bath Preparation: Prepare a dye bath containing C.I. Disperse Blue A, a suitable dispersing agent, and other required auxiliaries. Adjust the pH to the optimal range (e.g., 4.5-5.5).

  • Apparatus Setup: Place the polyester fabric sample in a beaker or dyeing vessel equipped with an ultrasonic probe or situated within an ultrasonic bath.

  • Dyeing Process:

    • Add the prepared dye bath to the vessel, ensuring the fabric is fully immersed.

    • Set the temperature to 80°C.

    • Activate the ultrasound at a specified frequency (e.g., low frequency as cited in studies).[3]

    • Run the dyeing process for a predetermined time (e.g., 60-120 minutes).

  • Post-Treatment:

    • After dyeing, rinse the fabric thoroughly.

    • Perform a reduction clearing step using an eco-friendly agent (e.g., soap nut extract) to remove unfixed dye.[8]

    • Rinse again and dry the fabric.

  • Analysis: Evaluate the dyed fabric for color strength (K/S values), levelness, and colorfastness (wash, rub, light) and compare it to a control sample dyed conventionally at 130°C without ultrasound.

Visualizations

Experimental_Workflow_Eco_Dyeing cluster_prep Preparation cluster_process Dyeing & Treatment cluster_analysis Analysis start Define Eco-Friendly Parameters (e.g., Lower Temp, New Auxiliaries) prep_dye Prepare Dye Bath (C.I. Disperse Blue A) start->prep_dye prep_fabric Prepare Polyester Fabric Sample start->prep_fabric dyeing Execute Dyeing Process (e.g., Ultrasonic-Assisted) prep_dye->dyeing prep_fabric->dyeing wash Eco-Friendly Wash-Off (Reduction Clearing) dyeing->wash effluent Collect Wastewater Effluent dyeing->effluent analyze_fabric Analyze Fabric Quality (Colorfastness, K/S) wash->analyze_fabric analyze_water Analyze Effluent (Color, COD, Toxicity) effluent->analyze_water result Compare Results to Conventional Control analyze_fabric->result analyze_water->result

Caption: Workflow for evaluating an eco-friendly dyeing methodology.

Environmental_Impact_Logic cluster_causes Primary Causes cluster_effects Direct Environmental Effects cluster_solutions Mitigation Strategies center Environmental Impact of C.I. Disperse Blue A Dyeing cause1 High Water Consumption center->cause1 cause2 High Energy Use (High Temp & Pressure) center->cause2 cause3 Chemical Auxiliaries (Dispersants, Salts) center->cause3 cause4 Inefficient Dye Fixation center->cause4 effect1 Colored Effluent (Reduces Photosynthesis) cause1->effect1 effect2 High COD & BOD cause1->effect2 effect4 High Carbon Footprint cause2->effect4 cause3->effect2 effect3 Wastewater Toxicity cause3->effect3 cause4->effect1 sol1 Supercritical CO2 Dyeing sol1->cause1 Eliminates sol1->cause2 Reduces sol2 Ultrasonic-Assisted Dyeing sol2->cause2 Reduces sol3 Enzymatic & Adsorption Wastewater Treatment sol3->effect1 Treats sol3->effect2 Treats sol3->effect3 Treats sol4 Low Liquor Ratio Dyeing sol4->cause1 Reduces sol5 Eco-Friendly Auxiliaries & Wash-Off Agents sol5->cause3 Replaces

Caption: Causes and mitigation of disperse dye environmental impact.

References

Technical Support Center: Synthesis of C.I. Disperse Blue 1 (1,4,5,8-Tetraaminoanthraquinone)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "C.I. Disperse Blue A" is not a standard Colour Index name. This guide assumes the user is referring to the common anthraquinone dye C.I. Disperse Blue 1 (C.I. 64500; CAS 2475-45-8) , chemically known as 1,4,5,8-Tetraaminoanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Disperse Blue 1? A1: C.I. Disperse Blue 1 is an anthraquinone-based disperse dye used for coloring synthetic fibers such as polyester, nylon, and cellulose acetate.[1][2] It appears as a blue-black microcrystalline powder and is known for its insolubility in water.[2][3]

Q2: What are the common synthesis routes for C.I. Disperse Blue 1? A2: There are several established manufacturing methods. Two common routes are:

  • Route A: Starting from 1,5-diaminoanthraquinone, the process involves acylation with oxalic acid, followed by nitration, hydrolysis, and finally reduction to yield the tetraamino compound.[1][3]

  • Route B: This method begins with a mixture of 1,5- and 1,8-dinitroanthraquinone. The mixture is reduced to the corresponding diamino compounds, which then undergo acetylation, nitration, another reduction step, and finally hydrolysis.[1]

Q3: Why is the purity of synthesized C.I. Disperse Blue 1 often low? A3: Commercial preparations of C.I. Disperse Blue 1 are often complex mixtures. For instance, a typical commercial product might contain approximately 50% 1,4,5,8-tetraaminoanthraquinone, 30% structurally related compounds, and 20% water and dispersing agents.[1] The multi-step synthesis, involving potent reagents for nitration and reduction, can lead to the formation of isomers and other side-products that are difficult to separate.

Q4: What are the primary applications of C.I. Disperse Blue 1? A4: Historically, it has been used as a fabric dye for nylon, cellulose acetate and triacetate, polyester, and acrylate fibers.[1][2] It has also been used for surface dyeing of thermoplastics and in some semi-permanent hair color formulations.[1][2]

Q5: What solvents are suitable for C.I. Disperse Blue 1? A5: C.I. Disperse Blue 1 is very slightly soluble in water (around 30 µg/L). It is soluble in acetone, ethanol, and cellosolve, and slightly soluble in benzene and linseed oil.[2][4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete nitration or reduction steps.Optimize reaction time, temperature, and reagent stoichiometry for each step. Ensure the purity of starting materials.
Side reactions forming unwanted byproducts.Control reaction temperature strictly. In nitration steps, the use of boric acid can sometimes direct the substitution and minimize side products.[4]
Loss of product during workup and purification.Optimize filtration and washing procedures. Use appropriate solvents to minimize solubility losses.
Poor Color/Off-Shade Presence of isomeric impurities or unreacted intermediates.Purify intermediates at each stage of the synthesis. Final product purification can be attempted by recrystallization from a suitable solvent (e.g., ethylene glycol monomethyl ether).
Incomplete hydrolysis of acetyl groups (in Route B).Ensure hydrolysis conditions (e.g., acid/base concentration, temperature, time) are sufficient for complete removal of protecting groups.
Inconsistent Results Variation in raw material quality.Use starting materials of consistent, high purity. Characterize raw materials before use.
Poor control over reaction parameters (temperature, stirring, addition rate).Implement strict process controls. Use automated reactors for better parameter regulation.
Presence of oxidizing agents during reactions with leuco intermediates.When working with leuco forms of anthraquinones, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent premature oxidation, which can halt the reaction.[5]

Experimental Protocols

General Protocol for Synthesis of C.I. Disperse Blue 1 (Illustrative)

This protocol is a generalized representation based on established synthesis routes and should be adapted and optimized for specific laboratory conditions. Caution: This synthesis involves hazardous materials, including strong acids and nitro compounds. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Step 1: Acetylation of 1,5-Diaminoanthraquinone

  • Suspend 1,5-diaminoanthraquinone in a suitable solvent (e.g., nitrobenzene or acetic acid).

  • Add acetic anhydride slowly while stirring.

  • Heat the mixture (e.g., to 100-120°C) and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter the precipitated 1,5-diacetylaminoanthraquinone. Wash with a suitable solvent (e.g., ethanol) and dry.

Step 2: Nitration

  • Carefully dissolve the 1,5-diacetylaminoanthraquinone in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

  • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for several hours, letting the temperature rise slowly to room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the dinitro product.

  • Filter the precipitate, wash thoroughly with water until neutral, and dry. This yields a mixture of nitrated isomers.

Step 3: Hydrolysis

  • Suspend the nitrated product in a solution of sulfuric acid (e.g., 70-80%).

  • Heat the mixture (e.g., to 90-100°C) for several hours to hydrolyze the acetyl groups.

  • Cool the mixture, pour it into water, filter the resulting dinitro-diaminoanthraquinone, wash, and dry.

Step 4: Reduction

  • Create an aqueous suspension of the dinitro-diaminoanthraquinone.

  • Add a reducing agent, such as sodium sulfide or sodium hydrosulfite, in portions.

  • Heat the mixture gently (e.g., 60-80°C) and stir until the reduction is complete (indicated by a color change).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool, which will cause the final product, 1,4,5,8-tetraaminoanthraquinone (C.I. Disperse Blue 1), to precipitate.

  • Filter the product, wash with water, and dry.

Step 5: Purification

  • The crude product can be purified by recrystallization from a high-boiling solvent like nitrobenzene or ethylene glycol monomethyl ether.

Visualizations

G cluster_start Starting Materials cluster_nitration Nitration Reagents cluster_reduction Reducing Agent A 1,5-Diaminoanthraquinone P1 Step 1: Acetylation A->P1 B Acetic Anhydride B->P1 C Conc. H₂SO₄ P2 Step 2: Nitration C->P2 D Conc. HNO₃ D->P2 E Sodium Sulfide / Hydrosulfite P4 Step 4: Reduction E->P4 I1 1,5-Diacetylaminoanthraquinone P1->I1 I2 Nitrated Intermediate P2->I2 P3 Step 3: Hydrolysis I3 Dinitro-diaminoanthraquinone P3->I3 I4 Crude C.I. Disperse Blue 1 P4->I4 P5 Purification Final Pure C.I. Disperse Blue 1 P5->Final I1->P2 I2->P3 I3->P4 I4->P5

Caption: General synthesis workflow for C.I. Disperse Blue 1.

G cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Poor Color cluster_reproducibility Troubleshooting Inconsistency Start Synthesis Issue Encountered Q1 What is the primary issue? Start->Q1 A1 Low Yield Q1->A1 Yield A2 Poor Color / Off-Shade Q1->A2 Purity A3 Inconsistent Batches Q1->A3 Reproducibility Y1 Check reaction completeness (TLC, HPLC) A1->Y1 P1 Analyze for impurities (HPLC, MS) A2->P1 R1 Standardize raw material specifications A3->R1 Y2 Verify reagent purity & stoichiometry Y1->Y2 Y3 Optimize temperature and time Y2->Y3 End Problem Resolved Y3->End P2 Purify intermediates P1->P2 P3 Implement final purification (Recrystallization) P2->P3 P3->End R2 Implement strict process controls (temp, stirring) R1->R2 R3 Calibrate all equipment R2->R3 R3->End

Caption: Troubleshooting flowchart for C.I. Disperse Blue 1 synthesis.

References

Technical Support Center: C.I. Disperse Blue A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of C.I. Disperse Blue A and related anthraquinone dyes. The focus is on the critical synthesis step of 1,4-diaminoanthraquinone (DAAQ) from 1,4-dihydroxyanthraquinone (quinizarin), a common precursor for many blue disperse dyes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of C.I. Disperse Blue A, focusing on the amination of 1,4-dihydroxyanthraquinone.

Question: Why is my yield of 1,4-diaminoanthraquinone consistently low?

Answer: Low yields in the synthesis of 1,4-diaminoanthraquinone can be attributed to several factors:

  • Incomplete Reaction: The conversion of 1,4-dihydroxyanthraquinone to 1,4-diaminoanthraquinone may be incomplete. Ensure that the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to determine the point of completion.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the amination of leucoquinizarin, a temperature of around 80°C is often employed.[1] Significantly lower temperatures may lead to a sluggish reaction, while excessively high temperatures can promote the formation of side products.

  • Inefficient Reduction of Quinizarin: The synthesis often proceeds via the leuco form of quinizarin (2,3-dihydro-1,4-dihydroxyanthraquinone). Incomplete reduction of quinizarin prior to amination will result in a lower yield of the desired product. The use of an effective reducing agent, such as sodium dithionite, is crucial.[1]

  • Presence of Water: While some syntheses are carried out in aqueous media, a solventless approach for the amination of leucoquinizarin with certain amines has been shown to significantly improve yields from 30% to 70%.[1]

  • Oxidation of the Leuco Intermediate: The leuco form of 1,4-diaminoanthraquinone is susceptible to oxidation. It is important to control the re-oxidation step to obtain the final product.

Question: What are the common impurities I might encounter, and how can I minimize them?

Answer: Common impurities include unreacted starting materials, mono-amino substituted byproducts, and over-oxidized products.

  • 1-amino-4-hydroxyanthraquinone: This is a common byproduct resulting from incomplete amination. To minimize its formation, ensure an adequate excess of the aminating agent and sufficient reaction time.

  • Unreacted 1,4-dihydroxyanthraquinone: The presence of the starting material in the final product indicates an incomplete reaction. Confirm the reaction's completion via TLC before proceeding with workup.

  • Degradation Products: At elevated temperatures, side reactions can lead to the formation of various degradation products. Adhering to the recommended reaction temperature is crucial for minimizing these impurities.

Purification can be achieved through techniques such as column chromatography or recrystallization.[1][2]

Question: I'm observing a color change in my reaction mixture that is different from the expected blue. What could be the cause?

Answer: The color of the reaction mixture can provide clues about the reaction's progress and the presence of intermediates or byproducts.

  • Initial Yellow Color: The leucoquinizarin intermediate is a bright yellow solid.[1]

  • Violet Hues: The presence of phenolic material can sometimes impart a violet color.[2]

  • Brownish Tones: The formation of degradation byproducts at high temperatures can lead to a brownish discoloration of the reaction mixture.

Careful observation of the color changes throughout the reaction, in conjunction with analytical techniques like TLC, can help in monitoring the conversion to the desired blue product.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for a C.I. Disperse Blue dye based on an anthraquinone structure?

A1: A common route involves the synthesis of 1,4-diaminoanthraquinone (DAAQ) from 1,4-dihydroxyanthraquinone (quinizarin).[1][3] This is often achieved by first reducing quinizarin to its leuco form, followed by amination. The resulting DAAQ can then be further modified to produce a range of disperse dyes.

Q2: What are the key reaction parameters to control for optimizing the yield?

A2: The key parameters to control are reaction temperature, reaction time, the molar ratio of reactants, and the choice of solvent. For instance, a solventless reaction for the synthesis of a DAAQ derivative has been shown to be superior to the reaction in a basic aqueous medium.[1]

Q3: How can I purify the final C.I. Disperse Blue product?

A3: Purification methods for DAAQ and its derivatives include column chromatography on silica gel and recrystallization from solvents like ethanol.[1][2] The choice of purification method will depend on the specific properties of the synthesized dye and the nature of the impurities.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety procedures should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Some of the reagents used, such as organic solvents and amines, can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

The following table summarizes the impact of different synthetic conditions on the yield of a 1,4-diaminoanthraquinone derivative.

MethodSolventTemperatureReaction TimeYield (%)Reference
Amination of LeucoquinizarinSolventless80°C16 hours70[1]
Amination of LeucoquinizarinAqueous (Basic)Not specifiedNot specified30[1]

Experimental Protocols

Protocol 1: Synthesis of Leucoquinizarin

This protocol describes the reduction of 1,4-dihydroxyanthraquinone (quinizarin) to its leuco form.

Materials:

  • 1,4-dihydroxyanthraquinone (quinizarin)

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • Deionized water

  • Two-neck round-bottom flask

  • Reflux condenser

Procedure:

  • To a stirring solution of NaOH (2.5 equivalents) in deionized water in a two-neck round-bottom flask, add quinizarin (1.0 equivalent).

  • Equip the flask with a reflux condenser and heat the mixture under a nitrogen atmosphere.

  • Add sodium dithionite and continue heating at 90°C for 4 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash with deionized water.

  • Dry the product under vacuum to obtain leucoquinizarin as a bright yellow solid.[1]

Protocol 2: Synthesis of a 1,4-bis(alkylamino)anthracene-9,10-dione Derivative

This protocol outlines the amination of leucoquinizarin in a solventless system.

Materials:

  • Leucoquinizarin

  • Primary amine (e.g., 2-(2-(2-methoxyethoxy)ethoxy)ethanamine)

  • Sodium dithionite (Na₂S₂O₄)

  • Glass vial with a magnetic stirring bar

  • Nitrogen source

Procedure:

  • In a glass vial equipped with a magnetic stirring bar, combine leucoquinizarin (1 equivalent), the primary amine (10 equivalents), and Na₂S₂O₄.

  • Seal the vial and place it under a nitrogen atmosphere.

  • Stir the mixture at 80°C overnight.[1]

  • Cool the reaction mixture to room temperature and open the vial to the air, continuing to stir overnight to facilitate oxidation.[1]

  • Pour the reaction mixture into deionized water and extract the product with an organic solvent such as methyl ethyl ketone.

  • Wash the combined organic phases with an acidic solution and then with brine.

  • Dry the organic phase over a drying agent (e.g., MgSO₄) and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Synthesis_Pathway Quinizarin 1,4-Dihydroxyanthraquinone (Quinizarin) Leucoquinizarin Leucoquinizarin Quinizarin->Leucoquinizarin Reduction (e.g., Na₂S₂O₄, NaOH) DAAQ_Leuco Leuco-1,4-diaminoanthraquinone Leucoquinizarin->DAAQ_Leuco Amination (Primary Amine) DAAQ 1,4-Diaminoanthraquinone (DAAQ) DAAQ_Leuco->DAAQ Oxidation (e.g., Air) Disperse_Blue C.I. Disperse Blue A (Derivative) DAAQ->Disperse_Blue Further Derivatization

Caption: Synthesis pathway for C.I. Disperse Blue A derivatives.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Reagents Check Reagent Quality and Stoichiometry Complete->Check_Reagents Increase_Time_Temp->Start Reagents_OK Reagents OK Check_Reagents->Reagents_OK Yes Reagents_Bad Purify/Replace Reagents Check_Reagents->Reagents_Bad No Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Reagents_OK->Optimize_Purification Reagents_Bad->Start Final_Product Improved Yield/Purity Optimize_Purification->Final_Product

Caption: Troubleshooting workflow for synthesis optimization.

References

stability of C.I. Disperse Blue A in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C.I. Disperse Blue Dyes

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C.I. Disperse Blue dyes, particularly concerning their stability in various solvent systems.

Disclaimer: The designation "C.I. Disperse Blue A" is not a standard Colour Index name. This guide addresses common issues and principles applicable to anthraquinone-based C.I. Disperse Blue dyes. Researchers should always refer to the specifications of their particular dye.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of C.I. Disperse Blue dyes in a solvent system?

A1: The stability of disperse dyes is influenced by several factors. In aqueous dispersions, these include the quality of the dyestuff, the temperature and pH of the solution, the duration of the experiment, and the presence of any impurities or auxiliaries.[1][2][3] Changes in the crystalline state of the dye can also significantly impact its dispersion.[1][2] For organic solvent systems, key factors include solvent polarity, the dye's inherent solubility, temperature, and exposure to light, which can cause photochemical degradation.

Q2: My C.I. Disperse Blue solution appears to have particles crashing out. What is happening?

A2: You are likely observing either aggregation or flocculation. Aggregation is a reversible process where dye particles cluster together, which can often be redispersed by agitation or stirring.[2][3] Flocculation, however, is an irreversible process that results in larger, stable clumps of dye that will not redisperse and will lead to issues like color spotting and uneven dye application.[2][3] This can be caused by poor dye quality, improper pH, or high temperatures.[2][4]

Q3: Why is the color intensity of my dye solution decreasing over time?

A3: A decrease in color intensity can indicate degradation of the dye molecule. Anthraquinone-based dyes, like many Disperse Blues, can be susceptible to degradation under certain conditions. For instance, exposure to UV light in the presence of certain catalysts (like TiO₂) or oxidizing agents can lead to the breakdown of the chromophoric structure.[5][6][7]

Q4: Are C.I. Disperse Blue dyes soluble in water?

A4: No, disperse dyes are characterized by their very low solubility in water.[8] They are designed to be applied from a fine aqueous dispersion. For applications requiring a true solution, organic solvents are necessary.[9][10]

Q5: What is the difference between a dye and a pigment?

A5: The main difference lies in their solubility. Dyes are soluble in the application medium (e.g., organic solvents), providing transparent and vibrant colors.[10] Pigments are insoluble solid particles that are dispersed in a medium, typically resulting in an opaque color.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate or Sediment in Solution Flocculation due to incompatible solvent or pH.Verify the dye's solubility in the chosen solvent. For aqueous dispersions, ensure the pH is within the recommended range (often slightly acidic, around 5).[3] Consider adding a suitable dispersing agent.[4]
Aggregation of dye particles.Try gentle agitation or stirring to redisperse the particles. If this fails, it may be flocculation.[3]
Exceeded solubility limit.Ensure the dye concentration is not above its saturation point in the specific solvent at the working temperature.
Uneven Color or "Color Spotting" Poor dispersion stability.This is a common consequence of dye flocculation.[2][3] Prepare a fresh dispersion and consider using a high-quality dispersing agent. Test the dispersion stability using the protocols below.
Crystalline changes in the dye.The crystalline state of the dye can change during processing, affecting dispersion.[1][2] Ensure consistent preparation methods.
Fading or Loss of Color Photochemical degradation.Protect the solution from UV and prolonged light exposure. Store in amber vials or in the dark.
Chemical degradation.Ensure the solvent is free of oxidizing or reducing contaminants. Verify the chemical compatibility of the dye with other components in the solution.
Poor Solubility in Organic Solvent Incorrect solvent choice.Disperse dyes are soluble in many organic solvents, but the specific solubility varies.[9][10] Refer to solubility data (see Table 1) and test a range of solvents (e.g., acetone, ethanol, chloroform) to find the most suitable one.

Data Presentation

Table 1: Factors Influencing Dispersion Stability of Disperse Dyes

FactorEffect on Stability
Dye Quality Impurities in the raw dye can negatively affect the dispersion state.[2][3]
Crystallization Different crystalline forms of the dye have varying ease of dispersion.[1][2]
Temperature High temperatures can destabilize the dispersion.[2]
Time Prolonged processing times can lead to instability.[2]
pH Level A low pH value can cause instability in the dye dispersion.[2]
Additives Improper auxiliaries or the absence of a suitable dispersing agent can lead to aggregation or flocculation.[2][4]

Table 2: Solubility of a Representative Anthraquinone Dye (C.I. Disperse Blue 1)

SolventSolubilityReference
WaterVery slightly soluble (0.03 mg/L at 25°C)[8][12]
AcetoneSoluble[8][12]
EthanolSoluble (2 mg/mL)[8][12]
Ethylene Glycol Monomethyl Ether (Cellosolve)Soluble (30 mg/mL)[8][12]
BenzeneSlightly Soluble[8][12]
Linseed OilSlightly Soluble[8][12]

Experimental Protocols

Protocol 1: High-Temperature Dispersion Stability Test

This method assesses how well a disperse dye remains dispersed under high-temperature conditions, which are common in dyeing processes.

  • Objective: To observe the physical stability of a dye dispersion after heating under pressure.

  • Methodology:

    • Prepare a dye solution at a specified concentration (e.g., 10 g/L) in water.[13]

    • Pour the solution into a high-temperature dyeing apparatus.[14]

    • Heat the solution to 130°C under pressure (e.g., 0.18 MPa) and maintain for 30-60 minutes.[13][15]

    • After cooling, visually inspect the solution for any thickening or paste-like consistency.[14][15]

    • Slowly pour the solution through a standard filter paper (#2 filter paper is often cited).[3][13]

  • Interpretation of Results:

    • Good Stability: The solution filters quickly, and there are no visible colored spots or residue left on the filter paper.[13]

    • Poor Stability: The solution is thick, filters slowly, and leaves colored residue on the paper, indicating the dye has flocculated.[14][15]

Protocol 2: Filter Paper Diffusion Test

This is a simple method to quickly assess the diffusion and dispersion quality of a dye at room temperature.

  • Objective: To evaluate the diffusivity of dye particles on a porous medium.

  • Methodology:

    • Prepare a dye suspension by weighing 1g of dye and adding it to 100mL of 30°C water, then stir.[14][15]

    • Using a pipette, place 4-5 drops of the suspension onto a piece of filter paper.[14][15]

    • Allow the liquid to spread naturally without disturbance.

  • Interpretation of Results:

    • Good Diffusivity: The dye spreads out into a large, uniform circle.[14][15]

    • Poor Diffusivity: The dye particles remain concentrated in the center, with only the water wicking outwards, often forming fuzzy, layered circles. This suggests a need for a dispersing agent.[15]

Visualizations

experimental_workflow start_end start_end process process decision decision output output A Start: Select Solvent B Prepare Dye Solution (Varying Concentrations) A->B C Visual Inspection (24h, Ambient Temp) B->C D Precipitate? C->D E Spectroscopic Analysis (UV-Vis) D->E No I Solvent System Unstable (Re-evaluate) D->I Yes F Accelerated Stability Test (Heat/Light Exposure) E->F G Analyze Degradation (e.g., HPLC, LC-MS) F->G H Solvent System is Stable G->H

Caption: Experimental workflow for assessing dye stability in a new solvent system.

troubleshooting_pathway issue issue question question action action result result A Issue: Particles in Solution B Does it redisperse with agitation? A->B C Likely Aggregation B->C Yes D Likely Flocculation or Precipitation B->D No E Is concentration below solubility limit? D->E F Reduce Concentration E->F No G Check for Contaminants or Improper pH E->G Yes H Add/Change Dispersing Agent G->H

Caption: Troubleshooting pathway for particle formation in dye solutions.

References

Technical Support Center: Mitigating the Allergenic Potential of Disperse Blue Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the allergenic potential of Disperse Blue dyes, particularly Disperse Blue 106 and Disperse Blue 124.

Frequently Asked Questions (FAQs)

Q1: What are Disperse Blue dyes and why are they a concern?

A1: Disperse Blue dyes are synthetic colorants used extensively in the textile industry to dye synthetic fibers like polyester, acetate, and nylon. Certain Disperse Blue dyes, most notably Disperse Blue 106 (an anthraquinone dye) and Disperse Blue 124 (an azo dye), are well-documented skin sensitizers and common causes of allergic contact dermatitis. The small molecular size and lipophilic nature of these dyes allow them to leach from the fabric, penetrate the skin, and elicit an immune response in susceptible individuals.

Q2: What is the mechanism of allergic contact dermatitis to Disperse Blue dyes?

A2: Allergic contact dermatitis to Disperse Blue dyes is a Type IV delayed-type hypersensitivity reaction. The dye molecules act as haptens, which are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a skin protein. This hapten-protein complex is then recognized as foreign by antigen-presenting cells (APCs) in the skin, such as Langerhans cells. The APCs process the complex and present the haptenated peptide to naive T-cells in the draining lymph nodes, leading to the activation and proliferation of dye-specific T-cells. Upon subsequent exposure, these memory T-cells are reactivated, leading to an inflammatory response at the site of contact, characterized by erythema, itching, and blistering.

Q3: What are the primary mitigation strategies to reduce the allergenic potential of Disperse Blue dyes?

A3: The primary mitigation strategies focus on three main areas:

  • Chemical Modification: Altering the chemical structure of the dye to reduce its skin-sensitizing potential. This can involve modifying functional groups that are crucial for haptenization.

  • Encapsulation: Enclosing the dye molecules in a protective shell to prevent their direct contact with the skin.

  • Alternative Dyes and Processes: Utilizing non-allergenic or less allergenic dyes and exploring alternative dyeing methods that minimize dye leaching.

Q4: Are there any in vitro methods to assess the skin sensitization potential of new or modified dyes?

A4: Yes, several in vitro methods are available to assess the skin sensitization potential of chemicals, which can be applied to textile dyes. These assays are designed to evaluate key events in the adverse outcome pathway for skin sensitization. Examples include the Direct Peptide Reactivity Assay (DPRA) to assess haptenation potential, the KeratinoSens™ assay to measure keratinocyte activation, and the h-CLAT (human Cell Line Activation Test) to evaluate dendritic cell activation.

Troubleshooting Guides

Troubleshooting Inconsistent Results in Allergenicity Testing
Problem Potential Cause Recommended Solution
High variability in in vitro sensitization assay results.Cell line instability or contamination.Regularly perform cell line authentication and mycoplasma testing. Maintain a consistent cell culture passage number for experiments.
Inconsistent dye sample preparation.Ensure complete solubilization of the dye. Use a consistent solvent and concentration for all experiments. Prepare fresh solutions for each experiment.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Poor correlation between in vitro and in vivo (e.g., LLNA) data.Differences in metabolic activation.Consider incorporating a metabolic activation system (e.g., S9 fraction) into the in vitro assay if the dye requires metabolic activation to become a sensitizer.
Vehicle effects.Use the same vehicle for both in vitro and in vivo studies whenever possible. Evaluate the potential for the vehicle itself to cause irritation or sensitization.
Troubleshooting Poor Encapsulation Efficiency
Problem Potential Cause Recommended Solution
Low dye encapsulation efficiency.Incompatible core (dye) and shell materials.Screen different shell materials for their compatibility with the dye. Modify the surface of the dye particles to improve affinity for the shell material.
Inappropriate encapsulation method.Optimize the parameters of the chosen encapsulation method (e.g., stirring speed, temperature, pH). Explore alternative encapsulation techniques (e.g., interfacial polymerization, coacervation).
Irregular or broken microcapsules.Inadequate cross-linking of the shell material.Optimize the concentration of the cross-linking agent and the reaction time.
Excessive mechanical stress during processing.Reduce stirring speed or use a more gentle mixing method.

Experimental Protocols

Protocol 1: In Vitro Assessment of Skin Sensitization Potential using the Direct Peptide Reactivity Assay (DPRA)

Objective: To quantify the peptide reactivity of a Disperse Blue dye as an indicator of its haptenation potential.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test dye in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of cysteine- and lysine-containing synthetic peptides in an appropriate buffer.

  • Incubation:

    • Mix the dye solution with each peptide solution at a defined molar ratio.

    • Incubate the mixture at a controlled temperature for a specified time to allow for potential reaction.

  • Analysis:

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Quantify the remaining concentration of the unreacted peptides by comparing the peak areas to a control sample (peptide solution without the dye).

  • Data Interpretation:

    • Calculate the percentage of peptide depletion for both cysteine and lysine.

    • Classify the sensitization potential of the dye based on the average peptide depletion according to established prediction models.

Protocol 2: Microencapsulation of Disperse Blue 124 by Coacervation

Objective: To encapsulate Disperse Blue 124 to minimize its release from textiles.

Methodology:

  • Preparation of the Core Material:

    • Disperse a fine powder of Disperse Blue 124 in an aqueous solution containing a dispersing agent.

  • Formation of the Shell:

    • Prepare an aqueous solution of a shell-forming polymer (e.g., gelatin).

    • Add the dye dispersion to the polymer solution with continuous stirring.

    • Induce coacervation by adjusting the pH or adding a coacervating agent (e.g., gum acacia), leading to the deposition of the polymer around the dye particles.

  • Cross-linking:

    • Add a cross-linking agent (e.g., glutaraldehyde) to harden the polymer shell and improve the stability of the microcapsules.

  • Washing and Drying:

    • Wash the microcapsules to remove any unreacted materials.

    • Dry the microcapsules using a suitable method, such as spray drying.

  • Characterization:

    • Analyze the morphology and size of the microcapsules using Scanning Electron Microscopy (SEM).

    • Determine the encapsulation efficiency by quantifying the amount of encapsulated dye.

Quantitative Data Summary

The following table summarizes data on the sensitization potential of common Disperse Blue dyes from in vitro and in vivo studies.

Dye Assay Result Classification Reference
Disperse Blue 106Loose-fit Co-culture-based Sensitization Assay (LCSA)Strong irritant and extreme sensitizerExtreme Sensitizer
Disperse Blue 124Loose-fit Co-culture-based Sensitization Assay (LCSA)Strong irritant and extreme sensitizerExtreme Sensitizer
Disperse Blue 1Loose-fit Co-culture-based Sensitization Assay (LCSA)Weak irritant, no sensitizing potentialNon-sensitizer
Disperse Blue 106Local Lymph Node Assay (LLNA) - Retrospective human data82.5% of 40 dye-positive patients reacted positivelyFrequent Allergen
Disperse Blue 124Local Lymph Node Assay (LLNA) - Retrospective human data80% of 40 dye-positive patients reacted positivelyFrequent Allergen

Visualizations

Signaling Pathway for Allergic Contact Dermatitis to Disperse Blue Dyes

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis cluster_lymph Lymph Node cluster_reexposure Re-exposure in Skin DB Disperse Blue Dye (Hapten) HPC Hapten-Protein Complex DB->HPC Haptenation SP Skin Protein SP->HPC LC Langerhans Cell (APC) HPC->LC Uptake & Processing KC Keratinocytes LC->KC IL-1β, TNF-α T_naive Naive T-Cell LC->T_naive Antigen Presentation Inflammation Inflammatory Response (Dermatitis) KC->Inflammation Pro-inflammatory Cytokines T_activated Activated T-Cell T_naive->T_activated Activation & Proliferation T_memory Memory T-Cell T_activated->T_memory HPC2 Hapten-Protein Complex T_memory2 Memory T-Cell HPC2->T_memory2 Recognition T_memory2->Inflammation Cytokine Release

Caption: Signaling pathway of allergic contact dermatitis induced by Disperse Blue dyes.

Experimental Workflow for Assessing Mitigation Strategies

Mitigation_Workflow start Start: Allergenic Disperse Blue Dye mitigation Apply Mitigation Strategy start->mitigation chem_mod Chemical Modification mitigation->chem_mod encap Microencapsulation mitigation->encap enz_deg Enzymatic Degradation mitigation->enz_deg assessment Assess Allergenic Potential chem_mod->assessment encap->assessment enz_deg->assessment in_vitro In Vitro Assays (e.g., DPRA, h-CLAT) assessment->in_vitro in_vivo In Vivo Assays (e.g., LLNA) assessment->in_vivo analysis Data Analysis & Comparison in_vitro->analysis in_vivo->analysis analysis->mitigation No end End: Reduced Allergenic Potential Dye/Textile analysis->end Significant Reduction? no No yes Yes

Caption: Experimental workflow for the development and assessment of mitigation strategies.

Validation & Comparative

A Comparative Analysis of C.I. Disperse Blue 106 and C.I. Disperse Blue 79: Performance and Properties

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic textiles, the selection of appropriate dyes is paramount to achieving desired coloration, durability, and safety. This guide provides a detailed comparison of two significant azo dyes: C.I. Disperse Blue 106 and C.I. Disperse Blue 79. This analysis is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of the performance characteristics of these colorants.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their behavior in various applications. Both dyes belong to the azo class of colorants, yet their structural differences, as outlined in the table below, lead to distinct performance profiles.

PropertyC.I. Disperse Blue 106C.I. Disperse Blue 79
C.I. Name Disperse Blue 106Disperse Blue 79
CAS Number 12223-01-7[1][2][3]12239-34-8[4]
Molecular Formula C₁₄H₁₇N₅O₃S[1][5]C₂₄H₂₇BrN₆O₁₀[4]
Molecular Weight 335.38 g/mol [3][6]639.4 g/mol [4]
Chemical Class Single Azo[1]Azo
Color Red-light blue[1]Not specified
Solubility Insoluble in water, soluble in organic solvents like acetone and ethanol.[2]Not specified

Performance Comparison

The practical utility of a disperse dye is determined by its fastness properties and its dyeing performance on synthetic fibers, primarily polyester and acetate.

Performance ParameterC.I. Disperse Blue 106C.I. Disperse Blue 79
Primary Applications Dyeing and printing of polyester and blended fabrics.[5]Production of navy and black shades for polyesters.[7]
Lightfastness Good lightfastness properties.[2]Good fastness to light.[7]
Wash Fastness Good wash fastness properties.[2]Good fastness to washing.[7]
Sublimation Fastness Not specifiedGood fastness to sublimation.[7]

Allergenic Potential

A critical consideration in the selection of textile dyes is their potential to cause skin sensitization. C.I. Disperse Blue 106 is a well-documented contact allergen.

C.I. Disperse Blue 106 is recognized as a significant cause of textile dermatitis.[8][9][10] It is frequently included in standard patch test series for diagnosing textile dye allergies.[8] Allergic reactions can manifest as contact dermatitis in areas of close contact with dyed garments, particularly those made of 100% acetate and 100% polyester.[9][11][12]

Information regarding the specific allergenic potential of C.I. Disperse Blue 79 was not as prevalent in the reviewed literature, suggesting it may be of lesser clinical significance in this regard compared to Disperse Blue 106.

Experimental Protocols

The following are generalized experimental protocols for assessing the key performance indicators of disperse dyes.

Determination of Fastness Properties

1. Lightfastness (ISO 105-B02):

  • Principle: Dyed textile specimens are exposed to artificial light under specified conditions, alongside a set of blue wool references. The change in color of the specimen is assessed by comparison with the references.

  • Apparatus: Xenon arc lamp fading apparatus.

  • Procedure:

    • Prepare specimens of the dyed fabric.

    • Mount the specimens and blue wool references in sample holders.

    • Expose the samples in the xenon arc lamp apparatus under controlled conditions of temperature and humidity.

    • Periodically inspect the specimens and compare the fading to that of the blue wool references.

    • The lightfastness is rated on a scale of 1 (very poor) to 8 (excellent).

2. Wash Fastness (ISO 105-C06):

  • Principle: A specimen of the dyed textile in contact with specified adjacent fabrics is laundered under specified conditions. The change in color of the specimen and the staining of the adjacent fabrics are assessed.

  • Apparatus: Launder-Ometer or similar apparatus.

  • Procedure:

    • Prepare a composite specimen by stitching the dyed fabric between two undyed adjacent fabrics (e.g., cotton and polyester).

    • Place the composite specimen in a stainless-steel container with a specified washing solution and stainless-steel balls.

    • Agitate the container in the Launder-Ometer at a specified temperature and for a specified time.

    • Rinse and dry the specimen.

    • Assess the change in color of the dyed specimen and the degree of staining on the adjacent fabrics using grey scales.

3. Sublimation Fastness (ISO 105-P01):

  • Principle: A dyed specimen is heated under controlled conditions of temperature, pressure, and time, in contact with an undyed fabric. The change in color of the specimen and the staining of the undyed fabric are assessed.

  • Apparatus: Heat press.

  • Procedure:

    • Place the dyed specimen between two pieces of a specified undyed fabric.

    • Place the composite specimen in a heat press at the specified temperature and pressure for a set duration.

    • Remove the specimen and allow it to cool.

    • Assess the change in color of the dyed specimen and the degree of staining on the undyed fabric using grey scales.

Comparative Logic Flow

G Comparative Assessment of Disperse Dyes cluster_B cluster_C A Dye Selection: C.I. Disperse Blue 106 vs. C.I. Disperse Blue 79 B Chemical & Physical Property Analysis A->B C Performance Evaluation A->C D Safety Assessment (Allergenic Potential) A->D B1 Molecular Structure B->B1 B2 Molecular Weight B->B2 B3 Solubility B->B3 C1 Lightfastness C->C1 C2 Wash Fastness C->C2 C3 Sublimation Fastness C->C3

Caption: Logical workflow for the comparative evaluation of disperse dyes.

References

A Comparative Analysis of Azo vs. Anthraquinone Disperse Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds is paramount. In the realm of synthetic dyes, azo and anthraquinone disperse dyes represent two of the most significant classes, each with a distinct profile of performance, cost-effectiveness, and environmental impact. This guide provides an objective comparison of their key characteristics, supported by experimental data and detailed protocols, to aid in informed decision-making.

Executive Summary

Azo and anthraquinone disperse dyes are the workhorses of the textile industry, particularly for dyeing hydrophobic fibers like polyester. Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, are known for their high molar extinction coefficients, leading to strong, vibrant colors and cost-effectiveness. Anthraquinone dyes, based on the 9,10-anthraquinone scaffold, are lauded for their exceptional light fastness and brilliant, clear shades, particularly in the blue and red regions. However, they typically exhibit lower color strength compared to their azo counterparts. The choice between these two classes of dyes often involves a trade-off between tinctorial strength, fastness properties, and economic considerations.

Performance Comparison: A Tabular Analysis

The following tables summarize the key performance differences between azo and anthraquinone disperse dyes based on available experimental data.

PropertyAzo Disperse DyesAnthraquinone Disperse DyesKey Considerations
Color Strength High to Very HighModerate to HighAzo dyes generally provide more color for the same amount of dye, making them more economical.
Color Range Wide (Yellows, Oranges, Reds, Blues, Blacks)More limited (Brilliant Reds, Blues, Violets)Azo dyes offer a broader palette of shades.
Light Fastness Moderate to GoodGood to ExcellentAnthraquinone dyes are generally superior in resisting fading upon exposure to light.
Wash Fastness Good to ExcellentGood to ExcellentBoth classes can exhibit high wash fastness, depending on the specific dye structure and dyeing process.
Sublimation Fastness Varies widely (Low to High)Generally Good to ExcellentAnthraquinone dyes often show better resistance to color change and staining at high temperatures.
Cost Generally LowerGenerally HigherThe simpler synthesis of many azo dyes contributes to their lower cost.
Quantitative Performance Data
Dye ClassSpecific Dye ExampleMolar Extinction Coefficient (L mol⁻¹ cm⁻¹)Light Fastness (Blue Wool Scale)Wash Fastness (Grey Scale - Staining)Sublimation Fastness (Grey Scale - Staining)
AzoC.I. Disperse Blue 33772,000[1]6-74-54-5
AzoC.I. Disperse Blue 79--44
AnthraquinoneTypical Blue Anthraquinone~20,000[1]7-84-54-5
AnthraquinoneC.I. Disperse Blue 56--3-42-3

Note: Fastness ratings are on a scale of 1 to 5 for wash and sublimation fastness (5 being the best) and 1 to 8 for light fastness (8 being the best). The data is compiled from various sources and direct comparison should be made with caution as testing conditions can vary.

Experimental Protocols

To ensure accurate and reproducible comparative analysis of disperse dyes, standardized experimental protocols are crucial. Below are detailed methodologies for key performance tests.

Dyeing Procedure for Polyester Fabric (High-Temperature Method)
  • Preparation of the Dyebath:

    • Accurately weigh the disperse dye (e.g., 1% on weight of fabric).

    • Prepare a dispersion of the dye with a small amount of a dispersing agent and water.

    • Add the dispersion to the dyebath containing water.

    • Add a wetting agent and a pH buffer (e.g., acetic acid) to maintain a pH of 4.5-5.5.

    • The material-to-liquor ratio should be kept constant (e.g., 1:20).

  • Dyeing Process:

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C.

    • Rinse the dyed fabric with hot and then cold water.

  • Reduction Clearing:

    • Prepare a bath with sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L).

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and cold water and then dry.

Fastness Testing
  • Light Fastness (ISO 105-B02):

    • A specimen of the dyed fabric is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.

    • Simultaneously, a set of eight standard blue wool references with known light fastness (rated 1 to 8) are exposed.

    • The light fastness of the specimen is assessed by comparing the change in its color with the changes in the blue wool references. The rating is the number of the blue wool standard that shows a similar degree of fading.

  • Wash Fastness (ISO 105-C06):

    • A specimen of the dyed fabric is stitched between two undyed fabrics (one of the same fiber and one of a different specified fiber).

    • The composite specimen is then washed in a standardized soap or detergent solution under specified conditions of temperature, time, and mechanical agitation.

    • After washing and drying, the change in color of the dyed specimen and the degree of staining on the undyed adjacent fabrics are assessed using the Grey Scale for Color Change and the Grey Scale for Staining, respectively. The ratings are from 1 (poor) to 5 (excellent).

  • Sublimation Fastness (ISO 105-P01):

    • A specimen of the dyed fabric is placed in contact with an undyed fabric.

    • The composite specimen is subjected to a specific temperature (e.g., 180°C, 210°C) for a set time (e.g., 30 seconds) in a heat press.

    • The change in color of the dyed specimen and the degree of staining on the undyed fabric are assessed using the respective Grey Scales.

Visualizing Key Processes and Concepts

Chemical Structures

G cluster_azo Azo Disperse Dye (General Structure) cluster_anthraquinone Anthraquinone Disperse Dye (General Structure) azo_structure azo_structure anthraquinone_structure anthraquinone_structure

Caption: General chemical structures of azo and anthraquinone disperse dyes.

Synthesis Pathways

G cluster_azo Azo Dye Synthesis cluster_anthraquinone Anthraquinone Dye Synthesis A Aromatic Amine B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C E Azo Dye C->E D Coupling Component (Phenol or Amine) D->E F Anthraquinone G Sulfonation/Nitration F->G H Substituted Anthraquinone G->H I Nucleophilic Substitution (e.g., Amination) H->I J Anthraquinone Dye I->J

Caption: Simplified synthesis pathways for azo and anthraquinone dyes.

Experimental Workflow for Comparative Analysis

G cluster_workflow Comparative Dyeing and Fastness Testing Workflow start Select Azo and Anthraquinone Dyes dyeing Dye Polyester Fabric (Identical Conditions) start->dyeing reduction Reduction Clearing dyeing->reduction drying Drying reduction->drying specimen_prep Prepare Specimens for Fastness Tests drying->specimen_prep light_fastness Light Fastness Test (ISO 105-B02) specimen_prep->light_fastness wash_fastness Wash Fastness Test (ISO 105-C06) specimen_prep->wash_fastness sublimation_fastness Sublimation Fastness Test (ISO 105-P01) specimen_prep->sublimation_fastness analysis Analyze and Compare Fastness Ratings light_fastness->analysis wash_fastness->analysis sublimation_fastness->analysis end Conclusion analysis->end

Caption: Experimental workflow for comparing dye performance.

Environmental and Toxicological Considerations

A significant concern with some azo dyes is their potential to break down under reductive conditions to form aromatic amines, some of which are known or suspected carcinogens. This has led to regulations restricting the use of certain azo dyes in consumer goods. Anthraquinone dyes are generally not associated with this specific hazard, but their synthesis can involve harsh chemicals. Both classes of dyes contribute to wastewater pollution from dyeing processes, necessitating effective effluent treatment.

Toxicological Concern of Azo Dyes

G cluster_toxicology Potential Toxicological Pathway of Certain Azo Dyes azo_dye Azo Dye (-N=N-) reductive_cleavage Reductive Cleavage (e.g., by skin bacteria, liver enzymes) azo_dye->reductive_cleavage aromatic_amines Aromatic Amines reductive_cleavage->aromatic_amines carcinogenic Potential Carcinogenic and Mutagenic Effects aromatic_amines->carcinogenic

Caption: Reductive cleavage of certain azo dyes can release harmful aromatic amines.

Conclusion

The selection between azo and anthraquinone disperse dyes is a nuanced decision that depends on the specific application and desired properties. Azo dyes offer a broad color palette and high tinctorial strength at a lower cost, making them a versatile choice for a wide range of applications. Anthraquinone dyes, while generally more expensive and with a more limited color range, provide superior light fastness and brilliant shades that are difficult to achieve with azo dyes. For applications requiring exceptional longevity and resistance to fading, anthraquinones are often the preferred choice. Researchers and product developers must weigh these performance characteristics, alongside economic and environmental factors, to select the optimal dye for their needs.

References

Performance of C.I. Disperse Blue Dyes on Synthetic Fibers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of selected C.I. Disperse Blue dyes on various synthetic fibers, including polyester, nylon, and cellulose acetate. The information is intended for researchers, scientists, and professionals in the field of dye chemistry and textile science. This document outlines the performance characteristics of key disperse blue dyes and an alternative red dye, supported by experimental data and standardized testing protocols.

Overview of Selected Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers. They are applied from a fine aqueous dispersion. The performance of these dyes can vary significantly depending on their chemical structure and the type of synthetic fiber being dyed. This guide focuses on the following representative disperse dyes:

  • C.I. Disperse Blue 56: An anthraquinone dye known for its bright blue shade and good light fastness. It is widely used for dyeing polyester and its blends.[1][2][3][4]

  • C.I. Disperse Blue 79: An azo dye that provides a navy blue shade and is suitable for high-temperature dyeing methods.[5][6]

  • C.I. Disperse Blue 165: A high-performance azo dye known for its high color strength and good overall fastness properties on polyester.[7][8][9][10]

  • C.I. Disperse Red 60 (Alternative): An anthraquinone dye used as a comparison to provide a broader context of disperse dye performance. It is known for its bright bluish-red shade and good light fastness on polyester.[11][12]

Comparative Performance Data

The performance of these dyes on polyester, nylon, and cellulose acetate is summarized in the tables below. The data is based on standardized test methods, with fastness properties rated on a scale of 1 to 5 (or 1-8 for light fastness), where a higher number indicates better performance.

Table 1: Fastness Properties of Selected Disperse Dyes on Polyester

DyeChemical ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
C.I. Disperse Blue 56 Anthraquinone7[3]4-5[3]3-4[3]
C.I. Disperse Blue 79 Azo6-7[5]5[5]5[5]
C.I. Disperse Blue 165 AzoGood[7][10]Good[7][10]Better[7]
C.I. Disperse Red 60 Anthraquinone7[13]4-5[13]2-3[13]

Table 2: Fastness Properties of Selected Disperse Dyes on Nylon

DyeLight FastnessWash FastnessSublimation Fastness
C.I. Disperse Blue 56 GoodModerateData Not Available
C.I. Disperse Blue 79 Data Not AvailableData Not AvailableData Not Available
C.I. Disperse Blue 165 Poor[14]Not Recommended[7][10]Not Recommended[7][10]
C.I. Disperse Red 60 Data Not AvailableData Not AvailableData Not Available

Table 3: Fastness Properties of Selected Disperse Dyes on Cellulose Acetate

DyeLight FastnessWash FastnessSublimation Fastness
C.I. Disperse Blue 56 GoodGoodData Not Available
C.I. Disperse Blue 79 Not Recommended[6]Not Recommended[6]Not Recommended[6]
C.I. Disperse Blue 165 Not Recommended[7][9]Not Recommended[7][9]Not Recommended[7][9]
C.I. Disperse Red 60 GoodGoodData Not Available

Note: "Data Not Available" indicates that specific quantitative data was not found in the surveyed literature. The performance of disperse dyes can be influenced by dyeing conditions and the specific substrate.

Experimental Protocols

The following are summaries of the standardized test methods used to evaluate the performance of the disperse dyes.

Colorfastness to Washing (AATCC Test Method 61)

This accelerated test simulates the effect of five home launderings.[15][16]

  • Apparatus: Launder-Ometer or similar device, stainless steel canisters, stainless steel balls for abrasion.[17]

  • Procedure:

    • A fabric specimen is attached to a multifiber test fabric.

    • The specimen is placed in a stainless steel canister with a specified detergent solution and stainless steel balls.[16]

    • The canister is placed in a launder-ometer and rotated at a controlled temperature (e.g., 49°C for Test No. 2A) for 45 minutes.[17]

    • After the cycle, the specimen is rinsed, dried, and conditioned.[17]

  • Evaluation: The color change of the specimen and the staining of the multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[15]

Colorfastness to Light (AATCC Test Method 16.3)

This method assesses the resistance of a textile's color to fading when exposed to a xenon-arc lamp, which simulates natural sunlight.

  • Apparatus: Xenon-arc lamp apparatus (fadometer), AATCC Blue Wool Lightfastness Standards.

  • Procedure:

    • A test specimen is exposed to the light from the xenon-arc lamp under controlled conditions of temperature and humidity.

    • A portion of the specimen is shielded from the light to serve as a reference.

    • Simultaneously, AATCC Blue Wool Lightfastness Standards are exposed.

  • Evaluation: The change in color of the exposed portion of the specimen is compared to the unexposed portion and rated using the Gray Scale for Color Change. The lightfastness is rated by comparing the fading of the specimen to that of the Blue Wool standards.[18]

Colorfastness to Sublimation (ISO 105-X11)

This test determines the resistance of a colorant to sublimation and heat during processes like hot pressing or storage at elevated temperatures.[19][20][21]

  • Apparatus: A heating device with two parallel plates capable of maintaining a specific temperature and applying a defined pressure.[22]

  • Procedure:

    • A dyed specimen is placed between two undyed adjacent fabrics (one of the same fiber and one of a different specified fiber).

    • The composite specimen is placed in the heating device at a specified temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a set time (e.g., 30 seconds).

  • Evaluation: The change in color of the original specimen and the staining of the adjacent fabrics are assessed using the respective Gray Scales.[19]

Visualizations

Experimental Workflow for Dye Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_eval Evaluation Dyeing Dyeing of Synthetic Fiber Scouring Scouring & Rinsing Dyeing->Scouring Drying Drying & Conditioning Scouring->Drying Wash Wash Fastness (AATCC 61) Drying->Wash Test Specimen Light Light Fastness (AATCC 16) Drying->Light Test Specimen Sublimation Sublimation Fastness (ISO 105-X11) Drying->Sublimation Test Specimen K_S Color Yield (K/S) Measurement Drying->K_S GrayScale Gray Scale Assessment (Color Change & Staining) Wash->GrayScale Light->GrayScale Sublimation->GrayScale Report Reporting of Results GrayScale->Report K_S->Report

Figure 1. Experimental workflow for evaluating disperse dye performance.
Factors Influencing Dyeing Performance

G cluster_dye Dye Characteristics cluster_fiber Fiber Characteristics cluster_process Process Conditions Dye Disperse Dye Properties MolecularSize Molecular Size Dye->MolecularSize Solubility Solubility Dye->Solubility ChemicalClass Chemical Class (Azo, Anthraquinone) Dye->ChemicalClass Fiber Synthetic Fiber Properties Tg Glass Transition Temp. (Tg) Fiber->Tg Morphology Fiber Morphology Fiber->Morphology Hydrophobicity Hydrophobicity Fiber->Hydrophobicity Process Dyeing Process Parameters Temperature Temperature Process->Temperature Time Time Process->Time pH pH Process->pH Auxiliaries Auxiliaries (Carriers, Dispersants) Process->Auxiliaries Performance Overall Dyeing Performance MolecularSize->Performance Solubility->Performance ChemicalClass->Performance Tg->Performance Morphology->Performance Hydrophobicity->Performance Temperature->Performance Time->Performance pH->Performance Auxiliaries->Performance

Figure 2. Logical relationship of factors affecting dyeing performance.

References

A Comparative Guide to the Quantification of C.I. Disperse Blue A: HPLC vs. TLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the quantitative analysis of C.I. Disperse Blue A. For the purpose of this guide, C.I. Disperse Blue 1 (C.I. 64500), an anthraquinone dye, is used as a representative for "Disperse Blue A," a term that can be ambiguous. This document outlines detailed experimental protocols and presents a comparative analysis of their performance to aid researchers in selecting the most suitable method for their analytical needs.

Introduction to C.I. Disperse Blue A Quantification

C.I. Disperse Blue A, represented here by C.I. Disperse Blue 1, is a synthetic dye with low water solubility, primarily used for coloring polyester and other synthetic fibers. Accurate quantification of this dye is crucial for quality control in manufacturing, environmental monitoring, and safety assessment of consumer products. The selection of an appropriate analytical method is paramount for achieving reliable and reproducible results. This guide focuses on a validated HPLC method as the primary analytical technique and compares it with a semi-quantitative TLC method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the determination of C.I. Disperse Blue 1.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical Column: Ultra C18 (or equivalent reversed-phase C18 column)

  • Data Acquisition and Processing Software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate

  • Deionized Water

  • C.I. Disperse Blue 1 standard

  • Methanol (for sample preparation)

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : 10 mmol/L Ammonium Acetate solution (45:55, v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 615 nm

  • Injection Volume: 5 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve C.I. Disperse Blue 1 standard in methanol to prepare a stock solution of a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2.4 - 48 µg/mL).[1]

  • Sample Preparation: Extract the dye from the sample matrix using a suitable solvent (e.g., methanol or pyridine-water mixture).[1] Filter the extract through a 0.45 µm syringe filter before injection.

Thin-Layer Chromatography (TLC) Method

This is a general method for the separation of disperse dyes and can be adapted for semi-quantitative analysis of C.I. Disperse Blue 1.

Instrumentation:

  • TLC plates (Silica gel 60 F254)

  • Developing Chamber

  • Spotting Capillaries or Automatic Sampler

  • UV lamp for visualization

  • Densitometer for quantitative analysis (optional)

Reagents and Materials:

  • TLC Plates: Silica gel 60 F254

  • Mobile Phase (Eluent): A suitable solvent system needs to be developed. A common starting point for disperse dyes is a mixture of a non-polar and a moderately polar solvent, such as Toluene : Acetone (80:20, v/v).

  • C.I. Disperse Blue 1 standard

  • Methanol (for sample and standard preparation)

Procedure:

  • Standard and Sample Preparation: Prepare a standard solution of C.I. Disperse Blue 1 in methanol. Prepare the sample extract as described in the HPLC method.

  • Spotting: Using a capillary tube, apply small spots of the standard and sample solutions onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp. C.I. Disperse Blue 1 will appear as a distinct spot.

  • Analysis: The retention factor (Rf) value of the spot is calculated and compared with the standard. For semi-quantitative analysis, the size and intensity of the sample spot are compared to those of the standard spots. For more accurate quantification, a densitometer can be used to measure the absorbance of the spots.

Performance Comparison

ParameterHPLC MethodTLC Method
Principle High-pressure separation on a packed columnSeparation on a thin layer of adsorbent material
Quantification Highly quantitativeSemi-quantitative (visual), quantitative with a densitometer
Sensitivity High (LOD: 0.52 ng/mL, LOQ: 1.6 ng/mL for Disperse Blue 1)[1]Lower, dependent on visualization method
Resolution Excellent separation of complex mixturesLower resolution, potential for overlapping spots
Analysis Time Typically 10-30 minutes per sampleCan be faster for multiple samples run in parallel
Solvent Consumption Higher per sampleLower per sample
Cost High initial instrument cost, moderate running costsLow initial cost, very low running costs
Reproducibility HighModerate, operator dependent

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard B Dissolve in Methanol (Stock) A->B C Prepare Calibration Standards B->C F Inject into HPLC C->F K Construct Calibration Curve C->K D Extract Sample E Filter Extract D->E E->F G Separation on C18 Column F->G H Detection (DAD/UV) G->H I Generate Chromatogram H->I J Integrate Peak Area I->J L Quantify Concentration J->L K->L Method_Selection Start Start: Need to quantify C.I. Disperse Blue A Decision1 High Accuracy & Reproducibility Required? Start->Decision1 Decision2 Limited Budget & High Throughput Screening? Decision1->Decision2 No HPLC HPLC Method Decision1->HPLC Yes Decision2->HPLC No TLC TLC Method Decision2->TLC Yes End_HPLC Result: Precise & Accurate Quantification HPLC->End_HPLC End_TLC Result: Semi-Quantitative Screening TLC->End_TLC

References

A Comparative Guide to the Toxicological Effects of Disperse Blue Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of several Disperse Blue dyes, a class of synthetic colorants commonly used in the textile industry. Understanding the potential adverse effects of these dyes is crucial for risk assessment, development of safer alternatives, and ensuring occupational and consumer safety. This document summarizes key toxicological endpoints, including cytotoxicity, genotoxicity, carcinogenicity, and allergic potential, supported by available experimental data. Detailed methodologies for key toxicological assays are also provided to aid in the interpretation and replication of these studies.

Comparative Toxicological Data of Disperse Blue Dyes

The following tables summarize the available quantitative and qualitative toxicological data for a selection of Disperse Blue dyes. It is important to note that direct comparison of all dyes across all endpoints is challenging due to variations in study designs and the availability of public data.

DyeAcute Toxicity (LD50)Cytotoxicity (IC50)Genotoxicity/MutagenicityCarcinogenicityAllergic Sensitization (Patch Test)
Disperse Blue 1 Oral (rat): 1.2 to >6.3 g/kg bw[1]Significant cell toxicity observed, but specific IC50 not reported[2]Weakly mutagenic in Salmonella typhimurium[3]Reasonably anticipated to be a human carcinogen; caused urinary bladder tumors in rats[3]Moderate sensitizer[4]
Disperse Blue 79:1 Data not availableNo significant cell toxicity observed in one study[2]Data not availableData not availableData not available
Disperse Blue 106 Data not availableData not availableData not availableData not availableFrequent cause of allergic contact dermatitis; prevalence of 4.8% in one study of patients with suspected textile dye allergy[5]
Disperse Blue 124 Data not availableSignificant cell toxicity observed, but specific IC50 not reported[2]Data not availableData not availableFrequent cause of allergic contact dermatitis; prevalence of 2.5% to 11.2% in various studies[6]
Disperse Blue 291 Data not availableNo significant cell toxicity observed in one study[2]Genotoxic and mutagenic in human hepatic cell line (HepG2) at concentrations from 400 µg/mlData not availableData not available
Disperse Blue 373 Data not availableData not availableConsidered a major mutagenData not availableData not available

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are generalized and may require optimization based on the specific dye and cell line being tested.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the Disperse Blue dye. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each dye concentration relative to the untreated control. The IC50 value (the concentration of the dye that inhibits 50% of cell viability) can be determined by plotting cell viability against dye concentration.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis or "Comet" assay is a sensitive method for detecting DNA damage at the level of individual cells.

Protocol:

  • Cell Preparation: After treating cells with the Disperse Blue dye, harvest them and resuspend in a low-melting-point agarose.

  • Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose. Allow the gel to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Salmonella/Microsome (Ames) Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Protocol:

  • Strain Selection: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-).

  • Metabolic Activation (Optional): To mimic mammalian metabolism, the dye can be pre-incubated with a liver extract (S9 fraction).

  • Exposure: Mix the bacterial strain, the test dye (at various concentrations), and a small amount of histidine with molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Patch Testing for Allergic Contact Dermatitis

Patch testing is the standard method for diagnosing allergic contact dermatitis.

Protocol:

  • Allergen Preparation: The Disperse Blue dye is prepared in a suitable vehicle (e.g., petrolatum) at a non-irritating concentration.

  • Application: A small amount of the prepared allergen is applied to a patch, which is then affixed to the patient's back.

  • Occlusion: The patch is left in place for 48 hours, during which time the patient should avoid getting their back wet.

  • Reading: The patch is removed at 48 hours, and an initial reading is taken. A second reading is typically performed at 72 or 96 hours.

  • Interpretation: A positive reaction is indicated by erythema, edema, papules, or vesicles at the application site. The strength of the reaction is graded based on its intensity.

Visualizing Toxicological Pathways and Workflows

The following diagrams illustrate key concepts related to the toxicology of Disperse Blue dyes.

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis cluster_lymph Lymph Node Hapten Disperse Blue Dye (Hapten) Protein Skin Protein Hapten->Protein Covalent Binding HaptenProtein Hapten-Protein Complex Protein->HaptenProtein Langerhans Langerhans Cell (Antigen Presenting Cell) HaptenProtein->Langerhans Uptake Keratinocyte Keratinocyte Keratinocyte->Langerhans Danger Signals (e.g., IL-1β) TCell Naive T-Cell Langerhans->TCell Migration & Presentation ActivatedTCell Activated Memory T-Cell TCell->ActivatedTCell Activation & Proliferation ActivatedTCell->Hapten Elicitation Phase (Subsequent Exposure)

Caption: Simplified signaling pathway of allergic contact dermatitis.

Toxicity_Workflow start Select Disperse Blue Dye for Testing cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity genotoxicity Genotoxicity Assessment (e.g., Comet Assay, Ames Test) start->genotoxicity sensitization Skin Sensitization (e.g., Patch Testing) start->sensitization data_analysis Data Analysis & IC50/LD50 Determination cytotoxicity->data_analysis genotoxicity->data_analysis sensitization->data_analysis carcinogenicity Long-term Carcinogenicity (In vivo studies) risk_assessment Risk Assessment carcinogenicity->risk_assessment data_analysis->carcinogenicity If warranted data_analysis->risk_assessment end Conclusion on Toxicological Profile risk_assessment->end

Caption: Experimental workflow for assessing dye toxicity.

References

A Comparative Performance Analysis: C.I. Disperse Blue vs. Reactive Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the performance characteristics of a representative anthraquinone disperse dye, C.I. Disperse Blue 60 (as a proxy for C.I. Disperse Blue A), and a widely used anthraquinone reactive dye, C.I. Reactive Blue 19. The information is tailored for researchers, scientists, and professionals in the textile and materials science fields, with a focus on quantitative data and experimental methodologies.

Fundamental Differences in Dyeing Mechanisms

The primary distinction between disperse and reactive dyes lies in their chemical nature and their method of interaction with textile fibers.

  • Disperse Dyes , such as C.I. Disperse Blue 60, are non-ionic, sparingly soluble in water, and are designed for hydrophobic synthetic fibers like polyester.[1] The dyeing process is a physical one. Under high temperature (typically 130°C) and pressure, the compact polymer structure of the polyester fiber swells, allowing the fine, dispersed dye particles to diffuse into the fiber. Upon cooling, the fiber structure contracts, physically trapping the dye molecules within the polymer matrix.

  • Reactive Dyes , including C.I. Reactive Blue 19, are water-soluble anionic dyes designed for hydrophilic fibers that contain hydroxyl or amino groups, such as cotton, viscose, wool, and silk.[1][2][3] Their defining feature is a reactive group (in this case, a vinyl sulfone type) that forms a strong, permanent covalent bond with the functional groups of the fiber under alkaline conditions.[2][3] This chemical reaction makes the dye an integral part of the fiber.[2]

Quantitative Performance Data

The performance of a dye is evaluated based on its fastness to various environmental and physical stresses. The following tables summarize the typical performance ratings for C.I. Disperse Blue 60 on polyester and C.I. Reactive Blue 19 on cotton.

Table 1: General Characteristics and Application Parameters

ParameterC.I. Disperse Blue 60C.I. Reactive Blue 19
C.I. Number 61104[4][5]61200[2][6]
Chemical Class AnthraquinoneAnthraquinone (vinyl sulfone type)
Primary Substrate Polyester, Acetate, Nylon[7]Cotton, Viscose, other Cellulosics[2]
Solubility Low, applied as a dispersionHigh, water-soluble[2]
Bonding Mechanism Physical entrapment (diffusion)Covalent bond formation[2]
Dyeing Temperature High Temperature (HT): ~130°C40°C - 60°C[8][9]
Dyeing pH Acidic (pH 3-5)[4][5][10]Alkaline (pH > 8.5)[1]
Required Auxiliaries Dispersing agents, CarriersSalt (e.g., NaCl, Na₂SO₄), Alkali (e.g., Na₂CO₃)[8]

Table 2: Color Fastness Performance Ratings

Fastness PropertyTest MethodC.I. Disperse Blue 60 (on Polyester)C.I. Reactive Blue 19 (on Cotton)Rating Scale
Light Fastness ISO 105-B026 - 7[4][11]7[6]1 (Poor) - 8 (Outstanding)
Washing Fastness (Color Change) ISO 105-C06/C034 - 5[11]4 - 5[6]1 (Poor) - 5 (Excellent)
Washing Fastness (Staining) ISO 105-C06/C034 - 55[6]1 (Poor) - 5 (Excellent)
Rubbing Fastness (Dry) ISO 105-X124 - 5[11]≥ 4[12]1 (Poor) - 5 (Excellent)
Rubbing Fastness (Wet) ISO 105-X124 - 5[11]≥ 4[12]1 (Poor) - 5 (Excellent)
Perspiration Fastness (Fading) ISO 105-E044 - 5[4][5]4 - 5[6]1 (Poor) - 5 (Excellent)
Perspiration Fastness (Staining) ISO 105-E044 - 5[4][5]5[6]1 (Poor) - 5 (Excellent)
Sublimation Fastness (180°C) ISO 105-P014 - 5[11]Not applicable1 (Poor) - 5 (Excellent)

Experimental Protocols

The data presented above are derived from standardized test methods. The following are brief overviews of the methodologies for the key experiments cited.

1. Color Fastness to Light (ISO 105-B02):

  • Principle: This method determines the resistance of the color of textiles to an artificial light source representative of natural daylight (D65), using a Xenon arc lamp.[13]

  • Procedure: A textile specimen is exposed to the light from a Xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of eight blue wool references with known light fastness (rated 1 to 8) are also exposed.[14][15] The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool references.[14] The rating corresponds to the number of the blue wool reference that shows a similar degree of fading.[15]

2. Color Fastness to Washing (ISO 105-C06):

  • Principle: This test is designed to evaluate the resistance of a textile's color to domestic or commercial laundering procedures.[13]

  • Procedure: The specimen is stitched between two adjacent undyed fabrics (a multifibre strip is often used, containing common fiber types like cotton, nylon, polyester, etc.). The composite sample is then laundered in a solution containing a standard reference detergent under specified conditions of time, temperature, and mechanical agitation. Steel balls are added to the container to provide abrasive action. After laundering, the specimen is rinsed and dried. The change in the color of the specimen (fading) and the degree of color transfer to the adjacent fabrics (staining) are evaluated using standard grey scales.[13]

3. Color Fastness to Rubbing (ISO 105-X12):

  • Principle: This test assesses the degree of color transfer from the surface of a colored textile to other surfaces by rubbing.[13]

  • Procedure: A specimen of the textile is mounted on the base of a crockmeter (rubbing tester). A standard white cotton rubbing cloth is fixed to a rubbing finger which is then passed back and forth over the specimen a specified number of times with a constant downward force.[6] The test is performed with both a dry rubbing cloth and a wet rubbing cloth. The amount of color transferred to the white cloth is assessed by comparing it with a grey scale for staining.[6][13]

4. Color Fastness to Perspiration (ISO 105-E04):

  • Principle: This method determines the resistance of a textile's color to the effects of human perspiration.

  • Procedure: The textile specimen, in contact with a multifibre strip, is immersed in two different simulated perspiration solutions: one acidic and one alkaline. The composite samples are placed between plates in a device that applies a specified mechanical pressure. The device is then placed in a heated oven for a set period. After drying, the change in color of the specimen and the staining of the multifibre strip are assessed using grey scales.

Visualized Workflows and Relationships

The following diagrams illustrate the key differences in the application processes and the decision-making logic for selecting between these two dye classes.

Dyeing_Process_Comparison cluster_disperse C.I. Disperse Blue 60 on Polyester cluster_reactive C.I. Reactive Blue 19 on Cotton D1 Prepare Dispersion (Dye + Dispersing Agent) D2 Set Acidic Dyebath (pH 3-5, 60°C) D1->D2 D3 High-Temp Dyeing (Ramp to 130°C, hold 60 min) D2->D3 D4 Reduction Clearing (Remove surface dye) D3->D4 D5 Rinse & Dry D4->D5 R1 Dissolve Dye in Water R2 Set Dyebath (Add Dye + Salt, 60°C) R1->R2 R3 Add Alkali (pH > 8.5) (Initiate Fixation, hold 45-60 min) R2->R3 R4 Soaping (Remove unfixed/hydrolyzed dye) R3->R4 R5 Rinse & Dry R4->R5

Fig 1. Comparative Dyeing Process Workflows

Dye_Selection_Logic node_end node_end Start Start: Select Fiber Type Decision1 Fiber Hydrophobic? (e.g., Polyester) Start->Decision1 Yes Decision2 Fiber Hydrophilic? (e.g., Cotton) Start->Decision2 No Decision4 Key Requirement: Excellent Sublimation Fastness? Decision1->Decision4 Decision3 Key Requirement: Excellent Wash Fastness? Decision2->Decision3 Reactive Choose Reactive Dye (e.g., C.I. Reactive Blue 19) Decision3->Reactive Yes Disperse Choose Disperse Dye (e.g., C.I. Disperse Blue 60) Decision4->Disperse Yes

References

A Comparative Guide to C.I. Disperse Blue Dyes in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers in Materials Science, Textile Chemistry, and Environmental Science

This guide provides a comprehensive comparison of two representative C.I. Disperse Blue dyes: C.I. Disperse Blue 56, an anthraquinone-based dye, and C.I. Disperse Blue 79, an azo-based dye. The "A" in "C.I. Disperse Blue A" is not a standard industry designator; therefore, this guide focuses on these two widely researched and utilized colorants to provide a detailed assessment of their cost-effectiveness and performance for research purposes. This document is intended for researchers and scientists investigating dye performance, textile engineering, and the environmental impact of dyeing processes.

Performance and Cost-Effectiveness: A Comparative Analysis

C.I. Disperse Blue 56 and C.I. Disperse Blue 79 belong to two different chemical classes of disperse dyes, which largely dictates their performance characteristics and cost. Azo dyes, including Disperse Blue 79, are generally more economical to manufacture due to the relative simplicity of their synthesis.[1] They are known for their high tinctorial strength, meaning a smaller amount of dye is required to achieve a certain depth of shade.[2] In contrast, anthraquinone dyes like Disperse Blue 56 are typically more expensive but are favored for their bright shades and often superior fastness properties, particularly lightfastness.[2]

The choice between these dyes in a research context depends on the specific performance criteria being investigated. For studies focused on achieving high color strength and cost-efficiency, C.I. Disperse Blue 79 presents a strong option. Conversely, for research where brightness of shade and stability to light are paramount, C.I. Disperse Blue 56 would be the more suitable candidate.

Quantitative Performance Data

The following table summarizes the key performance differences between C.I. Disperse Blue 56 and C.I. Disperse Blue 79 based on available research. It is important to note that direct side-by-side comparisons in the literature under identical conditions are limited, and performance can vary based on the substrate, dyeing process, and finishing treatments.

FeatureC.I. Disperse Blue 56 (Anthraquinone)C.I. Disperse Blue 79 (Azo)Key Considerations
Chemical Class AnthraquinoneMonoazoInfluences color strength, brightness, and fastness properties.
Typical Application Dyeing of polyester and acetate fibers.[3]Dyeing of polyester fibers, often for navy and black shades.[2]Both are suitable for hydrophobic synthetic fibers.
Relative Cost HigherLowerAzo dyes are generally more cost-effective to produce.[4]
Color Strength LowerHigherAzo dyes typically have higher extinction coefficients.[2]
Brightness of Shade BrighterDullerAnthraquinone dyes are known for their bright, vibrant shades.[2]
Lightfastness Generally Good to ExcellentGenerally GoodAnthraquinone dyes often exhibit superior lightfastness.[2]
Sublimation Fastness LowerHigherImportant for processes involving heat setting.[5]
Rubbing Fastness Not directly dependent on sublimation fastness; influenced by thermo-bleeding.[5]Not directly dependent on sublimation fastness; influenced by thermo-bleeding.[5]The amount of dye that migrates to the fiber surface upon heating is a key factor.[5]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate assessment of dye performance. Below are representative methodologies for the application and testing of disperse dyes on polyester fabric.

High-Temperature Exhaust Dyeing of Polyester Fabric

This method is commonly used in laboratory settings to dye polyester fabric with disperse dyes.

Materials and Equipment:

  • Polyester fabric, scoured and dried

  • C.I. Disperse Blue 56 or C.I. Disperse Blue 79

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Laboratory-scale high-temperature dyeing machine (e.g., a glycerin bath beaker dyeing machine)

  • Beakers, magnetic stirrer, and pH meter

Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) of 10:1.

  • Add a dispersing agent (e.g., 1 g/L) to the required volume of deionized water.

  • Separately, make a paste of the disperse dye (e.g., 2% on weight of fabric) with a small amount of water and dispersing agent. Add this paste to the dye bath.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[6]

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130°C at a rate of 2°C per minute.[7]

    • Maintain the temperature at 130°C for 60 minutes.[7]

    • Cool the dye bath to 70°C.

  • Rinsing and Reduction Clearing:

    • Remove the dyed fabric and rinse it thoroughly with hot and then cold water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite, and 1 g/L of a suitable surfactant.[8]

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[7]

    • Rinse the fabric again with hot and cold water and allow it to air dry.

Standardized Fastness Testing Protocols

Colorfastness to Washing (ISO 105-C06):

This test evaluates the resistance of the color to domestic and commercial laundering.[1]

  • A specimen of the dyed fabric is stitched together with a multifiber test fabric.

  • The composite sample is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls (to simulate mechanical action).

  • The container is agitated in a laundering machine at a specified temperature and time (e.g., 40°C for 30 minutes for a standard test).[9]

  • After the cycle, the sample is rinsed and dried.

  • The change in color of the dyed specimen and the staining of the adjacent multifiber fabric are assessed using standard grey scales under controlled lighting.[1]

Colorfastness to Light (ISO 105-B02):

This method assesses the resistance of the dye to fading upon exposure to an artificial light source that simulates natural daylight.[10][11]

  • A specimen of the dyed fabric is mounted on a card and partially covered.

  • The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[12]

  • A set of blue wool standards with known lightfastness ratings (1 to 8) are exposed simultaneously.[13]

  • The exposure is continued until a specified change in the color of the standards is observed.

  • The lightfastness of the specimen is rated on a scale of 1 to 8 by comparing its fading to that of the blue wool standards.[13]

Colorfastness to Sublimation (AATCC Test Method 117):

This test is particularly important for disperse dyes and evaluates the tendency of the dye to vaporize and transfer to adjacent materials upon heating.[14][15]

  • A specimen of the dyed fabric is placed between two pieces of undyed test fabric.

  • The composite sample is placed in a heat press at a specified temperature (e.g., 180°C or 210°C) for a specific duration (e.g., 30 seconds).

  • After heating, the change in color of the original specimen and the degree of staining on the adjacent undyed fabrics are evaluated using grey scales.

Visualizing the Research Workflow

Experimental Workflow for Disperse Dye Evaluation

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing cluster_analysis Data Analysis FabricPrep Fabric Scouring Dyeing High-Temperature Dyeing (130°C) FabricPrep->Dyeing DyeDispersion Dye Dispersion Preparation DyeDispersion->Dyeing Rinsing Rinsing Dyeing->Rinsing ReductiveClearing Reduction Clearing Rinsing->ReductiveClearing WashFastness Washing Fastness (ISO 105-C06) ReductiveClearing->WashFastness LightFastness Light Fastness (ISO 105-B02) ReductiveClearing->LightFastness SublimationFastness Sublimation Fastness (AATCC 117) ReductiveClearing->SublimationFastness ColorMeasurement Colorimetric Measurement (Lab*) ReductiveClearing->ColorMeasurement GreyScale Grey Scale Assessment WashFastness->GreyScale LightFastness->GreyScale SublimationFastness->GreyScale Comparison Comparative Analysis ColorMeasurement->Comparison GreyScale->Comparison

Caption: Experimental workflow for the application and performance evaluation of disperse dyes.

Conclusion

The selection of a C.I. Disperse Blue dye for research purposes is a trade-off between cost and specific performance characteristics. C.I. Disperse Blue 79, an azo dye, offers a cost-effective option with high color strength, making it suitable for studies where dyeing efficiency and economy are primary concerns. In contrast, C.I. Disperse Blue 56, an anthraquinone dye, provides superior brightness and, typically, better lightfastness, making it the preferred choice for applications demanding high visual quality and durability. The experimental protocols outlined in this guide provide a standardized framework for conducting comparative studies to generate reliable and reproducible data. By carefully considering the factors presented, researchers can make an informed decision on the most appropriate dye for their specific research objectives.

References

Unveiling the Potential for Immunoassay Cross-Reactivity: A Comparative Guide to C.I. Disperse Blue Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. This guide provides a comparative analysis of the potential cross-reactivity of C.I. Disperse Blue dyes in immunoassays, offering insights into their structural classes, available experimental data, and standardized protocols for assessing interference. This document aims to equip scientific professionals with the knowledge to anticipate and mitigate potential assay inaccuracies arising from these compounds.

While specific cross-reactivity data for a compound ambiguously termed "C.I. Disperse Blue A" is not available in scientific literature, the broader category of "Disperse Blue" dyes encompasses two primary chemical structures with distinct properties: anthraquinone-based dyes and azo-based dyes. Understanding the behavior of these structural classes is key to predicting their potential for immunoassay interference. This guide will, therefore, focus on providing a comparative overview of these two classes.

Executive Summary of Comparative Cross-Reactivity

The potential for a compound to interfere in an immunoassay is largely dependent on its chemical structure and its ability to mimic the analyte of interest, thereby competing for antibody binding sites in a competitive assay format. Based on available data, different classes of Disperse Blue dyes exhibit varying degrees of cross-reactivity.

Dye ClassCore StructureRepresentative ExamplesReported Cross-ReactivityPotential for Interference
Azo Dyes Contains one or more azo groups (-N=N-)Tartrazine (FD&C Yellow 5), Yellow 2G, Acid Yellow, TropaeolinUp to 100% for the target analyte; variable for related structures. For example, in an ELISA for Yellow Azo dyes, Tartrazine showed 100% cross-reactivity, while Yellow 2G and Acid Yellow showed 2.0% and 1.56% respectively[1].High, particularly if the immunoassay is designed to detect a structurally similar azo dye or a metabolite.
Anthraquinone Dyes Based on the anthraquinone skeletonC.I. Disperse Blue 1, C.I. Disperse Blue 3No specific quantitative cross-reactivity data in immunoassays was found in the reviewed literature. However, their potential to induce hypersensitivity suggests interaction with biological molecules[2].Theoretically possible, especially in assays for structurally related tricyclic compounds. The lack of quantitative data necessitates caution and specific validation.

Delving into the Chemical Classes

The fundamental difference in the core structure of azo and anthraquinone dyes dictates their chemical properties and, by extension, their potential to interact with immunoassay components.

The Azo Dyes: A Spectrum of Cross-Reactivity

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This class is widely used in the textile and food industries. Their structural diversity can lead to a range of cross-reactivities in immunoassays designed to detect other azo compounds or molecules with similar structural motifs.

A notable example is the competitive ELISA for Yellow Azo dyes, which was developed to detect Tartrazine and related compounds. In this assay, the cross-reactivity of various azo dyes was quantified, demonstrating that while the assay is highly specific for Tartrazine, other structurally similar azo dyes can also bind to the antibody, albeit with lower affinity[1]. This highlights the potential for false-positive results or over-quantification in samples containing multiple azo dyes.

The Anthraquinone Dyes: An Area for Further Investigation

Anthraquinone dyes are based on the tricyclic aromatic structure of anthraquinone. Examples include C.I. Disperse Blue 1 and C.I. Disperse Blue 3. While the toxicological and sensitizing properties of some anthraquinone dyes have been studied, there is a conspicuous absence of published quantitative data on their cross-reactivity in immunoassays[2].

Given their distinct, rigid, and planar structure, it is plausible that they could interfere in immunoassays for other polycyclic aromatic compounds. However, without specific experimental data, their potential for cross-reactivity remains theoretical. Researchers working with samples that may contain anthraquinone dyes should be aware of this data gap and consider performing validation experiments to rule out interference.

Experimental Protocols for Assessing Cross-Reactivity

To determine the potential interference of a compound like a Disperse Blue dye in a competitive immunoassay, a standardized cross-reactivity testing protocol should be followed. The most common format for this is the competitive ELISA.

General Principle of Competitive ELISA for Cross-Reactivity

In a competitive ELISA, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. The presence of cross-reacting substances in the sample will also compete for these binding sites, leading to a decreased signal from the labeled analyte. The degree of signal reduction is proportional to the concentration and affinity of the cross-reacting substance.

Step-by-Step Experimental Protocol
  • Coating the Microplate:

    • A microtiter plate is coated with a capture antibody specific to the target analyte.

    • The plate is incubated to allow the antibody to adhere to the surface of the wells.

    • The plate is then washed to remove any unbound antibody.

  • Blocking:

    • A blocking buffer (e.g., a solution of bovine serum albumin or non-fat dry milk) is added to the wells to block any remaining non-specific binding sites on the plate.

    • The plate is incubated and then washed.

  • Competitive Reaction:

    • Standard solutions of the target analyte, control samples, and samples containing the potential cross-reactant (e.g., a Disperse Blue dye) are prepared at various concentrations.

    • These solutions are added to the antibody-coated wells.

    • A fixed concentration of the enzyme-labeled target analyte is then added to each well.

    • The plate is incubated to allow for the competitive binding to occur.

  • Detection:

    • The plate is washed to remove any unbound substances.

    • A substrate for the enzyme is added to each well. The enzyme will convert the substrate into a colored product.

    • The reaction is stopped after a specific time, and the absorbance of the colored product is measured using a microplate reader.

  • Data Analysis and Calculation of Cross-Reactivity:

    • A standard curve is generated by plotting the absorbance values against the known concentrations of the target analyte.

    • The concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50) is determined from the standard curve.

    • Similarly, the IC50 value for the potential cross-reactant is determined.

    • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Workflow and Potential for Interference

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental Workflow for Cross-Reactivity Testing

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection & Analysis coat Coat Plate with Capture Antibody wash1 Wash coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_sample Add Sample/ Standard/ Cross-Reactant wash2->add_sample add_conjugate Add Enzyme-labeled Analyte add_sample->add_conjugate incubate Incubate add_conjugate->incubate wash3 Wash incubate->wash3 add_substrate Add Substrate wash3->add_substrate read_plate Read Absorbance add_substrate->read_plate calculate Calculate % Cross-Reactivity read_plate->calculate

Workflow for determining immunoassay cross-reactivity.

Signaling Pathway of Immunoassay Interference

interference_pathway cluster_assay Immunoassay System cluster_binding Binding Events cluster_outcome Assay Outcome Ab Antibody SpecificBinding Specific Binding Ab->SpecificBinding InterferenceBinding Interference Ab->InterferenceBinding Analyte Target Analyte Analyte->SpecificBinding Binds to CrossReactant Cross-Reactant (e.g., Disperse Dye) CrossReactant->InterferenceBinding Binds to AccurateResult Accurate Result SpecificBinding->AccurateResult InaccurateResult Inaccurate Result (False Positive/Negative) InterferenceBinding->InaccurateResult

Mechanism of cross-reactivity interference.

Conclusion and Recommendations

The potential for cross-reactivity of C.I. Disperse Blue dyes in immunoassays is directly linked to their core chemical structure. While quantitative data exists for some azo dyes, highlighting their potential for interference, there is a significant lack of data for anthraquinone-based dyes.

For researchers and professionals in drug development, the following recommendations are crucial:

  • Be Aware of Structural Analogs: When developing or utilizing an immunoassay for a compound that is structurally similar to an azo or anthraquinone dye, the potential for cross-reactivity should be considered.

  • Conduct Validation Studies: If samples may contain Disperse Blue dyes or other structurally related compounds, it is essential to perform cross-reactivity studies as part of the assay validation process.

  • Source High-Purity Reagents: Ensure that all reagents, including antibodies and standards, are of high purity to minimize the risk of unexpected cross-reactivities.

  • Consult Technical Data Sheets: For commercially available immunoassay kits, carefully review the technical data sheet for information on tested cross-reactants.

By adhering to these principles, the scientific community can enhance the reliability and accuracy of immunoassay data, ensuring the integrity of research and development outcomes.

References

A Comparative Guide to the Degradation of C.I. Disperse Blue Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different degradation pathways for C.I. Disperse Blue dyes, offering insights into the efficacy and mechanisms of various treatment technologies. The following sections detail the experimental protocols for key degradation methods, present quantitative data for performance comparison, and visualize the degradation pathways. This information is intended to support research and development efforts in environmental remediation and the study of dye metabolism.

Comparative Data on Degradation Efficiency

The degradation of C.I. Disperse Blue dyes has been investigated using several advanced oxidation processes (AOPs) and microbial methods. The efficiency of these methods is typically evaluated based on the percentage of dye removal, reduction in Chemical Oxygen Demand (COD), and reaction kinetics. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of these degradation techniques.

Table 1: Photocatalytic Degradation of C.I. Disperse Blue Dyes

C.I. Disperse Blue DyeCatalystLight SourceInitial Dye Conc.Catalyst Conc.pHReaction Time (min)Degradation Efficiency (%)Reference
Disperse Blue 1TiO₂/H₂O₂UV-----[1]
Disperse Blue 56Cu-Ti-PILCsUV (365 nm)100 mg/L1 g/L-120~97[2]
Disperse Blue 79:1ZnO/MnUV3x10⁻⁵ M0.05 g/100 mL8.56098[3]
Disperse Blue 94SrCrO₄Tungsten (2x200W)3x10⁻⁵ M0.25 g/100 mL7.0--[4]

Table 2: Ozonation of C.I. Disperse Blue Dyes

C.I. Disperse Blue DyeOzone Conc.Initial Dye Conc.pHTreatment Time (min)Color Removal (%)COD Removal (%)Reference
Disperse Blue 5612.8 mg/min-4367-[5]
Disperse Blue 6012.8 mg/min-4331-[5]
Disperse Blue 7912.8 mg/min-4357-[5]
Disperse Blue 79-60 mg/L-608575[6]

Table 3: Microbial Degradation of C.I. Disperse Blue Dyes

C.I. Disperse Blue DyeMicroorganismCulture ConditionsInitial Dye Conc.Incubation TimeDecolorization Efficiency (%)Reference
Disperse Blue 2BLNAspergillus sp. XJ-235°C, 175 rpm, microaerophilic50 mg/L120 h93.3[7]
Disperse Blue 79Bacillus fusiformis KMK5Anoxic1.5 g/L48 hComplete mineralization[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental procedures for the different degradation methods discussed.

Photocatalytic Degradation

The photocatalytic degradation of C.I. Disperse Blue dyes is typically conducted in a batch reactor under a suitable light source.

  • Materials:

    • C.I. Disperse Blue dye stock solution (e.g., 1x10⁻³ M).

    • Photocatalyst (e.g., TiO₂, ZnO/Mn, Cu-Ti-PILCs, SrCrO₄).

    • Hydrogen peroxide (H₂O₂) (optional, to enhance degradation).

    • Acid and base solutions (e.g., H₂SO₄, NaOH) for pH adjustment.

    • Double distilled water.

  • Apparatus:

    • Photoreactor with a light source (e.g., UV lamp, tungsten lamp).

    • Magnetic stirrer.

    • pH meter.

    • Spectrophotometer for measuring dye concentration.

    • Centrifuge.

  • Procedure:

    • Prepare a known volume and concentration of the C.I. Disperse Blue dye solution in the photoreactor.

    • Add the specified amount of photocatalyst to the solution.

    • Adjust the pH of the suspension to the desired value using acid or base solutions.

    • If applicable, add the required volume of H₂O₂.

    • Turn on the light source and start the magnetic stirrer to ensure a homogenous suspension.

    • Withdraw aliquots of the suspension at regular time intervals.

    • Centrifuge the aliquots to separate the photocatalyst particles.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a spectrophotometer to determine the remaining dye concentration.

    • Calculate the degradation efficiency at each time point.

Ozonation

Ozonation involves the treatment of the dye solution with ozone gas, a powerful oxidizing agent.

  • Materials:

    • C.I. Disperse Blue dye solution.

    • Acid and base solutions for pH adjustment.

  • Apparatus:

    • Ozone generator.

    • Gas flow meter.

    • Reaction vessel (e.g., bubble column reactor).

    • Magnetic stirrer.

    • Spectrophotometer.

    • COD analysis equipment.

  • Procedure:

    • Place a known volume and concentration of the C.I. Disperse Blue dye solution into the reaction vessel.

    • Adjust the initial pH of the solution as required.

    • Start the ozone generator and bubble ozone gas through the solution at a specific flow rate.

    • Maintain constant stirring throughout the experiment.

    • Collect samples at different time intervals.

    • Analyze the samples for color removal by measuring the absorbance at the dye's λmax.

    • Measure the Chemical Oxygen Demand (COD) of the samples to assess the extent of mineralization.

Microbial Degradation

This method utilizes microorganisms to break down the dye molecules.

  • Materials:

    • C.I. Disperse Blue dye.

    • Microorganism culture (e.g., Aspergillus sp., Bacillus fusiformis).

    • Nutrient medium specific to the microorganism.

    • Autoclave for sterilization.

  • Apparatus:

    • Incubator shaker.

    • Centrifuge.

    • Spectrophotometer.

    • Microscope.

  • Procedure:

    • Prepare the nutrient medium and sterilize it by autoclaving.

    • Add the C.I. Disperse Blue dye to the sterilized medium to achieve the desired concentration.

    • Inoculate the medium with the microbial culture.

    • Incubate the culture under controlled conditions of temperature, pH, and agitation in an incubator shaker.

    • Withdraw samples aseptically at regular intervals.

    • Centrifuge the samples to separate the biomass.

    • Measure the absorbance of the supernatant to determine the extent of decolorization.

    • Optionally, analyze the biomass and supernatant for enzyme activity and intermediate products.

Degradation Pathways and Mechanisms

Understanding the degradation pathways is essential for assessing the environmental impact of the treatment process and ensuring the complete mineralization of the dye into non-toxic end products.

Photocatalytic Degradation Pathway of Anthraquinone Dyes

During photocatalysis, the semiconductor catalyst absorbs photons with energy equal to or greater than its bandgap, generating electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which then attack the dye molecule. For anthraquinone dyes like C.I. Disperse Blue 1, the degradation is believed to be initiated by the attack of •OH radicals on the aromatic rings and the amino groups, leading to the cleavage of the anthraquinone structure and eventual mineralization to CO₂, H₂O, and inorganic ions.

G DB1 C.I. Disperse Blue 1 (1,4,5,8-tetraaminoanthraquinone) Intermediates Hydroxylated and Deaminated Intermediates DB1->Intermediates Oxidation ROS •OH, O₂•⁻ (Reactive Oxygen Species) ROS->Intermediates RingOpening Aromatic Ring Opening Products Intermediates->RingOpening Further Oxidation Mineralization CO₂ + H₂O + NH₄⁺ RingOpening->Mineralization Complete Mineralization

Caption: Proposed photocatalytic degradation pathway of C.I. Disperse Blue 1.

Ozonation Degradation Pathway of Azo and Anthraquinone Dyes

Ozone can react with dye molecules through two main mechanisms: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition, particularly at alkaline pH. For azo dyes like C.I. Disperse Blue 79, the primary attack is on the electron-rich azo bond (-N=N-), leading to its cleavage and rapid decolorization. For anthraquinone dyes, ozone attacks the aromatic rings, leading to their breakdown.

G cluster_azo Azo Dye (e.g., C.I. Disperse Blue 79) cluster_anthraquinone Anthraquinone Dye (e.g., C.I. Disperse Blue 56) AzoDye Azo Dye (-N=N- bond) AzoCleavage Cleavage of Azo Bond AzoDye->AzoCleavage O₃ Attack AromaticAmines Aromatic Amines AzoCleavage->AromaticAmines AzoMineralization Mineralization Products (CO₂, H₂O, N₂) AromaticAmines->AzoMineralization Further Oxidation AQDye Anthraquinone Dye AQRingOpening Aromatic Ring Opening AQDye->AQRingOpening O₃ Attack CarboxylicAcids Short-chain Carboxylic Acids AQRingOpening->CarboxylicAcids AQMineralization Mineralization Products (CO₂, H₂O) CarboxylicAcids->AQMineralization Further Oxidation

Caption: General ozonation degradation pathways for azo and anthraquinone dyes.

Microbial Degradation Pathway of Anthraquinone Dyes

Microbial degradation of anthraquinone dyes often involves a series of enzymatic reactions. Ligninolytic enzymes, such as manganese peroxidase (MnP) and laccase, produced by fungi like Aspergillus sp., are known to play a crucial role. These enzymes can cleave the anthraquinone chromophore, leading to the formation of smaller, less colored intermediates, which are then further metabolized by the microorganism.

G AQDye Anthraquinone Dye (e.g., Disperse Blue 2BLN) Cleavage Cleavage of Anthraquinone Chromophore AQDye->Cleavage Enzymes Extracellular Enzymes (MnP, Laccase) Enzymes->Cleavage Catalysis Intermediates Intermediate Products Cleavage->Intermediates Metabolism Cellular Metabolism Intermediates->Metabolism Mineralization CO₂ + H₂O + Biomass Metabolism->Mineralization

Caption: Proposed microbial degradation pathway of an anthraquinone dye.

References

Benchmarking the Photostability of C.I. Disperse Blue Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the photostability of several key C.I. Disperse Blue dyes, with a focus on providing researchers, scientists, and drug development professionals with objective experimental data and detailed protocols. The ambiguous designation "C.I. Disperse Blue A" does not correspond to a standard Colour Index name; therefore, this guide benchmarks a selection of commercially significant anthraquinone and azo-based Disperse Blue dyes to serve as a reference. Anthraquinone dyes are generally recognized for their good to excellent light fastness.[1]

Comparative Photostability Data

The photostability of disperse dyes is a critical performance metric, typically evaluated using the Blue Wool Scale (ISO 105-B02) or AATCC standards. The scale ranges from 1 (very poor light fastness) to 8 (outstanding light fastness).[2][3][4][5][6] The following table summarizes the reported light fastness ratings for selected C.I. Disperse Blue dyes.

C.I. NameColour Index No.Chemical ClassLight Fastness Rating (Blue Wool Scale)
Disperse Blue 56 63285Anthraquinone7[7]
Disperse Blue 60 61104Anthraquinone7 (ISO), 7-8 (AATCC)[8][9]
Disperse Blue 77 -AnthraquinoneHigh (Used in high light fastness formulations)[7]
Disperse Blue 79 11345Azo6-7[10][11]

Experimental Protocols for Photostability Testing

The standardized methods for assessing the color fastness to light for textiles are ISO 105-B02 and AATCC Test Method 16. These protocols provide a reproducible framework for evaluating the photostability of dyes on a substrate.

Principle of the Test

A textile specimen dyed with the subject colorant is exposed to a potent artificial light source that mimics natural daylight under controlled environmental conditions.[12] A set of Blue Wool standards with known light fastness ratings are exposed concurrently.[4][5] The photostability is determined by comparing the fading of the test specimen to that of the Blue Wool standards, either visually or instrumentally.[5]

Apparatus and Materials
  • Light Source: A Xenon arc fading lamp apparatus, equipped with filters to ensure the spectral distribution of light resembles natural daylight (D65).[2]

  • Reference Materials: Standardized Blue Wool references (rated 1 to 8).[4]

  • Specimen Holders: To mount the textile samples for exposure.

  • Masking Material: Opaque material to cover a portion of the specimens and Blue Wool standards to serve as an unexposed reference.

  • Spectrophotometer: For instrumental measurement of color change (CIELAB Lab* values).

  • Grey Scale for Assessing Change in Colour: To visually assess the degree of fading.

Experimental Procedure
  • Sample Preparation:

    • Prepare swatches of the textile substrate (e.g., polyester fabric) dyed with C.I. Disperse Blue A and the alternative dyes under standardized conditions.

    • Mount each test specimen on a card, partially covering the dyed fabric with an opaque mask. This masked portion will serve as the unexposed original for comparison.

    • Simultaneously prepare and mount the Blue Wool standards in the same manner.

  • Exposure Protocol (based on ISO 105-B02):

    • Place the mounted specimens and Blue Wool standards in the Xenon arc test chamber.

    • Set the exposure conditions as specified in the standard, controlling for irradiance, temperature, and humidity.

    • Expose the samples to the light source for a predetermined duration or until a specified amount of fading occurs in one of the Blue Wool standards.

  • Assessment of Photostability:

    • Method 1: Visual Assessment against Blue Wool Standards

      • At intervals, remove the specimens and standards from the test chamber.

      • Compare the contrast between the exposed and unexposed parts of the test specimen with the contrast shown by the Blue Wool standards.

      • The light fastness rating of the specimen is the number of the Blue Wool standard that exhibits a similar degree of fading.[5]

    • Method 2: Instrumental Assessment of Color Change (CIELAB)

      • Before exposure, measure the color of the unexposed portion of the specimen using a spectrophotometer to obtain the initial CIELAB values (L1, a1, b*1).

      • After exposure, measure the color of the exposed portion to get the final CIELAB values (L2, a2, b*2).

      • The total color difference, ΔE, is calculated using the following formula: ΔE = √[(L2 - L1)² + (a2 - a1)² + (b2 - b1)²]

      • A higher ΔE* value indicates a greater color change and, consequently, lower photostability.[13][14]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the logical workflow for benchmarking the photostability of disperse dyes.

photostability_workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_data Data Analysis Dyeing Dye Substrate (e.g., Polyester) Mounting Mount & Mask Specimens Dyeing->Mounting Xenon_Arc Xenon Arc Lamp Exposure (ISO 105-B02) Mounting->Xenon_Arc Standards Prepare Blue Wool Standards Standards->Mounting Visual Visual Assessment vs. Blue Wool Standards Xenon_Arc->Visual Instrumental Instrumental Measurement (Spectrophotometer) Xenon_Arc->Instrumental Rating Assign Light Fastness Rating (1-8) Visual->Rating CIELAB Calculate ΔE* (Color Difference) Instrumental->CIELAB

Caption: Experimental workflow for photostability testing.

data_logic cluster_input Input Data cluster_process Benchmarking Process cluster_output Performance Metrics cluster_comparison Comparison Dye_A C.I. Disperse Blue A (Test Dye) Testing Photostability Testing (ISO 105-B02) Dye_A->Testing Dye_B Alternative Dyes (e.g., Blue 56, 60, 79) Dye_B->Testing BWS_Rating Blue Wool Scale Rating Testing->BWS_Rating DeltaE ΔE* Value Testing->DeltaE Comparison Comparative Analysis BWS_Rating->Comparison DeltaE->Comparison

Caption: Logical relationship for comparative analysis.

References

A Comparative Analysis of the Dyeing Kinetics of C.I. Disperse Blue Dyes and Other Selected Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the dyeing performance of key disperse dyes, supported by experimental data and detailed protocols.

This guide provides a comparative analysis of the dyeing kinetics of selected C.I. Disperse Blue dyes, namely C.I. Disperse Blue 56 and C.I. Disperse Blue 79, against other commonly used disperse dyes such as C.I. Disperse Red 167, C.I. Disperse Red 73, and C.I. Disperse Orange 30. The information is tailored for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate dyes for various applications based on their dyeing behavior.

Quantitative Comparison of Dyeing Kinetics

The following table summarizes the key kinetic parameters for the selected disperse dyes under different experimental conditions. These parameters, including dyeing rate constant (K), exhaustion percentage, and activation energy, are crucial in understanding the efficiency and energy requirements of the dyeing process.

DyeSubstrateDyeing SystemTemperature (°C)AuxiliaryDyeing Rate Constant (K) (min⁻¹)Exhaustion after 120 min (%)Activation Energy (kJ/mol)Reference
C.I. Disperse Blue 79 Polyester (PES)Solvent Microemulsion83o-vanillin0.012-118[1]
900.021-[1]
950.027-[1]
1000.03987[1]
83coumarin0.010-134[1]
900.019-[1]
950.026-[1]
1000.04183[1]
C.I. Disperse Blue 56 Polyester (PES)Solvent Microemulsion95o-vanillin-97-[1]
95coumarin-96-[1]
C.I. Disperse Red 167 Polyester (PES)Solvent Microemulsion83o-vanillin0.013-102[1]
900.021-[1]
950.026-[1]
1000.03588[1]
83coumarin0.011-120[1]
900.020-[1]
950.027-[1]
1000.03885[1]
C.I. Disperse Red 73 Polyester (PES)Solvent Microemulsion95o-vanillin-81-[1]
95coumarin-82-[1]
C.I. Disperse Orange 30 PolyesterAqueous110, 120, 130----[2]

Experimental Protocols

The following sections detail the methodologies employed in the kinetic studies of disperse dyeing.

General Dyeing Procedure (Exhaustion Method)

The dyeing of polyester fabrics is typically carried out using an exhaustion method in a high-temperature, high-pressure dyeing apparatus.

  • Fabric Preparation: Prior to dyeing, the polyester fabric samples are scoured with a non-ionic surfactant (e.g., 2 g/L) at 60°C for 30 minutes to remove any impurities.[2]

  • Dye Bath Preparation: A dye bath is prepared with a specific concentration of the disperse dye, a dispersing agent, a pH buffer to maintain acidic conditions (typically pH 4.5), and other auxiliaries as required by the specific experiment.[2][3] The material-to-liquor ratio is a critical parameter and is maintained at a constant value, for example, 1:10.[3]

  • Dyeing Process: The scoured fabric is immersed in the dye bath. The temperature is raised at a controlled rate to the desired dyeing temperature (e.g., 80°C to 130°C).[3] The dyeing is carried out for a specific duration, with samples being withdrawn at different time intervals to determine the dye uptake.

  • After-treatment: After dyeing, the samples are rinsed with cold water and then subjected to a reduction clearing process to remove unfixed dye from the fiber surface. This is typically done with a solution of sodium hydrosulfite and caustic soda. Finally, the samples are washed and dried.

Kinetic Study Methodology

The study of dyeing kinetics involves measuring the concentration of the dye in the dye bath or on the fiber at different time intervals.

  • Spectrophotometric Analysis: The concentration of the dye in the dye bath at various time points is determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.

  • Calculation of Dye Uptake: The percentage of dye exhaustion (%E) is calculated using the following equation: %E = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye in the dye bath and Cₜ is the concentration of the dye at time t.

  • Kinetic Models: The experimental data is then fitted to various kinetic models to determine the dyeing rate constant (K). A common model used is the pseudo-first-order kinetic model.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a dyeing kinetics study.

Dyeing_Kinetics_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis cluster_results Results A Fabric Scouring C Dyeing at Controlled Temperature A->C B Dye Bath Preparation B->C D Sample Withdrawal at Intervals C->D E Spectrophotometric Measurement D->E F Calculation of Dye Uptake E->F G Kinetic Model Fitting F->G H Dyeing Rate Constant (K) G->H I Exhaustion (%) G->I J Activation Energy G->J

Caption: Experimental workflow for dyeing kinetics analysis.

Factors Influencing Dyeing Kinetics

The rate and extent of dyeing are influenced by several factors:

  • Temperature: Increasing the dyeing temperature generally increases the rate of dyeing by providing the dye molecules with sufficient energy to diffuse into the fiber structure.[3]

  • Auxiliaries: Carriers or auxiliaries, such as o-vanillin and coumarin, can enhance the rate of dyeing by swelling the fiber and increasing the solubility of the dye.[1]

  • Dye Structure: The molecular size and structure of the dye molecule affect its diffusion into the fiber. Smaller molecules generally diffuse faster.

  • pH: The pH of the dye bath can influence the surface charge of the fiber and the stability of the disperse dye dispersion, thereby affecting the dyeing process.

  • Dispersing Agents: These are crucial for maintaining the dye in a finely dispersed state in the dye bath, which is essential for uniform dyeing.[4]

Conclusion

The dyeing kinetics of disperse dyes are a complex interplay of various factors. The data presented in this guide indicates that C.I. Disperse Blue 56 shows high exhaustion levels at lower temperatures in the presence of auxiliaries.[1] C.I. Disperse Blue 79 also exhibits good dyeing performance, with its kinetics being significantly influenced by temperature and the type of auxiliary used.[1] When compared to the red and orange disperse dyes, the blue dyes demonstrate comparable or, in some cases, superior exhaustion percentages under similar conditions. This comparative analysis provides a valuable resource for selecting the appropriate disperse dye and optimizing the dyeing process for specific research and development needs.

References

validation of C.I. Disperse Blue A as a reference material

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification is needed regarding "C.I. Disperse Blue A" to provide a comprehensive validation guide. The designation "Disperse Blue A" is not a standardized Colour Index (C.I.) name, which typically includes a number (e.g., C.I. Disperse Blue 1, C.I. Disperse Blue 79). Without the specific C.I. number, a thorough comparison and validation against other reference materials cannot be accurately performed.

To proceed with your request for a detailed comparison guide, please specify the exact C.I. number for the Disperse Blue dye you are interested in.

Once the specific C.I. Disperse Blue is identified, a comprehensive guide can be developed, including:

  • Detailed Physicochemical Properties: A thorough characterization of the specified C.I. Disperse Blue, including its chemical structure, molecular weight, CAS number, and solubility.

  • Comparative Analysis with Alternative Dyes: A tabular comparison with other relevant Disperse Blue dyes or alternative reference materials. This comparison would include key performance indicators such as purity, stability, and chromatographic behavior.

  • Standardized Experimental Protocols: Detailed methodologies for the validation of the reference material, including techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Spectrophotometry.

  • Visual Workflow Diagrams: Graphviz diagrams illustrating the validation process and experimental workflows for clarity and reproducibility.

For example, a validation workflow for a reference material would typically involve the steps outlined below.

Validation_Workflow cluster_procurement Material Procurement & Initial Assessment cluster_validation Validation Studies cluster_comparison Comparative Analysis cluster_certification Certification & Documentation procure Procure Candidate Reference Material initial_assessment Initial Physicochemical Characterization procure->initial_assessment Characterize homogeneity Homogeneity Testing initial_assessment->homogeneity Assess Uniformity stability Stability Assessment homogeneity->stability Evaluate Shelf-life purity Purity Determination stability->purity Determine Purity select_alternatives Select Alternative Reference Materials purity->select_alternatives Proceed to Comparison comparative_testing Comparative Performance Testing select_alternatives->comparative_testing Test Against Alternatives data_analysis Statistical Data Analysis comparative_testing->data_analysis Analyze Results certification Certification as Reference Material data_analysis->certification Certify if Meets Criteria documentation Prepare Validation Report & Certificate certification->documentation Document

Caption: General workflow for the validation of a candidate reference material.

We look forward to your clarification to provide you with a targeted and valuable comparison guide.

Assessing the Reproducibility of C.I. Disperse Blue 79 Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of C.I. Disperse Blue 79, a widely used azo disperse dye, with a focus on assessing the reproducibility of its preparation. We will delve into the synthetic pathway, compare it with alternative disperse blue dyes, and present key experimental data and protocols to aid researchers in achieving consistent and reliable results.

Synthesis of C.I. Disperse Blue 79: A Two-Step Azo Coupling Reaction

C.I. Disperse Blue 79 is synthesized through a conventional two-step diazotization and coupling reaction. The reproducibility of this synthesis is highly dependent on precise control over reaction conditions.

The overall synthesis can be broken down as follows:

  • Diazotization of 2-bromo-4,6-dinitroaniline: This initial step involves the conversion of the primary aromatic amine, 2-bromo-4,6-dinitroaniline, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric or sulfuric acid). This reaction is highly exothermic and requires strict temperature control, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with the coupling component, N,N-bis(2-acetoxyethyl)-3-amino-4-ethoxyacetanilide. This reaction is sensitive to pH and is generally carried out under weakly acidic conditions to facilitate the electrophilic aromatic substitution.

A generalized workflow for the synthesis is presented below:

cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A 2-bromo-4,6-dinitroaniline C Diazonium Salt Solution A->C 0-5°C B Sodium Nitrite (NaNO2) + Hydrochloric Acid (HCl) B->C E C.I. Disperse Blue 79 (Crude Product) C->E D N,N-bis(2-acetoxyethyl)-3-amino- 4-ethoxyacetanilide D->E Weakly Acidic pH F Filtration & Washing E->F G Drying F->G H Pure C.I. Disperse Blue 79 G->H

Caption: Synthesis workflow for C.I. Disperse Blue 79.

Experimental Protocols

Diazotization of 2-bromo-4,6-dinitroaniline
  • Suspend 2-bromo-4,6-dinitroaniline in a mixture of concentrated sulfuric acid and acetic acid.

  • Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.

  • Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture for an additional 2-3 hours at 0-5°C to ensure complete diazotization.

Azo Coupling Reaction
  • Dissolve the coupling component, N,N-bis(2-acetoxyethyl)-3-amino-4-ethoxyacetanilide, in acetic acid.

  • Cool the solution to 0-5°C.

  • Slowly add the previously prepared diazonium salt solution to the coupling component solution, maintaining the temperature below 10°C and ensuring a weakly acidic pH.

  • Allow the reaction to proceed for 4-6 hours with continuous stirring.

  • The precipitated C.I. Disperse Blue 79 is then collected by filtration, washed with water to remove excess acid and salts, and dried under vacuum.

Assessing Reproducibility: Key Parameters and Data

The reproducibility of the synthesis of C.I. Disperse Blue 79 can be evaluated by monitoring key performance indicators across multiple batches. The following table summarizes critical parameters and presents hypothetical comparative data for three separate synthesis batches.

ParameterBatch 1Batch 2Batch 3Target
Reactant Purity
2-bromo-4,6-dinitroaniline (%)99.298.599.3> 99%
Coupling Component (%)99.599.199.6> 99%
Reaction Conditions
Diazotization Temperature (°C)0-40-60-50-5
Coupling pH4.55.04.64.5-5.0
Product Characteristics
Yield (%)85.282.185.9> 85%
Purity (HPLC, %)98.997.599.1> 98.5%
Melting Point (°C)164-166162-165165-167165±2
Application Properties
Color Strength (K/S)25.424.825.625.5±0.5
Light Fastness (Blue Wool Scale)65-666
Wash Fastness (Grey Scale)4-544-54-5

Comparison with Alternative Disperse Blue Dyes

Several alternatives to C.I. Disperse Blue 79 exist, primarily from the anthraquinone class of dyes. The choice of dye often depends on the desired shade, fastness properties, and cost.

DyeClassSynthesis ComplexityKey AdvantagesKey Disadvantages
C.I. Disperse Blue 79 AzoModerateHigh tinctorial strength, cost-effectivePotential for batch-to-batch variation
C.I. Disperse Blue 56 [1]AnthraquinoneHighExcellent lightfastness, bright shadeLower color strength, higher cost
C.I. Disperse Blue 60 AnthraquinoneHighVery good sublimation fastnessHigher cost, more complex synthesis
C.I. Disperse Blue 1 [2][3]AnthraquinoneModerateGood all-round fastness propertiesModerate tinctorial strength

The synthesis of anthraquinone-based disperse dyes typically involves multi-step reactions including sulfonation, nitration, reduction, and condensation, which can be more complex and costly than azo dye synthesis.

Experimental Workflow for Reproducibility Assessment

To systematically assess the reproducibility of C.I. Disperse Blue 79 synthesis, a structured experimental workflow is essential.

cluster_setup Experimental Setup cluster_synthesis Synthesis & Monitoring cluster_analysis Product Analysis cluster_data Data Analysis & Conclusion A Define Synthesis Protocol B Source & Characterize Raw Materials A->B C Set Up Multiple Parallel Reactions B->C D Execute Synthesis Batches C->D E Monitor Critical Parameters (Temp, pH, Time) D->E F Isolate & Purify Product E->F G Characterize Product (Yield, Purity, MP) F->G H Evaluate Application Properties G->H I Compile & Compare Data H->I J Statistical Analysis I->J K Assess Reproducibility J->K

Caption: Workflow for assessing synthesis reproducibility.

Conclusion

The reproducible synthesis of C.I. Disperse Blue 79 is achievable through stringent control of key reaction parameters, including reactant purity, temperature, and pH. While azo-based dyes like Disperse Blue 79 offer advantages in terms of cost and color strength, anthraquinone-based alternatives may provide superior fastness properties, albeit at a higher manufacturing cost and complexity. The protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate and optimize the synthesis of C.I. Disperse Blue 79, ensuring consistent and high-quality dye production.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of C.I. Disperse Blue A Press Cake

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed procedural guide for the safe disposal of C.I. Disperse Blue A press cake, a substance utilized in various industrial and research applications. Adherence to these protocols is essential to mitigate potential hazards and ensure regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 88102-88-9) was not available. The following guidance is based on information for structurally similar C.I. Disperse Blue dyes and general principles for the disposal of azo dyes. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be aware of its potential hazards. Many disperse dyes are classified as hazardous substances, and azo dyes, in particular, can pose health risks as they may break down into carcinogenic aromatic amines.[1]

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE must be worn when handling this compound:

  • Eye Protection: Tightly fitting safety goggles with side-shields.

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2]

  • Body Protection: An impervious lab coat or fire/flame-resistant clothing.[2]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is necessary.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to contain the substance and prevent environmental contamination.

Minor Spills:

  • Avoid breathing dust and ensure the area is well-ventilated.

  • Wear appropriate PPE.

  • Use dry clean-up procedures to avoid generating dust.

  • Carefully sweep or vacuum the spilled material. If vacuuming, use a HEPA-filtered vacuum cleaner.

  • Place the collected material into a suitable, labeled, and closed container for disposal.

Major Spills:

  • Evacuate personnel from the immediate area.

  • Alert your institution's emergency response team and EHS department.

  • Avoid all personal contact, including inhalation of dust.

  • Prevent the spilled material from entering drains or waterways.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates the disposal of waste from dye and pigment production under the Resource Conservation and Recovery Act (RCRA).[3]

  • Waste Characterization: The first step is to determine if the waste is hazardous. Given that C.I. Disperse Blue A is an azo dye, it is prudent to manage it as a hazardous waste unless confirmed otherwise by a Toxicity Characteristic Leaching Procedure (TCLP) test.

  • Containerization: Collect the this compound waste in a suitable, closed, and clearly labeled container. The label should include "Hazardous Waste" and the specific chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Engage a Licensed Waste Hauler: Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste management company.

  • Manifesting: For off-site transportation and disposal, a Uniform Hazardous Waste Manifest must be completed to track the waste from "cradle to grave".

  • Final Disposal Method: The most common and recommended disposal methods for this type of waste are:

    • Controlled Incineration: This is often the preferred method, especially with flue gas scrubbing to neutralize harmful combustion byproducts.[2]

    • Licensed Chemical Destruction Plant: A facility equipped to handle and neutralize hazardous chemical waste.[2]

    • Hazardous Waste Landfill: If other options are not available, disposal in a permitted hazardous waste landfill is a possibility.

Environmental Protection: Under no circumstances should this compound be disposed of in the regular trash or washed down the drain.[2] Azo dyes are known to be persistent in the environment and can have harmful effects on aquatic life.[2]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides general information relevant to the handling and disposal of similar disperse dyes.

ParameterValue/Information
CAS Number 88102-88-9
Chemical Formula C₁₆H₂₀N₆O₆S
Hazard Class (Assumed) Hazardous Waste (pending official characterization)
Primary Disposal Route Controlled Incineration or Licensed Chemical Destruction
PPE Requirements Safety goggles, chemical-impermeable gloves, impervious lab coat, and potentially a respirator.
Environmental Concerns Potential for long-lasting harmful effects to aquatic life.[2] Azo dyes can break down into carcinogenic aromatic amines.[1]

Experimental Protocols Cited

The primary experimental protocol relevant to the disposal of this chemical waste is the Toxicity Characteristic Leaching Procedure (TCLP) . This laboratory analysis is used to determine if a waste is to be classified as hazardous due to its potential to leach toxic chemicals into groundwater.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Figure 1: this compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Disposal Process cluster_2 Final Disposition Start Handling C.I. Disperse Blue A Press Cake PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) Start->PPE Spill Spill Occurs? Start->Spill CollectWaste Collect Waste in Labeled Container PPE->CollectWaste Spill->PPE No MinorSpill Minor Spill Protocol: - Ventilate - Dry Cleanup - Containerize Spill->MinorSpill Yes (Minor) MajorSpill Major Spill Protocol: - Evacuate - Notify EHS Spill->MajorSpill Yes (Major) MinorSpill->CollectWaste ContactEHS Contact Institutional EHS MajorSpill->ContactEHS StoreWaste Store in Designated Hazardous Waste Area CollectWaste->StoreWaste StoreWaste->ContactEHS WasteHauler Arrange for Licensed Hazardous Waste Hauler ContactEHS->WasteHauler Manifest Complete Hazardous Waste Manifest WasteHauler->Manifest Transport Off-Site Transportation Manifest->Transport DisposalMethod Select Disposal Method Transport->DisposalMethod Incineration Controlled Incineration DisposalMethod->Incineration Preferred ChemicalDestruction Licensed Chemical Destruction Plant DisposalMethod->ChemicalDestruction Preferred Landfill Hazardous Waste Landfill DisposalMethod->Landfill If Necessary

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.